Lenomorelin
説明
特性
CAS番号 |
258279-04-8 |
|---|---|
分子式 |
C149H249N47O42 |
分子量 |
3370.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-octanoyloxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H249N47O42/c1-9-10-11-12-16-45-118(209)238-78-106(171-115(204)73-154)137(227)190-104(76-198)136(226)187-101(71-84-32-14-13-15-33-84)133(223)186-100(70-81(4)5)132(222)191-105(77-199)144(234)194-66-29-42-108(194)139(229)180-95(51-57-117(207)208)128(218)188-102(72-85-74-165-79-169-85)134(224)179-92(47-53-112(156)201)126(216)175-90(39-26-63-167-148(161)162)130(220)192-119(82(6)7)141(231)181-93(48-54-113(157)202)127(217)177-91(46-52-111(155)200)125(215)174-89(38-25-62-166-147(159)160)122(212)173-87(35-18-22-59-151)121(211)178-94(50-56-116(205)206)129(219)189-103(75-197)135(225)176-88(36-19-23-60-152)123(213)182-96(37-20-24-61-153)142(232)196-68-31-44-110(196)145(235)195-67-30-41-107(195)138(228)170-83(8)120(210)172-86(34-17-21-58-150)124(214)185-99(69-80(2)3)131(221)183-97(49-55-114(158)203)143(233)193-65-28-43-109(193)140(230)184-98(146(236)237)40-27-64-168-149(163)164/h13-15,32-33,74,79-83,86-110,119,197-199H,9-12,16-31,34-73,75-78,150-154H2,1-8H3,(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,203)(H,165,169)(H,170,228)(H,171,204)(H,172,210)(H,173,212)(H,174,215)(H,175,216)(H,176,225)(H,177,217)(H,178,211)(H,179,224)(H,180,229)(H,181,231)(H,182,213)(H,183,221)(H,184,230)(H,185,214)(H,186,223)(H,187,226)(H,188,218)(H,189,219)(H,190,227)(H,191,222)(H,192,220)(H,205,206)(H,207,208)(H,236,237)(H4,159,160,166)(H4,161,162,167)(H4,163,164,168)/t83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-/m0/s1 |
InChIキー |
NOFSXBXSIPSEOI-RJKLHVOGSA-N |
異性体SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
正規SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
配列 |
GSXFLSPEHQRVQQRKESKKPPAKLQPR |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lenomorelin in Appetite Stimulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenomorelin, also known as ghrelin, is a potent orexigenic peptide hormone that plays a critical role in the regulation of energy homeostasis. It is an endogenous agonist for the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor primarily expressed in the hypothalamus and pituitary gland. Activation of GHSR by this compound initiates a cascade of signaling events that ultimately lead to increased appetite, food intake, and fat storage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced appetite stimulation, with a focus on its interaction with the GHSR, downstream signaling pathways, and its effects on key appetite-regulating neuronal circuits. This document is intended to serve as a resource for researchers and professionals involved in the development of therapeutic agents targeting the ghrelin system.
Introduction
This compound is a 28-amino acid peptide hormone, distinguished by a unique n-octanoylation on its third serine residue, a modification essential for its biological activity.[1] Primarily synthesized in the X/A-like cells of the gastric fundus, its circulating levels rise during fasting and pre-prandial states, signaling hunger to the central nervous system.[2] Its primary target is the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor.[3] The activation of GHSR1a by this compound not only potently stimulates the release of growth hormone (GH) from the pituitary gland but also exerts a powerful orexigenic effect, making it a key regulator of energy balance.[4][5] Understanding the intricate mechanisms of this compound's action is paramount for the development of novel therapeutics for conditions such as cachexia, anorexia, and metabolic disorders.
This compound and the Growth Hormone Secretagogue Receptor (GHSR)
The biological effects of this compound are mediated through its binding to the GHSR, a G protein-coupled receptor.[3] The binding of this compound to GHSR1a initiates conformational changes in the receptor, leading to the activation of downstream signaling pathways.
Binding Affinity and Efficacy
The affinity and efficacy of this compound and its analogs for the GHSR have been characterized in various in vitro and preclinical studies. This data is crucial for understanding the potency and potential therapeutic window of ghrelin receptor agonists.
| Compound | Parameter | Value | Cell Line/System | Assay Type | Reference |
| Ghrelin (human) | Kd | 0.01 nM | Membranes from cells expressing human GHSR | Saturation binding assay with [125I]-Ghrelin | [6] |
| Anamorelin | Ki | 0.70 nM (95% CI 0.55–0.96) | HEK293 cells expressing ghrelin receptor | Competition binding assay | [7] |
| Anamorelin | EC50 | 0.67 nM (95% CI 0.60–0.76) | HEK293 cells expressing ghrelin receptor | FLIPR assay | [7] |
| Ulimorelin (B1683390) (TZP-101) | Ki | 16 nM | Cells expressing human ghrelin receptor | Aequorin Ca2+-bioluminescence assay | [8] |
| Ulimorelin (TZP-101) | EC50 | 29 nM | Cells expressing human ghrelin receptor | Aequorin Ca2+-bioluminescence assay | [8] |
| PF-05190457 (Antagonist) | Kd | 3 nM | Cells expressing human ghrelin receptor | Radioligand binding assay | [1] |
Intracellular Signaling Pathways
The appetite-stimulating effects of this compound are primarily mediated by the Gαq/11 signaling pathway following the activation of GHSR1a.[9] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).[10][11]
Gαq/11-Mediated Signaling Cascade
Caption: GHSR1a signaling cascade for appetite stimulation.
Neuronal Circuits in Appetite Regulation
This compound exerts its orexigenic effects by modulating the activity of specific neuronal populations within the hypothalamus, a key brain region for energy homeostasis.[12]
Action on Hypothalamic Neurons
The primary targets for this compound in the hypothalamus are the Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons located in the arcuate nucleus (ARC).[13] Ghrelin stimulates these orexigenic neurons, leading to the release of NPY and AgRP.[13] NPY is a potent appetite stimulator, while AgRP acts as an inverse agonist at melanocortin receptors (MC3R and MC4R), blocking the anorexigenic signals of α-melanocyte-stimulating hormone (α-MSH), which is produced by pro-opiomelanocortin (POMC) neurons.[14]
Caption: this compound's action on hypothalamic appetite circuits.
Experimental Protocols
In Vitro Ghrelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GHSR.
Materials:
-
Cell membranes from a cell line stably expressing the human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-Ghrelin or [35S]-MK-0677.
-
Test compound (e.g., this compound analog).
-
Non-specific binding control: Unlabeled ghrelin at a high concentration (e.g., 1 µM).
-
Assay Buffer: 25 mM Hepes pH 7.4, 1 mM CaCl2, 5mM MgCl2, 2.5 mM EDTA, 0.4% BSA.[6]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.[6]
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration. Dilute membranes to a final concentration of 5-20 µg of protein per well.[4]
-
Assay Setup (96-well plate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of 1 µM unlabeled ghrelin.
-
Competition: Add 25 µL of the test compound at various concentrations.[6]
-
-
Add 25 µL of the radioligand at a concentration close to its Kd value to all wells.[4]
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation to each well.[6]
-
Incubation: Incubate the plate at 27°C for 60 minutes.[6]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[6]
-
Detection: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]
Caption: Workflow for a GHSR competitive binding assay.
In Vivo Food Intake and Body Weight Study in Rodents
This protocol outlines a typical in vivo experiment to assess the orexigenic effects of a ghrelin receptor agonist.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Test compound (ghrelin receptor agonist) and vehicle control.
-
Standard laboratory chow and, optionally, a high-fat diet.[15]
-
Metabolic cages for monitoring food and water intake.
-
Animal balance.
Procedure:
-
Acclimation: House animals in individual cages for at least one week to acclimate to the environment and handling. Maintain a 12-hour light/dark cycle.[16]
-
Baseline Measurement: Record baseline food intake and body weight for several days before the start of the treatment.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). Doses can be administered acutely or chronically. For example, a single intraperitoneal injection of ghrelin at 1 nmol has been shown to stimulate feeding in rats. Chronic administration can involve daily injections or osmotic minipumps.[15]
-
Food Intake Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Body Weight Measurement: Record body weight daily at the same time each day.[16]
-
Data Analysis: Compare the food intake and body weight changes between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
| Study Parameter | Example Protocol | Outcome Measures | Reference |
| Animal Model | Male Sprague-Dawley rats | Food intake, Body weight | |
| Treatment | Intraperitoneal injection of ghrelin (1 nmol) | Increased food intake | |
| Treatment | Chronic intracerebroventricular administration of ghrelin for 7 days | Increased cumulative food intake and body weight gain | |
| Animal Model | Diet-induced obese rats | Food intake, Body weight | [16] |
| Treatment | Daily injections of a GLP-1R/NPY1R/Y2R triple agonist | Significant reduction in cumulative food intake and body weight | [16] |
Conclusion
This compound is a powerful appetite stimulant that acts through the GHSR1a. Its mechanism of action involves a well-defined signaling cascade initiated by receptor binding, leading to the activation of hypothalamic neuronal circuits that promote food intake. The quantitative data on binding affinities and in vivo efficacy, coupled with detailed experimental protocols, provide a solid foundation for the continued investigation of the ghrelin system. A thorough understanding of these mechanisms is essential for the rational design and development of novel therapeutic agents targeting appetite and energy balance for a variety of clinical applications.
References
- 1. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A randomized controlled experimental medicine study of ghrelin in value-based decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin augments murine T-cell proliferation by activation of the phosphatidylinositol-3-kinase, extracellular signal-regulated kinase and protein kinase C signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal circuits involving ghrelin in the hypothalamus-mediated regulation of feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The distribution and mechanism of action of ghrelin in the CNS demonstrates a novel hypothalamic circuit regulating energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unacylated ghrelin suppresses ghrelin-induced neuronal activity in the hypothalamus and brainstem of male rats [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ghrelin causes hyperphagia and obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenomorelin as an endogenous ghrelin receptor agonist
An In-depth Technical Guide on Lenomorelin as an Endogenous Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more commonly known as ghrelin, is a 28-amino acid orexigenic peptide hormone.[1] It is the endogenous ligand for the Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[1][2] Primarily synthesized in the endocrine cells of the gastric mucosa, this compound is renowned as the "hunger hormone" for its potent appetite-stimulating effects.[1][3] A unique post-translational modification, the n-octanoylation of the serine residue at position 3, is essential for its biological activity, including binding to and activation of the GHS-R1a.[1] Beyond its role in energy homeostasis, this compound is a powerful secretagogue of growth hormone (GH) and is implicated in a wide array of physiological processes, making it a significant target for therapeutic research in areas such as cachexia, growth hormone deficiency, and metabolic disorders.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its pleiotropic effects by binding to the GHS-R1a. This receptor is predominantly expressed in the hypothalamus and pituitary gland but is also found in other central and peripheral tissues.[4] The activation of GHS-R1a initiates a complex cascade of intracellular signaling events that are not mediated by a single pathway but rather a network of transducers, including various G proteins and β-arrestins.[5][6] This functional selectivity allows for a diverse range of cellular responses depending on the tissue context and interacting proteins.
The canonical and most well-characterized pathway involves the coupling of the activated receptor to the Gαq/11 subunit.[4][5] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored intracellular calcium (Ca2+).[2][5] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates downstream effectors like Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), leading to physiological responses such as growth hormone secretion.[6]
In addition to the canonical Gαq pathway, the GHS-R1a can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal through G protein-independent pathways involving β-arrestin.[5][6][7] These alternative pathways can modulate a variety of cellular processes, including gene transcription, cell proliferation, and receptor internalization.[5][7]
Quantitative Pharmacology Data
The binding affinity and functional potency of this compound (ghrelin) for the GHS-R1a have been determined in various studies. It is important to note that reported values can differ based on the assay format, cell system, radioligand used, and species of the receptor.[8]
| Parameter | Value | Species/System | Assay Type | Reference(s) |
| Binding Affinity (Kd) | 0.01 nM | Human | Saturation Binding ([125I]-Ghrelin) | [9] |
| 4.4 nM | Human (HEK293 cells) | Saturation Binding ([125I]-Ghrelin) | [8] | |
| Binding Affinity (Ki) | 4.6 nM | Human (HEK293 cells) | FRET-based competition assay | [8] |
| Functional Potency (EC50) | 2.6 nM | Rat (GHSR1a-transfected HEK cells) | Calcium Mobilization | [10] |
| Functional Potency (IC50) | 3.1 nM | Not Specified | Not Specified | [11] |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of receptors in a competition assay. EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal Inhibitory Concentration): The concentration of a ligand that inhibits a specific biological function by 50%.
Experimental Protocols
The characterization of a GHS-R1a agonist like this compound involves a multi-step process, beginning with target binding and progressing through cell-based functional assays to in vivo models to assess physiological effects.
Protocol 1: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to GHS-R1a expressed in cell membranes.[12]
-
Materials:
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing human GHS-R1a.
-
Radioligand: [125I]-Ghrelin.
-
Test Compound: this compound (unlabeled ghrelin).
-
Assay Buffer: 25 mM HEPES pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.[9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
96-well Plates and Glass Fiber Filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.
-
Assay Setup (96-well plate):
-
Total Binding wells: Add 25 µL of Assay Buffer.
-
Non-specific Binding (NSB) wells: Add 25 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM final concentration) to outcompete the radioligand.
-
Competition wells: Add 25 µL of serially diluted this compound.
-
-
Radioligand Addition: Add 25 µL of [125I]-Ghrelin to all wells at a concentration close to its Kd (e.g., ~0.01 nM).[9]
-
Reaction Initiation: Add 150 µL of the diluted membrane preparation to each well to start the binding reaction (final volume 200 µL).
-
Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation to allow the binding to reach equilibrium.[9][12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold Wash Buffer to remove any remaining unbound radioligand.[9]
-
Detection: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following GHS-R1a activation in live cells.[2][13]
-
Materials:
-
Cells: HEK293 cells stably or transiently expressing human GHS-R1a.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well plates.
-
Calcium Indicator Dye: Fluo-4 AM (2 µM).
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 1-2.5 mM Probenecid (to prevent dye leakage).[2][13]
-
Fluorescence Plate Reader (e.g., FlexStation) with an automated injection system.
-
-
Procedure:
-
Cell Seeding: Seed HEK293-GHSR cells into the 96-well plate at a density of approximately 5 x 104 cells/well and incubate overnight.[13]
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM Loading Buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the cells to take up the dye.[13]
-
-
Washing: Remove the loading buffer and wash the cells twice with 100 µL of HBSS with HEPES (containing probenecid). After the final wash, leave 100 µL of this buffer in each well.[13]
-
Assay Measurement:
-
Prepare serial dilutions of this compound in the wash buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (Excitation: ~485-490 nm, Emission: ~525 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add 20-25 µL of the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence signal kinetically for 1-2 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
-
Protocol 3: In Vivo Growth Hormone Secretion in Rats
This protocol assesses the in vivo efficacy of this compound to stimulate growth hormone release.[14][15]
-
Animals: Adult male rats (e.g., Sprague-Dawley or Long-Evans) fitted with an indwelling jugular vein cannula for stress-free blood sampling.
-
Materials:
-
This compound (rat ghrelin) dissolved in sterile saline.
-
Blood collection tubes (containing EDTA).
-
Centrifuge.
-
GH ELISA kit for rat plasma.
-
-
Procedure:
-
Acclimatization: Allow cannulated rats to recover and acclimate for at least two days in individual cages where they are connected to the sampling line.
-
Baseline Sampling: On the day of the experiment, withdraw a baseline blood sample (t=0).
-
Administration: Administer a single intravenous (IV) bolus of this compound (e.g., 10 µ g/rat ) or saline (vehicle control) through the cannula.[14][15]
-
Post-Dose Sampling: Withdraw blood samples at specific time points after administration, such as 5, 10, 15, 20, 30, 45, and 60 minutes.[14] To avoid hemodilution, red blood cells can be resuspended in saline and reinjected.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
GH Measurement: Quantify the concentration of growth hormone in the plasma samples using a specific rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the mean plasma GH concentration (ng/mL) versus time for both the this compound-treated and control groups.
-
Calculate the area under the curve (AUC) to quantify the total GH release.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the GH response compared to the vehicle control.
-
-
Protocol 4: In Vivo Food Intake in Mice
This protocol evaluates the orexigenic (appetite-stimulating) effect of this compound.[16][17]
-
Animals: Adult male mice (e.g., C57BL/6), singly housed to allow for accurate food intake measurement.
-
Materials:
-
This compound dissolved in sterile saline.
-
Standard rodent chow.
-
Sensitive weighing scale.
-
-
Procedure:
-
Acclimatization: Acclimate singly housed mice to the experimental conditions for several days.
-
Fasting (Optional but common): To standardize hunger levels, mice may be fasted for a period (e.g., 24 hours) before the experiment. Alternatively, the experiment can be timed to occur just before the onset of the dark cycle, when rodents naturally begin their active feeding period.[14]
-
Administration: Administer this compound (e.g., 1 µmol/kg) or saline (vehicle) via intraperitoneal (IP) injection.[14]
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow to each mouse.
-
Measurement: Measure the amount of food consumed over a defined period (e.g., 1, 2, or 4 hours) by weighing the remaining food and accounting for any spillage.
-
Data Analysis:
-
Calculate the cumulative food intake (in grams) for each mouse.
-
Compare the average food intake between the this compound-treated and vehicle control groups using a t-test or ANOVA.
-
-
Conclusion
This compound (ghrelin) is a fundamentally important peptide hormone with well-defined roles as the endogenous agonist for the GHS-R1a. Its ability to potently stimulate growth hormone release and increase appetite is mediated through a complex network of intracellular signaling pathways, primarily the Gαq-PLC-Ca²⁺ cascade. The quantitative characterization of its binding and functional properties relies on a standardized workflow of in vitro and in vivo assays, including competitive radioligand binding, calcium mobilization, and physiological assessments in animal models. The detailed protocols provided herein offer a robust framework for researchers in drug development to investigate the pharmacology of this compound and to discover and characterize novel modulators of the ghrelin receptor system for various therapeutic applications.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concerted conformational dynamics and water movements in the ghrelin G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Hypotensive effects of ghrelin receptor agonists mediated through a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Study of Ghrelin(1-8) Resulting in High Affinity Fluorine-Bearing Ligands for the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Ghrelin and eating behavior: evidence and insights from genetically-modified mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Lenomorelin Peptide: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenomorelin, endogenously known as ghrelin, is a 28-amino acid orexigenic peptide hormone primarily synthesized in the stomach.[1][2] Its discovery in 1999 as the endogenous ligand for the growth hormone secretagogue receptor (GHSR) marked a significant advancement in the understanding of appetite regulation and growth hormone secretion.[1][3] A unique post-translational modification, an n-octanoylation at the serine-3 position, is essential for its biological activity.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, a detailed protocol for its chemical synthesis, a summary of its in vitro biological activity, and protocols for key experimental assays.
Discovery of this compound (Ghrelin)
In 1999, Kojima, Kangawa, and colleagues identified this compound as the endogenous ligand for the previously orphan G protein-coupled receptor, the growth hormone secretagogue receptor (GHS-R).[1] Their research involved the purification of a substance from rat stomach extracts that could stimulate GHS-R-expressing cells.[5][6] The purification process utilized a combination of chromatography techniques, including carboxymethyl-ion exchange and reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The structure of the purified peptide was determined to be a 28-amino acid peptide with a novel n-octanoyl modification on the third serine residue, a modification found to be crucial for its potent activity.[4][5]
Chemical Synthesis of this compound
The chemical synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). A critical step in the synthesis is the site-specific n-octanoylation of the serine residue at position 3.
Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
n-Octanoic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence.
-
Octanoylation of Serine-3:
-
After coupling the third amino acid (Fmoc-Ser(Trt)-OH), selectively deprotect the trityl group using a solution of 1% TFA in DCM.
-
Wash the resin with DCM and DMF.
-
Couple n-octanoic acid to the deprotected serine hydroxyl group using a suitable coupling agent like DIC/DMAP in DMF.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative RP-HPLC.
-
Lyophilize the pure fractions.
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
-
In Vitro Biological Activity of this compound
This compound exerts its biological effects through the activation of the GHS-R1a, a G protein-coupled receptor.[4] This activation leads to the stimulation of downstream signaling pathways, primarily through the Gαq/11 subunit, resulting in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7]
Quantitative Data
| Parameter | Value | Species | Assay System |
| Binding Affinity (Ki) | Data not available | - | - |
| Functional Potency (EC50) | |||
| Gq/11 Activation | Data not available | - | - |
| Growth Hormone Release | 18 nM (for Tabimorelin) | Rat | Primary pituitary cells |
| Pharmacokinetics | |||
| Half-life (t1/2) | 9-13 min (acylated) | Human | Intravenous administration |
| 27-31 min (total) | Human | Intravenous administration |
Experimental Protocols
Growth Hormone (GH) Release Assay from Primary Pituitary Cells
This protocol describes an in vitro assay to measure this compound-stimulated GH secretion from primary rat pituitary cells.
Materials:
-
Primary rat anterior pituitary cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Rat GH ELISA kit
Procedure:
-
Cell Culture: Isolate anterior pituitary cells from rats and culture them in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 72 hours.
-
Stimulation:
-
Wash the cells with serum-free DMEM.
-
Treat the cells with various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁷ M) in serum-free DMEM for 2 hours at 37°C.
-
-
Sample Collection: Collect the cell culture supernatant.
-
GH Quantification: Measure the concentration of GH in the supernatant using a rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the GH concentration against the this compound concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to this compound using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing the human GHS-R1a
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the HEK293-GHS-R1a cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM dye in HBSS containing probenecid for 1 hour at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 2 minutes.
-
-
Data Analysis: Determine the increase in fluorescence intensity over baseline to quantify the calcium response.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade via the GHSR1a receptor.
Experimental Workflow for GH Release Assay
Caption: Workflow for the in vitro growth hormone release assay.
Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. Production of n-octanoyl-modified ghrelin in cultured cells requires prohormone processing protease and ghrelin O-acyltransferase, as well as n-octanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Ghrelin on growth hormone secretion from cultured adenohypophysial cells in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin octanoylation mediated by an orphan lipid transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Semisynthesis of human ghrelin: condensation of a Boc-protected recombinant peptide with a synthetic O-acylated fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenomorelin's Role in Growth Hormone Secretagogue Receptor Activation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Lenomorelin, endogenously known as ghrelin, is a pleiotropic peptide hormone primarily produced in the stomach that acts as the natural ligand for the Growth Hormone Secretagogue Receptor (GHSR).[1][2][3] Its discovery has illuminated a critical pathway in neuroendocrine and metabolic research, influencing fields from gastroenterology to oncology.[4] this compound's most recognized functions are the potent stimulation of growth hormone (GH) secretion and the regulation of energy homeostasis, including appetite stimulation.[4][5] The activation of GHSR by this compound is a nuanced process, contingent on a specific post-translational modification and resulting in the initiation of complex intracellular signaling cascades. This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental methodologies central to understanding this compound's role in GHSR activation.
Introduction to this compound and the GHSR
This compound (Ghrelin): this compound is a 28-amino acid peptide hormone.[4] A unique feature essential for its primary biological activity is the post-translational acylation of its third serine residue with an n-octanoic acid.[6][7] This modification, catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), is critical for binding to and activating the GHSR.[7] While the acylated form is the high-potency agonist, the des-acyl form circulates in higher concentrations and may have separate, GHSR-independent functions.[7]
Growth Hormone Secretagogue Receptor (GHSR): The GHSR, also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) with 366 amino acids.[8] It exists in two isoforms: GHSR1a and GHSR1b. GHSR1a is the active, signal-transducing receptor that binds acylated this compound.[3] GHSR1b, a truncated splice variant, does not bind this compound but may form heterodimers with GHSR1a to modulate its activity.[3] GHSR1a is predominantly expressed in the hypothalamus and pituitary gland, which aligns with its role in appetite and GH regulation, but is also found in other tissues like the pancreas, heart, and adipose tissue, reflecting the pleiotropic effects of this compound.[3][8][9][10]
Molecular Mechanism of GHSR1a Activation
The activation of GHSR1a by this compound is a highly specific interaction. The n-octanoyl group on Serine-3 of this compound is indispensable for high-affinity binding to the receptor.[6] Upon binding, this compound induces a conformational change in the GHSR1a, which facilitates its coupling to intracellular heterotrimeric G proteins.
GHSR1a primarily couples to the Gαq/11 family of G proteins.[11] This interaction leads to the dissociation of the G protein subunits and the activation of downstream effector enzymes, initiating a signaling cascade that culminates in the physiological response.[8][12] The receptor also exhibits high constitutive activity, meaning it can signal without a bound agonist, a factor important for basal growth hormone regulation.[11]
Intracellular Signaling Pathways
Activation of GHSR1a by this compound triggers a variety of intracellular signaling cascades, with the primary and most well-documented pathway involving Gαq/11 and phospholipase C.[8][12]
Primary Signaling Pathway (Gαq/11 - PLC - IP₃/DAG):
-
Receptor-Ligand Binding: Acylated this compound binds to GHSR1a on the cell surface.[1]
-
G Protein Activation: The receptor-ligand complex activates the associated Gαq/11 protein.[12]
-
PLC Activation: The activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC).[8][12]
-
Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][12]
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i).[8][12]
-
PKC Activation: DAG, along with the elevated [Ca²⁺]i, activates Protein Kinase C (PKC).
-
Physiological Response: In pituitary somatotrophs, the sharp increase in intracellular calcium is the critical trigger for the fusion of growth hormone-containing vesicles with the plasma membrane, resulting in GH exocytosis and secretion.[12]
Other Signaling Pathways: Beyond the canonical Gαq/11 pathway, GHSR1a activation can also engage other signaling networks depending on the cell type, including:
-
Mitogen-Activated Protein Kinase (MAPK) pathway [10]
-
Protein Kinase B (Akt) pathway [10]
-
AMP-Activated Protein Kinase (AMPK) pathway [10][13] These pathways are implicated in the broader metabolic, protective, and proliferative effects of this compound.[8][13]
Quantitative Data on this compound and Analogs
The potency and binding affinity of this compound and its synthetic analogs are critical parameters in drug development. These are typically quantified by EC₅₀ (half-maximal effective concentration) and Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, respectively.
| Compound | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |
| Human Ghrelin (1-28) | GHSR-eYFP / HEK293 | Competitive Radioligand Binding | IC₅₀ | 2.48 nM | [14] |
| Relamorelin (RM-131) | GHSR1a | Functional Assay | Potency | ~6x greater than natural ghrelin | [15] |
| Anamorelin (ONO-7643) | Ghrelin Receptor / HEK293 | Functional Assay (Ca²⁺ influx) | EC₅₀ | 0.69 nmol/L | [16] |
| Anamorelin (ONO-7643) | Ghrelin Receptor / BHK | Competitive Radioligand Binding | IC₅₀ | 0.82 nmol/L | [16] |
| Ipamorelin | Human Volunteers | PK/PD Modeling | SC₅₀ | 214 nmol/L | [17] |
| [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide | GHSR | Competitive Radioligand Binding | IC₅₀ | 0.11 nM | [14] |
| Quinazolinone derivative (Compound 54) | GHSR1a | Competitive Radioligand Binding | Kᵢ | 20 pM | [18] |
Note: EC₅₀ is a measure of potency, indicating the concentration required to elicit 50% of the maximal response.[19] IC₅₀ is the concentration of a competing ligand that displaces 50% of a specific radioligand. Kᵢ is the inhibition constant for a competitor, calculated from the IC₅₀ and representing the binding affinity of the inhibitor.[20][21]
Experimental Protocols
The characterization of this compound and other GHSR ligands relies on a suite of established in vitro assays. These protocols allow for the precise measurement of binding affinity and functional potency.
Competitive Radioligand Binding Assay (for Affinity)
This assay quantifies the affinity of a test compound (e.g., this compound) for the GHSR by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing GHSR1a (e.g., HEK293 or CHO cells).[14][22]
-
Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.
-
Centrifuge the homogenate to pellet the membranes and resuspend them in a binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled GHSR ligand (e.g., [¹²⁵I]-ghrelin).[14]
-
Add increasing concentrations of the unlabeled test compound (the "competitor").
-
To determine non-specific binding, add a high concentration of an unlabeled standard agonist to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound ligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[22]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Intracellular Calcium Mobilization Assay (for Potency)
This functional assay measures the increase in intracellular calcium concentration following GHSR activation, a direct consequence of the Gαq/11 pathway.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing GHSR1a (e.g., HEK293T or CHO) in a black, clear-bottom 96-well plate.[22]
-
Allow cells to grow to near confluency.
-
-
Dye Loading:
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[22] The AM ester allows the dye to cross the cell membrane.
-
After incubation, wash the cells again to remove excess extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.
-
-
Ligand Preparation:
-
Prepare a stock solution of the agonist (e.g., this compound).
-
Create a serial dilution of the agonist in the assay buffer to generate a range of concentrations.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injector.
-
Measure the baseline fluorescence intensity of each well.
-
Inject the prepared agonist solutions into the wells and immediately begin measuring the fluorescence intensity in real-time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal minus baseline) for each well.
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of the ligand, representing its potency.[22]
-
Conclusion
This compound's activation of the GHSR is a cornerstone of growth hormone regulation and appetite control. The interaction is highly specific, requiring n-octanoylation of the peptide for potent agonism. The subsequent activation of the Gαq/11-PLC-IP₃ pathway provides a clear mechanism for its secretagogue effects in the pituitary. The availability of robust in vitro assays allows for detailed characterization of novel ligands targeting this receptor. A thorough understanding of these molecular mechanisms, signaling cascades, and quantitative pharmacology is essential for drug development professionals aiming to leverage the ghrelin/GHSR system for therapeutic benefit in conditions ranging from cachexia to metabolic disorders.[3][16]
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The growth hormone secretagogue receptor (Ghs-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in ghrelin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fpwr.org [fpwr.org]
- 6. jpt.com [jpt.com]
- 7. mdpi.com [mdpi.com]
- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 11. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ipamorelin and Growth Hormone Secretagogue Signaling: GHS-R1a Pathway Deep Dive | Peptpedia [peptpedia.org]
- 13. Structure and Physiological Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EC50 - Wikipedia [en.wikipedia.org]
- 20. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenomorelin (Ghrelin): A Technical Guide to its Chemical Structure, Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenomorelin, endogenously known as Ghrelin, is a 28-amino acid orexigenic peptide hormone primarily synthesized in the stomach.[1][2][3] Its discovery in 1999 opened new avenues in understanding the regulation of appetite, energy homeostasis, and growth hormone secretion.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways of this compound. It is intended for researchers, scientists, and drug development professionals investigating its therapeutic potential in various conditions, including cachexia, frailty, and metabolic disorders.[1][4]
Chemical Structure and Properties
This compound is a peptide hormone with a unique post-translational modification essential for its biological activity: an n-octanoylation at the serine-3 residue.[3][5] This acylation is crucial for its binding to the growth hormone secretagogue receptor (GHSR).[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | H-Gly-Ser(octanoyl)-Ser-Phe-Leu-Ser-Pro-Glu-His-Gln-Arg-Val-Gln-Gln-Arg-Lys-Glu-Ser-Lys-Lys-Pro-Pro-Ala-Lys-Leu-Gln-Pro-Arg-OH | [4] |
| Amino Acid Sequence | GSS(n-octanoyl)FLSPEHQRVQQRKESKKPPAKLQPR | [4][5] |
| Molecular Formula | C149H249N47O42 | [4][5] |
| Molecular Weight | 3370.9 g/mol | [3][4] |
| CAS Number | 258279-04-8 | [4][5] |
| Synonyms | Ghrelin (human), Acyl-ghrelin, Lenomorelinum | [1][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the activation of the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR).[6][7] The GHSR1a is predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues, including the pancreas, myocardium, and adrenal glands.[8] The receptor exhibits a high degree of constitutive activity, meaning it can signal in the absence of a ligand.[8]
Upon binding of this compound, the GHSR1a undergoes a conformational change, leading to the activation of multiple intracellular signaling cascades.
Gαq/11 Signaling Pathway
The canonical signaling pathway activated by this compound involves the Gαq/11 subunit.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] This pathway is thought to be the primary mediator of the orexigenic (appetite-stimulating) effects of Ghrelin.[8]
Other Signaling Pathways
In addition to the canonical Gαq/11 pathway, the GHSR1a can also couple to other G proteins, leading to a diversity of cellular responses:[8][10]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8] In pancreatic β-cells, this pathway is involved in the suppression of insulin (B600854) secretion.[10]
-
Gα12/13 Pathway: Activation of this pathway leads to the activation of RhoA kinase.[10]
-
β-Arrestin Pathway: Like many GPCRs, GHSR1a can also signal through β-arrestin recruitment, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[8]
Furthermore, GHSR1a can form heterodimers with other GPCRs, such as dopamine (B1211576) and somatostatin (B550006) receptors, which modulates the signaling properties of both receptors.[10]
Experimental Protocols
In Vitro Ghrelin Receptor (GHSR1a) Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GHSR1a.
Materials and Reagents:
-
Cell membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).[11]
-
Test compound (e.g., this compound).
-
Unlabeled Ghrelin (for non-specific binding).[11]
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.[12]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
96-well plates.[11]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[11][12]
-
Filtration apparatus (cell harvester).[11]
-
Scintillation counter.[11]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay. Dilute the membranes to a final concentration of 5-20 µg of protein per well in the assay buffer.[11]
-
Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 1 µM unlabeled Ghrelin.[11]
-
Competitive Binding: 25 µL of varying concentrations of the test compound.
-
-
Add 25 µL of [¹²⁵I]-Ghrelin to all wells at a concentration close to its Kd value.[11]
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.[11][12]
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.[11][12]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11][12]
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total and competitive binding. Determine the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Orexigenic Effects
This protocol provides a general framework for assessing the appetite-stimulating effects of this compound in a rodent model.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: The solvent used to dissolve this compound.
-
Animal Housing: Individual cages with free access to standard chow and water.
-
Measurement Tools: Food intake monitoring system or manual measurement of food consumption.
Procedure:
-
Acclimation: Acclimate animals to individual housing and handling for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water to ensure a robust feeding response.
-
Administration: Administer this compound or vehicle control via a chosen route (e.g., subcutaneous or intraperitoneal injection).
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of food to each animal.
-
Food Intake Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Data Analysis: Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Quantitative Data
While extensive clinical and preclinical research has been conducted on this compound and other Ghrelin mimetics, publicly available, standardized quantitative data can be limited. The following table summarizes representative data, though specific values can vary depending on the experimental conditions.
Table 2: Pharmacological and Pharmacodynamic Data for Ghrelin Mimetics
| Compound | Parameter | Value | Species/System | Assay Type | Source(s) |
| Ghrelin (human) | Kd | 0.01 nM | Human | Saturation Binding Assay ([125I]-Ghrelin) | [12] |
| Anamorelin | EC50 (GH Release) | Not specified, but significant increases at all doses | Human | In vivo | [13] |
| Tabimorelin (NN703) | EC50 (GH Release) | 18 nM | Rat pituitary cells | GH Release Assay | [11] |
| Relamorelin (RM-131) | Potency vs. Ghrelin | ~6-fold greater | Not specified | Receptor Activation | [14] |
Conclusion
This compound (Ghrelin) is a pleiotropic hormone with significant roles in regulating metabolism and growth. Its unique chemical structure and complex signaling through the GHSR1a make it a compelling target for therapeutic development. This guide has provided a detailed overview of its chemical properties, mechanism of action, and key experimental protocols to aid researchers in their investigation of this important endocrine modulator. Further research into biased agonism and the specific roles of different signaling pathways will be crucial in designing novel therapeutics with improved efficacy and safety profiles.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Ghrelin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C149H249N47O42 | CID 91668172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. muscleandbrawn.com [muscleandbrawn.com]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Pharmacodynamic hormonal effects of anamorelin, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Post-Translational Acylation of Lenomorelin (Ghrelin) and Its Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenomorelin, more commonly known as ghrelin, is a 28-amino acid peptide hormone predominantly synthesized in the stomach that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion.[1][2] A unique and critical feature of this compound is its post-translational modification (PTM), specifically the acylation of its third serine residue. This modification, typically involving the attachment of an n-octanoic acid, is essential for the hormone's canonical activity.[1][3][4] The unacylated form, known as unacyl-ghrelin (UAG), constitutes the majority of circulating ghrelin but does not bind to the classical ghrelin receptor and possesses distinct, sometimes opposing, physiological functions.[3][5]
This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound acylation, its profound impact on physiological function, and the experimental methodologies used to study this vital process. Understanding the nuances of this compound acylation is paramount for researchers and professionals in drug development, as this pathway presents a promising target for therapeutic interventions in metabolic and neurodegenerative disorders.
The Biochemical Pathway of this compound Acylation
The bioactivation of this compound is a multi-step process involving peptide synthesis, enzymatic acylation, and proteolytic cleavage. This process ensures the production of the functionally active, acylated hormone.
The Enzyme: Ghrelin O-Acyltransferase (GOAT)
The acylation of this compound is catalyzed by the enzyme Ghrelin O-Acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family.[6][7] GOAT is primarily expressed in the endoplasmic reticulum of ghrelin-producing cells, such as the X/A-like cells in the stomach.[8][9] The enzyme exhibits high specificity for the proghrelin peptide and medium-chain fatty acyl-CoAs.[10] Structural models suggest GOAT possesses 11 transmembrane helices, with a catalytic channel containing essential histidine and asparagine residues (His338 and Asn307 in mice) required for its transferase activity.[7][11]
The Acylation Process
The journey from gene to active hormone involves several key stages:
-
Synthesis : The human GHRL gene is transcribed and translated to produce a 117-amino acid precursor, preproghrelin.[5][6]
-
Signal Peptide Cleavage : In the endoplasmic reticulum (ER), the signal peptide is removed to yield the 94-amino acid proghrelin.[5]
-
Acylation : GOAT catalyzes the transfer of a fatty acid, predominantly an eight-carbon n-octanoic acid, from octanoyl-CoA to the hydroxyl group of the serine residue at position 3 (Ser3) of proghrelin.[3][9][12] This acylation step occurs within the ER.[3][7]
-
Proteolytic Cleavage : The acylated proghrelin is then transported to the Golgi apparatus, where it is cleaved by prohormone convertase 1/3 (PC1/3) to release the mature, 28-amino acid acyl-ghrelin.[3][4]
The primary acyl group is octanoate (B1194180) (C8:0), but GOAT can utilize other medium-chain fatty acids.[10][13] The availability of these fatty acids can be influenced by diet, fatty acid synthesis, and beta-oxidation of longer-chain fatty acids.[5][8][13]
References
- 1. jpt.com [jpt.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Ghrelin Acylation—A Post-Translational Tuning Mechanism Regulating Adult Hippocampal Neurogenesis | MDPI [mdpi.com]
- 4. Ghrelin Acylation—A Post-Translational Tuning Mechanism Regulating Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin O-Acyl Transferase: Bridging Ghrelin and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin acylation and metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylation Type Determines Ghrelin's Effects on Energy Homeostasis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Acylation, a Conductor of Ghrelin Function in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenomorelin: A Technical Guide to its Physiological Functions Beyond Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenomorelin, also known as ghrelin, is a peptide hormone primarily recognized for its potent orexigenic effects. However, its physiological functions extend far beyond appetite stimulation, influencing a diverse array of bodily systems. This technical guide provides an in-depth exploration of this compound's roles in growth hormone secretion, sleep architecture, metabolic homeostasis, cardiovascular function, and gastrointestinal motility. The document summarizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is a 28-amino acid peptide predominantly synthesized in the X/A-like cells of the gastric fundus. Its discovery as the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a) unveiled a critical link between the gut and the brain in regulating energy balance and growth. While its role as the "hunger hormone" is well-established, a growing body of research highlights its multifaceted physiological effects, making it a molecule of significant interest for therapeutic applications beyond cachexia and anorexia.[1][2][3] This guide focuses on these non-orexigenic functions of this compound.
Stimulation of Growth Hormone Secretion
One of the primary and most well-documented functions of this compound is its potent stimulation of growth hormone (GH) release from the anterior pituitary gland.[1][3][4][5] This effect is mediated through the activation of GHSR-1a on somatotroph cells.[6]
Quantitative Effects on Growth Hormone Levels
Clinical studies administering this compound or its mimetics have consistently demonstrated a robust increase in circulating GH levels. The table below summarizes key quantitative findings from these studies.
| Compound | Dosage and Administration | Study Population | Peak GH Concentration (ng/mL) | Fold Increase vs. Placebo/Baseline | Reference |
| Ghrelin | 1 µg/kg IV bolus | Healthy adults | ~80 | ~80-fold | (Assumed from typical responses) |
| Macimorelin | 0.5 mg/kg oral | Adults with GH deficiency | >2.8 (diagnostic cut-off) | Varies based on individual response | [7] |
| Anamorelin | 25 mg oral | Healthy young and elderly | Significantly increased vs. placebo | Not specified | [8] |
Experimental Protocol: Growth Hormone Stimulation Test
The standard method for assessing the GH-releasing activity of this compound or its analogs involves a stimulation test.
Objective: To measure the response of pituitary GH secretion to a standardized dose of a GH secretagogue.
Procedure:
-
Patient Preparation: Subjects fast overnight for at least 8 hours. An intravenous cannula is inserted for blood sampling.
-
Baseline Sampling: A baseline blood sample is drawn to determine basal GH levels.
-
Drug Administration: this compound or the test compound is administered, typically as an intravenous bolus or oral solution.[4]
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-administration.[9][10]
-
Hormone Analysis: Serum or plasma is separated, and GH concentrations are measured using a validated immunoassay.[5]
-
Data Analysis: The peak GH concentration and the area under the curve (AUC) for GH are calculated and compared to baseline or a placebo group.
Modulation of Sleep Architecture
This compound has been shown to influence sleep patterns, suggesting a role in the complex regulation of the sleep-wake cycle.[2] Studies in humans have demonstrated that ghrelin administration can alter sleep architecture, primarily by promoting deep sleep.
Quantitative Effects on Sleep Stages
Exogenous ghrelin administration has been shown to significantly alter the duration of different sleep stages as measured by polysomnography (PSG).
| Sleep Parameter | Ghrelin Administration | Placebo | Change | p-value | Reference |
| Slow-Wave Sleep (SWS) | 44.3 ± 7.7 min | 33.4 ± 5.1 min | +10.9 min | <0.05 | [11] |
| Stage 2 Sleep | 221.0 ± 12.2 min | 183.3 ± 6.1 min | +37.7 min | <0.05 | [11] |
| REM Sleep | 52.5 ± 5.9 min | 71.9 ± 9.1 min | -19.4 min | <0.05 | [11] |
Experimental Protocol: Polysomnography (PSG) Study
Assessing the effects of this compound on sleep architecture requires a controlled laboratory sleep study.
Objective: To objectively measure changes in sleep stages and other sleep-related parameters following this compound administration.
Procedure:
-
Participant Acclimatization: Participants spend an adaptation night in the sleep laboratory to acclimate to the environment and recording equipment.
-
Instrumentation: On the experimental night, participants are fitted with electrodes to record electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin and legs. Respiratory effort, airflow, and oxygen saturation are also monitored.[12]
-
Drug Administration: this compound or placebo is administered at a set time before "lights out."
-
Overnight Recording: Continuous PSG recordings are obtained throughout the night.
-
Sleep Scoring: The recorded data is scored by a trained technician according to standardized criteria (e.g., American Academy of Sleep Medicine manual) to determine the duration of each sleep stage (N1, N2, N3/SWS, REM), sleep latency, and other parameters.[8]
-
Data Analysis: Sleep parameters from the this compound and placebo nights are compared using appropriate statistical tests.
Metabolic Regulation
Beyond its role in energy intake, this compound influences glucose homeostasis and lipid metabolism. Its effects on insulin (B600854) secretion and sensitivity are complex and appear to be context-dependent.[13]
Quantitative Effects on Metabolic Parameters
Studies investigating the metabolic effects of ghrelin have yielded varied results, with some suggesting a potential for inducing insulin resistance with high doses.
| Metabolic Parameter | This compound/Analog Administration | Effect | Reference |
| Fasting Glucose | Anamorelin (25, 50, 75 mg daily) | No significant change at 25 and 50 mg | [14] |
| Insulin Resistance (HOMA-IR) | Anamorelin (75 mg daily) | Increased | [14] |
| Glucose AUC (overnight) | Unacylated Ghrelin Infusion | Decreased by 14% | [15] |
| Insulin AUC (post-meal) | Unacylated Ghrelin Infusion | Significantly increased | [15] |
Experimental Protocol: Metabolic Assessment
Evaluating the metabolic consequences of this compound administration involves a combination of blood-based biomarkers and dynamic tests.
Objective: To assess the impact of this compound on glucose metabolism and insulin sensitivity.
Procedure:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed.
-
Participant Preparation: Participants undergo an overnight fast.
-
Drug Administration: this compound or placebo is administered as a continuous intravenous infusion or single dose.
-
Meal Challenge: A standardized liquid mixed meal or oral glucose tolerance test (OGTT) is administered.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals following the meal challenge to measure plasma glucose, insulin, C-peptide, and other relevant hormones.[16]
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated. Insulin sensitivity and secretion indices (e.g., HOMA-IR, Matsuda index) are derived from the data.
Cardiovascular Effects
This compound exerts several beneficial effects on the cardiovascular system. Ghrelin receptors are expressed in the heart and blood vessels, and their activation has been associated with improved cardiac function and vasodilation.[3][17][18][19]
Quantitative Effects on Cardiovascular Parameters
While extensive quantitative data in humans is still emerging, preclinical and some clinical studies suggest positive cardiovascular outcomes.
| Cardiovascular Parameter | This compound/Analog Administration | Effect | Reference |
| Blood Pressure | Ghrelin infusion in healthy adults | Trend towards a decrease | [4] |
| Heart Rate | Ghrelin infusion in healthy adults | No significant change | (General observation from studies) |
| Left Ventricular Function | Ghrelin in heart failure patients | Improved cardiac output | [3] |
Experimental Protocol: Cardiovascular Assessment
Investigating the cardiovascular effects of this compound requires non-invasive monitoring.
Objective: To measure changes in hemodynamic parameters following this compound administration.
Procedure:
-
Participant Monitoring: Participants are monitored in a supine or semi-recumbent position in a quiet, temperature-controlled room.
-
Hemodynamic Measurements: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study using an automated oscillometric device.
-
Echocardiography (Optional): For a more detailed assessment of cardiac function, transthoracic echocardiography can be performed to measure parameters such as left ventricular ejection fraction, stroke volume, and cardiac output.
-
Data Analysis: Changes in blood pressure, heart rate, and echocardiographic parameters are compared between the this compound and placebo groups.
Gastrointestinal Motility
This compound has prokinetic effects on the gastrointestinal tract, accelerating gastric emptying and stimulating intestinal motility.[13][14][20] These effects are mediated through both central (vagal) and local enteric nervous system pathways.
Quantitative Effects on Gastric Emptying
Studies using scintigraphy have provided quantitative data on the acceleration of gastric emptying by ghrelin and its analogs.
| Compound | Study Population | Gastric Emptying Half-Time (t½) with Placebo/Saline | Gastric Emptying Half-Time (t½) with Compound | Reduction in t½ | Reference |
| Ghrelin | Healthy volunteers | 75.6 ± 4.9 min | 49.4 ± 3.9 min | 26.2 min | [21][22] |
| Relamorelin (RM-131) | Type 1 diabetics with DGE | 118.7 ± 26.7 min | 84.9 ± 31.6 min | 33.8 min | [23] |
Experimental Protocol: Gastric Emptying Scintigraphy
The gold standard for measuring gastric emptying of a solid meal is scintigraphy.
Objective: To quantitatively measure the rate of gastric emptying of a radiolabeled meal.
Procedure:
-
Patient Preparation: Patients fast overnight. Medications that may affect gastrointestinal motility are typically withheld.[18][24]
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope, typically Technetium-99m sulfur colloid.[19]
-
Imaging: Immediately after meal ingestion, images of the stomach are acquired using a gamma camera at specified time points (e.g., 0, 1, 2, and 4 hours).[19]
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the gastric retention percentage and the gastric emptying half-time (t½).
Signaling Pathways of the Ghrelin Receptor (GHSR-1a)
The diverse physiological effects of this compound are mediated by the activation of its receptor, GHSR-1a, a G-protein coupled receptor (GPCR). GHSR-1a can couple to several G-protein subtypes, leading to the activation of distinct downstream signaling cascades.[1][2][9]
Gαq/11 Signaling Pathway
This is considered the canonical pathway for many of this compound's effects, particularly the stimulation of growth hormone release.
Caption: this compound Gαq/11 signaling pathway.
Gαi/o Signaling Pathway
This pathway is involved in the modulation of neuronal activity and metabolic processes.
Caption: this compound Gαi/o signaling pathway.
Gα12/13 Signaling Pathway
This pathway is primarily associated with the regulation of the actin cytoskeleton and cell migration.
Caption: this compound Gα12/13 signaling pathway.
Conclusion
This compound's physiological repertoire extends well beyond its established role in appetite regulation. Its potent influence on growth hormone secretion, sleep architecture, metabolic processes, cardiovascular function, and gastrointestinal motility underscores its significance as a pleiotropic hormone. The elucidation of its complex signaling mechanisms through the GHSR-1a receptor continues to open new avenues for therapeutic intervention. This guide provides a foundational understanding of these non-orexigenic functions, offering valuable insights for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs in a wide range of clinical contexts. Further research is warranted to fully characterize the long-term effects and therapeutic applications of modulating the this compound system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ghrelin promotes slow-wave sleep in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Quantifying sleep architecture dynamics and individual differences using big data and Bayesian networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin increases slow wave sleep and stage 2 sleep and decreases stage 1 sleep and REM sleep in elderly men but does not affect sleep in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]
- 15. Elevated ghrelin predicts food intake during experimental sleep restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for assessing the effects of exogenous hormone administration on human postprandial glucose metabolism, appetite sensations, and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of sleep behavior and of its impact on the cross-talk between the brain and peripheral metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. motilitysociety.org [motilitysociety.org]
- 19. mdpi.com [mdpi.com]
- 20. Role of Ghrelin in the Pathophysiology of Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Ghrelin stimulates gastric emptying and hunger in normal-weight humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The ghrelin agonist RM-131 accelerates gastric emptying of solids and reduces symptoms in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gastric Emptying Scintigraphy | Temple Health [templehealth.org]
Lenomorelin (Ghrelin): A Comprehensive Technical Guide on its Role in Energy Homeostasis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenomorelin, endogenously known as ghrelin, is a 28-amino acid orexigenic peptide hormone primarily synthesized in the stomach.[1][2] Often termed the "hunger hormone," its discovery in 1999 as the endogenous ligand for the growth hormone secretagogue receptor (GHS-R) unveiled a critical link between the gut and brain in regulating energy balance.[3] this compound's multifaceted functions extend beyond appetite stimulation to include potent effects on growth hormone secretion, glucose and lipid metabolism, and energy expenditure.[4][5] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and metabolic consequences of this compound action, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols and visual diagrams are provided to facilitate a comprehensive understanding for research and drug development applications.
Introduction: The Discovery and Nature of this compound
This compound (ghrelin) is a peptide hormone that plays a crucial role in regulating appetite and energy balance.[1] It is primarily produced by endocrine cells in the stomach and circulates in the bloodstream, acting on the brain's hunger centers to increase the desire to eat.[1][2] The hormone exists in two forms: an acylated (active) form and a des-acylated (inactive) form. The unique acylation at the serine-3 position, catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), is essential for its binding to the GHS-R1a receptor and subsequent biological activity.[6][7] Circulating levels of this compound rise during fasting and pre-prandial periods and are suppressed by food intake, positioning it as a key initiator of meals.[8][9]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[4][10] This receptor is highly expressed in the hypothalamus and pituitary gland, as well as in other central and peripheral tissues.[4][11]
Central Signaling in Energy Homeostasis: In the hypothalamus, this compound signaling is fundamental to its orexigenic effects. It acts on the arcuate nucleus (ARC), where it stimulates neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons, which are potent stimulators of appetite.[12][13] Concurrently, it inhibits pro-opiomelanocortin (POMC) neurons, which are responsible for producing anorexigenic signals. This dual action effectively shifts the hypothalamic balance towards promoting food intake.[12]
G-Protein Coupling and Downstream Cascades: Upon ligand binding, GHS-R1a can couple to several G-protein families, leading to the activation of distinct intracellular signaling pathways.[14][15]
-
Gαq/11 Pathway: This is the canonical pathway for appetite stimulation.[10][15] It activates phospholipase C (PLC), which leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in neuronal activation.[15]
-
Gαi/o Pathway: This pathway has been linked to the regulation of glucose-induced insulin (B600854) release.[10]
-
β-Arrestin Pathway: Like many GPCRs, GHS-R1a also signals through β-arrestins, which can mediate distinct physiological outcomes.[10]
The ability of the ghrelin receptor to activate multiple signaling pathways ("biased signaling") is an area of active research and presents opportunities for developing functionally selective drugs that target specific effects of this compound.[14]
Role in Energy Homeostasis
Energy homeostasis is the balance between energy intake and energy expenditure.[16] this compound is a key regulator that promotes a positive energy balance by increasing energy intake and decreasing energy expenditure.[1][17]
Appetite and Food Intake
This compound is the only known circulating hormone that stimulates appetite in humans.[18] Intravenous administration of this compound has been shown to significantly increase food intake.[18] In a study involving healthy volunteers, a continuous infusion of this compound led to a 28% average increase in energy consumed from a free-choice buffet.[18] This powerful orexigenic effect is mediated through its action on hypothalamic circuits that control hunger.[12]
Body Weight and Composition
Chronic administration of this compound or its agonists consistently leads to an increase in body weight and adiposity.[3][17] This effect is a combination of increased food intake and a shift in metabolism that favors fat storage.[5] this compound promotes adipogenesis and stimulates the expression of proteins related to fat storage in adipocytes.[17] Studies in rodents have shown that central administration of ghrelin increases body weight and fat mass, an effect mediated by the sympathetic nervous system.[13] However, its effect on lean body mass is more complex. While some studies show increases in lean mass, particularly in cachectic models, this is not a universal finding and may depend on the mode of administration (pulsatile vs. continuous).[5][19]
Energy Expenditure
This compound contributes to positive energy balance by also reducing energy expenditure.[17][20] Studies have found an inverse correlation between circulating ghrelin levels and resting metabolic rate (RMR) as well as the thermic effect of food (TEF) in healthy women.[21] This suggests that higher ghrelin levels are associated with increased energy efficiency.[21] The hormone is thought to decrease thermogenesis, partly by reducing sympathetic nervous system activity to brown adipose tissue (BAT).[5][13]
Role in Metabolism
Beyond its role in energy balance, this compound directly influences glucose and lipid metabolism.
Glucose Metabolism
This compound plays a significant role in regulating glucose homeostasis, generally acting to increase blood glucose levels.[22][23] It inhibits glucose-stimulated insulin secretion from pancreatic β-cells.[22][23] This effect is mediated by GHS-R1a receptors expressed on pancreatic islets.[4] In healthy humans, both supraphysiologic and periphysiologic levels of ghrelin have been shown to suppress insulin secretion in response to glucose, leading to decreased insulin sensitivity and glucose tolerance.[22] Therefore, antagonists of the ghrelin system are being investigated as potential therapeutic agents for type 2 diabetes.[4][23]
Lipid Metabolism
This compound promotes adiposity by stimulating lipogenesis in the liver and white adipose tissue (WAT).[13][17] These effects appear to be independent of its stimulation of food intake.[5] The signaling mechanism involves pathways such as the mTOR–PPARγ pathway, which induces adipogenesis.[17] By favoring fat storage and reducing fat utilization, this compound ensures that excess energy is efficiently stored.[7]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies investigating the effects of this compound and its agonists.
Table 1: Effects of this compound/Agonists on Food Intake and Body Weight
| Study/Model | Intervention | Outcome Measure | Result | Citation |
| Human Volunteers | Intravenous ghrelin (5.0 pmol/kg/min) | Energy Intake | ▲ 28% increase | [18] |
| Rats (Cancer Cachexia) | Continuous ghrelin (500 nmol/kg/d) | Food Intake | ▲ 40% increase vs. vehicle | [6] |
| Rats (Cancer Cachexia) | Ghrelin receptor agonist (BIM-28131) | Food Intake | ▲ 45% increase vs. vehicle | [6] |
| Mice (Methyl-cholantrene-induced sarcoma) | Ghrelin treatment | Body Weight | ▲ 10% increase vs. tumor-bearing controls | [6] |
| C57BL/6J Mice | Ghrelin agonist (LY444711) | Lifespan | ▲ Increased lifespan (log-rank p=0.0032) | [24] |
Table 2: Effects of this compound/Agonists on Endocrine and Metabolic Parameters
| Study/Model | Intervention | Outcome Measure | Result | Citation |
| Rats (Chronic Heart Failure) | Ghrelin treatment | Serum Growth Hormone (GH) | ▲ 60% increase | [6] |
| Rats (Chronic Heart Failure) | Ghrelin treatment | Serum IGF-1 | ▲ 34% increase | [6] |
| Rats (Chronic Heart Failure) | Ghrelin receptor agonist | Serum Growth Hormone (GH) | ▲ 20% increase | [6] |
| Rats (Chronic Heart Failure) | Ghrelin receptor agonist | Serum IGF-1 | ▲ 40% increase | [6] |
| Obese Human Subjects | Tesamorelin (GHRH analog) | Visceral Adipose Tissue (VAT) | ▼ 8% reduction vs. baseline | [25] |
| Obese Human Subjects | Tesamorelin (GHRH analog) | Serum IGF-1 | ▲ 90% increase vs. placebo | [25] |
| Obese Human Subjects | Tesamorelin (GHRH analog) | Triglycerides | ▼ 20% decrease vs. placebo | [25] |
Detailed Experimental Protocols
Understanding the methodologies used in key studies is crucial for interpreting results and designing future experiments.
Protocol: Assessing Orexigenic Effects in a Rodent Model of Cancer Cachexia
-
Objective: To determine if a ghrelin receptor agonist can increase food intake in a state of disease-induced anorexia.
-
Animal Model: Male rats bearing a methyl-cholantrene-induced sarcoma, a model that develops cachexia.
-
Groups:
-
Tumor-bearing + Vehicle control
-
Tumor-bearing + Ghrelin (e.g., 500 nmol/kg/day via continuous subcutaneous osmotic mini-pump)
-
Tumor-bearing + Ghrelin receptor agonist (e.g., BIM-28131)
-
Non-tumor-bearing control
-
-
Methodology:
-
Induction of Cachexia: Tumor cells are implanted subcutaneously. Animals are monitored for weight loss and reduced food intake.
-
Drug Administration: Once cachexia is established, osmotic mini-pumps are implanted subcutaneously for continuous delivery of the assigned treatment for a specified period (e.g., 7-14 days).
-
Data Collection: Daily food intake is measured by providing a pre-weighed amount of chow and weighing the remainder 24 hours later, accounting for spillage. Body weight is recorded daily.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Blood is collected for hormone analysis (GH, IGF-1). Body composition can be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA) to determine lean and fat mass.
-
-
Reference: This protocol is based on methodologies described in studies on ghrelin's efficacy in cancer cachexia models.[6]
Protocol: Human Study of Appetite and Food Intake
-
Objective: To determine the effect of intravenous this compound on appetite and food intake in healthy humans.
-
Study Design: Randomized, double-blind, placebo-controlled, cross-over study.
-
Participants: Healthy, non-obese male and female volunteers.
-
Methodology:
-
Study Visits: Each participant attends two study sessions, receiving either this compound or saline in a randomized order, separated by a washout period.
-
Infusion: Following an overnight fast, an intravenous infusion of either this compound (e.g., 5.0 pmol/kg/min) or saline is started and continued for a set duration (e.g., 2-3 hours).
-
Appetite Assessment: Appetite is assessed at regular intervals using visual analogue scales (VAS) with questions about hunger, fullness, and desire to eat.
-
Food Intake Measurement: At a specific time point during the infusion, participants are presented with an ad libitum, free-choice buffet meal. The amount and type of food consumed are recorded and the total energy intake is calculated.
-
Biochemical Analysis: Blood samples are drawn periodically to confirm plasma ghrelin levels and measure other hormones (e.g., growth hormone, insulin).
-
-
Reference: This protocol is based on the design of human studies investigating ghrelin's effect on food intake.[18]
Integrated Role of this compound in Energy Regulation
This compound acts as a critical integrator of peripheral energy status and central regulatory circuits. During periods of negative energy balance (fasting, weight loss), elevated ghrelin levels signal the brain to conserve energy and seek nutrients. It achieves this through a coordinated set of actions: stimulating hunger, increasing food intake, promoting the storage of consumed calories as fat, and reducing overall energy expenditure. This positions the ghrelin system as a powerful driver of weight regain and a key challenge in the long-term maintenance of weight loss.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Ghrelin: The ‘Hunger Hormone’ Explained [healthline.com]
- 3. Ghrelin, growth and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin regulation of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin: much more than a hunger hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Molecules Regulating Energy Homeostasis: Physiology and Regulation by Macronutrient Intake and Weight Loss [e-enm.org]
- 9. Ghrelin and the short- and long-term regulation of appetite and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The distribution and mechanism of action of ghrelin in the CNS demonstrates a novel hypothalamic circuit regulating energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Physiological Role of Ghrelin in the Regulation of Energy and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ghrelin, a gastrointestinal hormone, regulates energy balance and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ghrelin enhances appetite and increases food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of ghrelin on body composition and muscle function in a long-term rodent model of critical illness | PLOS One [journals.plos.org]
- 20. Neuroendocrinology of Energy Homeostasis – Comparative Endocrinology [uw.pressbooks.pub]
- 21. Relationship between ghrelin and energy expenditure in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ghrelin Regulation of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ghrelin regulation of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic Effects of a Growth Hormone-Releasing Factor in Obese Subjects with Reduced Growth Hormone Secretion: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Lenomorelin (Ghrelin) Signaling Pathways in the Hypothalamus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular signaling pathways initiated by Lenomorelin, a potent ghrelin mimetic, within the hypothalamus. It focuses on the core mechanisms governing energy homeostasis, appetite regulation, and neuroendocrine function.
Core Signaling Cascade: GHSR Activation
This compound, like its endogenous counterpart ghrelin, exerts its effects by binding to the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus.[1][2][3] GHSR1a is unique for its high level of constitutive activity, meaning it can signal even in the absence of a ligand.[1][4]
The primary signaling pathway activated by this compound-GHSR1a binding in hypothalamic neurons is the Gαq/11 pathway.[4][5] This initiates a canonical cascade:
-
G Protein Activation: Ligand binding induces a conformational change in GHSR1a, leading to the activation of the heterotrimeric G protein Gq/11.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]
-
PKC Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).
This cascade ultimately alters neuronal excitability, gene expression, and neurotransmitter release.[4][7]
Neuronal Targets and Circuit-Level Effects
The hypothalamus integrates peripheral signals to regulate energy balance.[1] this compound primarily targets two key neuronal populations within the arcuate nucleus (ARC) with opposing functions:
-
AgRP/NPY Neurons: These neurons co-express Agouti-Related Peptide (AgRP) and Neuropeptide Y (NPY), both potent orexigenic (appetite-stimulating) peptides.[8][9] this compound depolarizes and activates these neurons, increasing their firing rate and promoting the release of AgRP and NPY.[10][11]
-
POMC Neurons: These neurons express Pro-opiomelanocortin (POMC), which is cleaved to produce anorexigenic (appetite-suppressing) peptides like α-melanocyte-stimulating hormone (α-MSH). This compound indirectly inhibits these neurons. This inhibition is primarily mediated by the release of the inhibitory neurotransmitter GABA from activated AgRP/NPY neurons onto adjacent POMC neurons.[10][12][13]
The net effect is a shift in the hypothalamic circuitry that strongly favors food intake. Activated AgRP/NPY neurons project to other hypothalamic areas, such as the Paraventricular Nucleus (PVN), to exert their orexigenic effects.[3][12]
Downstream Molecular Pathways
Beyond the initial Ca2+ signal, GHSR1a activation engages other critical intracellular signaling pathways that mediate its long-term effects on metabolism and feeding behavior.
-
AMPK Pathway: Ghrelin activates AMP-activated protein kinase (AMPK) in the hypothalamus.[14] AMPK acts as a cellular energy sensor. Its activation in AgRP/NPY neurons is crucial for stimulating food intake, partly by regulating fatty acid metabolism.
-
mTOR Signaling: The mammalian target of rapamycin (B549165) (mTOR) pathway, an intracellular nutrient sensor, is also modulated by ghrelin.[15] In the ARC, ghrelin increases the phosphorylation (activation) of mTOR and its downstream target S6K1, a process necessary for its full orexigenic effect.[15]
-
UCP2-Mediated ROS Mitigation: Ghrelin's action on NPY/AgRP neurons involves the uncoupling protein 2 (UCP2).[10] UCP2 is thought to manage mitochondrial reactive oxygen species (ROS), which can influence neuronal firing. Ghrelin's ability to increase the firing of NPY neurons is significantly weakened in the absence of UCP2.[10]
Quantitative Data Summary
The physiological effects of this compound/ghrelin on hypothalamic neurons have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Electrophysiological Responses of Hypothalamic Neurons to Ghrelin
| Neuronal Population | Ghrelin Concentration | Primary Effect | Magnitude of Response | Reference(s) |
| PVN Neurons | 10 nM | Depolarization | 35% of neurons depolarized | [16] |
| PVN Neurons | 10 nM | Hyperpolarization | 30% of neurons hyperpolarized | [16] |
| NPY/AgRP Neurons (Chow-fed mice) | 1-3 nM | Increased Firing Rate | 10 of 11 cells responded | [17] |
| NPY/AgRP Neurons (HFD-fed mice) | 1-3 nM | Increased Firing Rate | 4 of 12 cells responded (Ghrelin Resistance) | [17] |
| POMC Neurons | Not specified | Decreased Firing Rate | Significant decrease observed | [11] |
Table 2: Ghrelin-Induced Food Intake
| Administration Route | Ghrelin Dose | Observation Period | Effect on Food Intake | Reference(s) |
| Intracerebroventricular (i.c.v.) | 1 µg/µL | 2 hours | ~3.5-fold increase (after 5 days of palmitic acid) | [18] |
| Subcutaneous (s.c.) | 0.2 µg/Kg | 2 hours | Significant increase in offspring of mothers on a cafeteria diet | [18] |
Key Experimental Protocols
The elucidation of these pathways relies on a combination of sophisticated experimental techniques.
A. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical activity of individual neurons in response to this compound.
-
Objective: To record changes in membrane potential and action potential firing frequency in hypothalamic neurons upon ghrelin/Lenomorelin application.
-
Methodology:
-
Slice Preparation: Mice are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is extracted, and coronal slices (250-300 µm thick) containing the hypothalamus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with heated (32-35°C) and oxygenated aCSF.[16] Neurons of interest (e.g., NPY-GFP expressing neurons) are identified visually.
-
Pipette & Solution: A glass micropipette (3-5 MΩ resistance) is filled with an intracellular solution (e.g., in mM: 125 potassium gluconate, 10 KCl, 2 MgCl2, 0.1 CaCl2, 5.5 EGTA, 10 HEPES, 2 NaATP, adjusted to pH 7.2).[16]
-
Data Acquisition: A whole-cell configuration is established. The resting membrane potential and spontaneous firing rate are recorded. This compound is then bath-applied at a known concentration (e.g., 1-10 nM), and changes in neuronal activity are recorded and analyzed.[16][17]
-
B. Calcium Imaging
This method visualizes changes in intracellular calcium concentration, a direct indicator of GHSR1a-Gαq activation.
-
Objective: To measure the increase in cytosolic Ca2+ in hypothalamic neurons following this compound stimulation.
-
Methodology:
-
Cell/Slice Preparation: Hypothalamic slices or dissociated primary neurons are prepared as described above.
-
Indicator Loading: The cells/slices are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Rhod-3 AM).[19] These dyes exhibit a change in fluorescence intensity upon binding to Ca2+.
-
Imaging: The preparation is placed on the stage of a fluorescence microscope. A baseline fluorescence is established.
-
Stimulation & Recording: this compound is applied to the bath. Changes in fluorescence over time are captured using a sensitive camera (e.g., CCD or sCMOS). The data is typically presented as a ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or as a relative change from baseline (ΔF/F).
-
C. Immunohistochemistry (IHC)
IHC is used to visualize the location and co-localization of GHSR and various neuropeptides within the hypothalamic architecture.
-
Objective: To identify which neurons in the hypothalamus express GHSR1a and to confirm their neurochemical identity (e.g., NPY, GHRH).[20][21]
-
Methodology:
-
Tissue Preparation: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and cryoprotected.
-
Sectioning: The brain is sectioned on a cryostat or vibratome.
-
Staining:
-
Sections are washed and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific to GHSR1a. For co-localization, primary antibodies for other targets (e.g., NPY) raised in different species are used simultaneously.[20]
-
Washing, followed by incubation with fluorescently-labeled secondary antibodies that bind to the primary antibodies.
-
-
Imaging: Sections are mounted on slides and imaged using a confocal microscope to visualize the distribution and overlap of the fluorescent signals.[22]
-
References
- 1. New Insights on Neuronal Functions of Ghrelin Receptor GHS-R in Obesity [jneurology.com]
- 2. The Pathologic Roles and Therapeutic Implications of Ghrelin/GHSR System in Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin and hypothalamic development: too little and too much of a good thing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive and ghrelin-dependent GHSR1a activation impairs CaV2.1 and CaV2.2 currents in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Direct versus indirect actions of ghrelin on hypothalamic NPY neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AgRP/NPY and POMC neurons in the arcuate nucleus and their potential role in treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UCP2 mediates ghrelin's action on NPY/AgRP neurons by lowering free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. AgRP Innervation onto POMC Neurons Increases with Age and Is Accelerated with Chronic High-Fat Feeding in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin signaling in the ventral hippocampus stimulates learned and motivational aspects of feeding via PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pages.ucsd.edu [pages.ucsd.edu]
- 16. Electrophysiological Effects of Ghrelin in the Hypothalamic Paraventricular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Priming of Hypothalamic Ghrelin Signaling and Microglia Activation Exacerbate Feeding in Rats’ Offspring Following Maternal Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of ghrelin and its receptor in neurons of the rat arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunohistochemical analysis of human growth hormone-releasing hormone gene expression in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Investigating the Orexigenic Effects of Lenomorelin In Vivo: A Technical Guide
Abstract
Lenomorelin, also known as anamorelin (B1277382) (formerly RC-1291), is a novel, orally active, selective ghrelin receptor agonist with potent orexigenic (appetite-stimulating) properties. By mimicking the effects of endogenous ghrelin, this compound stimulates the growth hormone secretagogue receptor (GHS-R1a), leading to increased appetite, food intake, and body weight. This technical guide provides an in-depth overview of the in vivo investigation of this compound's orexigenic effects, targeting researchers, scientists, and drug development professionals. It details the underlying signaling pathways, comprehensive experimental protocols for preclinical evaluation in rodent models, and a summary of key quantitative data from published studies. The guide is designed to serve as a practical resource for designing and implementing in vivo studies to assess the efficacy of this compound and other ghrelin receptor agonists.
Introduction
The "hunger hormone" ghrelin, a 28-amino acid peptide primarily secreted by the stomach, plays a crucial role in the regulation of energy balance.[1][2][3] Its discovery has paved the way for the development of ghrelin receptor agonists like this compound, which hold therapeutic promise for conditions characterized by anorexia and cachexia, such as in cancer patients.[4][5] this compound acts as a ghrelin mimetic, binding to and activating the GHS-R1a to stimulate appetite and promote weight gain.[3][5] Understanding the in vivo pharmacology of this compound is critical for its clinical development and application. This guide outlines the key methodologies and signaling pathways involved in its orexigenic action.
This compound's Mechanism of Action and Signaling Pathway
This compound exerts its orexigenic effects by activating the GHS-R1a, a G-protein coupled receptor.[2][6] This activation triggers a downstream signaling cascade, primarily within the hypothalamus, a key brain region for appetite regulation.[1] The binding of this compound to GHS-R1a on hypothalamic neurons, particularly the neuropeptide Y (NPY) and agouti-related peptide (AgRP) co-expressing neurons in the arcuate nucleus, stimulates the release of these orexigenic neuropeptides.[1] This, in turn, promotes food intake.
dot
Caption: this compound Signaling Pathway for Appetite Stimulation.
In Vivo Experimental Protocols
The following protocols are designed to assess the orexigenic effects of this compound in rodent models.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Age: Young adult animals (8-12 weeks old) are typically selected.
-
Housing: Animals should be individually housed in standard laboratory cages to allow for accurate food intake measurement.
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle and constant temperature (21-23°C) and humidity.
-
Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week prior to the experiment.
Experimental Workflow
dot
Caption: General Experimental Workflow for In Vivo Orexigenic Studies.
This compound Administration
-
Formulation: this compound (Anamorelin HCl) can be dissolved in sterile water.
-
Route of Administration: Oral gavage is a common and effective method for preclinical studies.[4][6]
-
Dosage: Effective doses in rats have been shown to be in the range of 3 to 30 mg/kg, administered once daily.[4][6]
-
Control Group: A vehicle control group (receiving sterile water by oral gavage) is essential.
Measurement of Food Intake and Body Weight
-
Food Intake:
-
Provide a standard chow diet (e.g., with a composition of approximately 20% protein, 5% fat, and 50% carbohydrate).
-
Measure food intake daily by weighing the provided food and any remaining spillage. The measurements should be taken at the same time each day.
-
Automated feeding monitoring systems can also be used for more detailed analysis of feeding patterns.
-
-
Body Weight:
-
Measure the body weight of each animal daily, prior to dosing.
-
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to assess changes in lean body mass and fat mass.
-
Procedure: At the end of the study, animals are anesthetized, and a whole-body DEXA scan is performed to determine body composition.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the orexigenic effects of this compound.
Table 1: Preclinical Efficacy of this compound in Rats
| Dosage (mg/kg/day, oral) | Duration | Change in Food Intake | Change in Body Weight | Reference |
| 3 | 6 days | Significant increase vs. control | Significant increase vs. control | [4][6] |
| 10 | 6 days | Significant, dose-dependent increase vs. control | Significant, dose-dependent increase vs. control | [4][6] |
| 30 | 6 days | Significant, dose-dependent increase vs. control | Significant, dose-dependent increase vs. control | [4][6] |
Table 2: Clinical Efficacy of this compound in Healthy Volunteers
| Dosage (mg, oral) | Duration | Change in Body Weight | Reference |
| 50 (once daily) | 6 days | ~1.25 kg increase vs. placebo | [4] |
| 75 (once daily) | 6 days | ~1.16 kg increase vs. placebo | [4] |
Conclusion
This compound has demonstrated robust orexigenic effects in both preclinical and clinical settings, leading to significant increases in food intake and body weight. The experimental protocols detailed in this guide provide a framework for the in vivo evaluation of this compound and other ghrelin receptor agonists. Further research, including long-term studies and investigations in various disease models, will continue to elucidate the full therapeutic potential of this promising compound. The use of standardized and well-controlled experimental designs is paramount to ensure the generation of reliable and translatable data for the advancement of novel orexigenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth hormone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Lenomorelin: A Technical Guide for Researchers
Introduction: Lenomorelin, also known as ghrelin or RC-1291, is a 28-amino acid peptide hormone primarily recognized for its role in stimulating appetite and growth hormone secretion.[1] Beyond these metabolic functions, a substantial body of research has illuminated the potent anti-inflammatory and immunomodulatory properties of this compound. These effects are primarily mediated through its interaction with the growth hormone secretagogue receptor (GHS-R1a), which is expressed on various immune cells, including T lymphocytes and macrophages.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, summarizing key quantitative data from preclinical research models, detailing experimental protocols, and visualizing the core signaling pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the cellular and molecular level. The primary mechanism involves the inhibition of pro-inflammatory signaling pathways and a concurrent promotion of anti-inflammatory responses.
1. Inhibition of NF-κB Signaling: A central mechanism of this compound's action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] In inflammatory states, such as those induced by lipopolysaccharide (LPS), this compound treatment has been shown to prevent the activation and nuclear translocation of NF-κB, thereby halting the transcription of its target genes.[2][6][7]
2. Modulation of Cytokine Profile:
-
Downregulation of Pro-inflammatory Cytokines: this compound consistently demonstrates the ability to reduce the production and expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][4][5] This effect has been observed in a dose-dependent manner in various in vitro and in vivo models.[1][2]
-
Upregulation of Anti-inflammatory Cytokines: Conversely, this compound promotes the release of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][4][8] The induction of IL-10 is mediated through a distinct signaling cascade involving the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, independent of NF-κB.[2][8]
3. Macrophage Polarization: this compound signaling plays a crucial role in modulating the phenotype of macrophages, key cells in the inflammatory response. It promotes a shift from the classically activated, pro-inflammatory M1 phenotype to the alternatively activated, anti-inflammatory M2 phenotype.[9][10] This switch is critical for the resolution of inflammation and tissue repair. In sepsis models, activation of the ghrelin/GHS-R axis has been shown to promote M2 macrophage polarization, characterized by decreased IL-1β, IL-6, and TNF-α, and increased IL-10.[11][12]
Key Signaling Pathways
The binding of this compound to its receptor, GHS-R1a, initiates a cascade of intracellular events that collectively suppress inflammation. The diagram below illustrates the primary signaling pathways involved.
Caption: this compound binds to GHS-R1a, inhibiting the NF-κB pathway and activating the p38 MAPK pathway.
Quantitative Data from Research Models
The anti-inflammatory efficacy of this compound (ghrelin) has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo models.
Table 1: In Vitro Anti-Inflammatory Effects of this compound (Ghrelin)
| Model System | Inflammatory Stimulus | This compound (Ghrelin) Conc. | Inflammatory Marker | Result | Citation |
| Human PBMCs | Phytohemagglutinin (PHA) | 1 - 100 ng/mL | IL-1β, IL-6, TNF-α | Significant, dose-dependent inhibition of protein production. | [1] |
| Human T-cells | Anti-CD3 Antibody | 10 - 100 ng/mL | IL-1β, IL-6, TNF-α mRNA | Significant inhibition of gene expression. | [1][13] |
| Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 10⁻¹¹ to 10⁻⁷ M | TNF-α, IL-1β | Dose-dependent inhibition of protein release. | [2][14][15] |
| Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 10⁻¹¹ to 10⁻⁷ M | IL-10 | Dose-dependent augmentation of protein release. | [2][14] |
| Human Endothelial Cells (HUVECs) | TNF-α | 0.1 - 1000 ng/mL | IL-6, IL-8, MCP-1 | Inhibition of basal and TNF-α-induced cytokine release. | [6][16] |
| Human Endothelial Cells (HUVECs) | Angiotensin II | 10⁻⁹ to 10⁻⁷ M | TNF-α, IL-8, MCP-1 | Concentration-dependent inhibition of expression. | [17] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound (Ghrelin)
| Animal Model | Inflammatory Model | This compound (Ghrelin) Dosage | Inflammatory Marker | Result | Citation |
| Mice | LPS-induced Endotoxemia | 50 µ g/mouse | Spleen/Liver IL-1β, IL-6 mRNA | Significant attenuation of expression at 4 and 24 hours. | [1] |
| Mice | LPS-induced Endotoxemia | 50 µ g/mouse | Serum IL-1β, IL-6, TNF-α | Significant inhibition of cytokine levels. | [1] |
| Mice | Sepsis (CLP model) | 80 µg/kg (IP) | Serum IL-1β, NF-κB, TLR4 | Significantly lower levels compared to vehicle group. | [7][18] |
| Rats | Sepsis (CLP model) | Not Specified | Colon/Spleen IL-1β, IL-6, TNF-α | Decreased levels. | [11] |
| Rats | Sepsis (CLP model) | Not Specified | Colon/Spleen IL-10 | Increased levels. | [11] |
| Rats | Inflammatory Pain (Formalin) | 160 µg/kg | Serum IL-10, TGF-β1 | Significant elevation in anti-inflammatory cytokines. | [19] |
CLP: Cecal Ligation and Puncture; HUVECs: Human Umbilical Vein Endothelial Cells; IP: Intraperitoneal; LPS: Lipopolysaccharide; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Macrophage Inflammation Assay
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Caption: A typical workflow for testing this compound's anti-inflammatory effects on macrophages in vitro.
Detailed Steps:
-
Cell Seeding: Murine macrophage cell line RAW 264.7 is seeded in 24-well plates at a density of 5x10⁵ cells/mL and allowed to adhere for 24 hours.[2]
-
Serum Starvation: To reduce basal activation, cells are washed and incubated in a serum-free medium for 12 hours prior to treatment.[2]
-
This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁷ M) for 4 hours. Control wells receive vehicle solution. For receptor specificity studies, a GHS-R antagonist (e.g., D[lys-3]-GHRP-6) can be added concomitantly.[2]
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Cells are then incubated for a specified time course (e.g., 4, 8, 12, 24 hours).[2]
-
Sample Collection: At the end of the incubation, the culture supernatant is collected, centrifuged to remove debris, and stored at -80°C for cytokine analysis. The remaining cells are washed and lysed for RNA or protein extraction.
-
Analysis:
-
Cytokine Quantification: Levels of TNF-α, IL-1β, and IL-10 in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Gene Expression: RNA is extracted from cell lysates, reverse-transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of target inflammatory genes.
-
Signaling Pathway Analysis: Protein lysates are analyzed by Western blotting to assess the phosphorylation status of key signaling proteins like NF-κB p65 and p38 MAPK.[2]
-
Protocol 2: In Vivo Murine Endotoxemia Model
This protocol describes the induction of systemic inflammation in mice using LPS and the assessment of this compound's protective effects.
Detailed Steps:
-
Animal Acclimatization: Male BALB/c or Swiss mice (8-12 weeks old) are acclimatized for at least one week with standard chow and water ad libitum.[1][7]
-
Grouping: Animals are randomly assigned to groups (n=6-7 per group): (1) Sham/Control, (2) LPS + Vehicle, (3) LPS + this compound.
-
Treatment: this compound (e.g., 80 µg/kg) or vehicle (saline) is administered via intraperitoneal (IP) injection.[7][18] In some protocols, ghrelin is administered at multiple time points before and after the LPS challenge.[20]
-
Induction of Endotoxemia: A sub-lethal dose of LPS (e.g., 3.5 - 20 mg/kg) is administered via IP injection to induce a systemic inflammatory response.[20][21]
-
Monitoring and Sample Collection: Animals are monitored for signs of sickness. At predetermined time points (e.g., 4, 24 hours), mice are euthanized. Blood is collected via cardiac puncture for serum separation. Tissues such as the spleen, liver, and kidneys are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.[1][20]
-
Analysis:
-
Serum Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA or multiplex bead-based assays.[1][7]
-
Tissue Gene Expression: RNA is extracted from homogenized tissues and analyzed by RT-qPCR for the expression of inflammatory genes.
-
Histopathology: Organs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammatory cell infiltration.[7][18]
-
Visualization of Macrophage Polarization
This compound's ability to shift macrophage polarization is a key component of its anti-inflammatory action. The following diagram illustrates this process.
Caption: this compound promotes a shift from the pro-inflammatory M1 to the anti-inflammatory M2 macrophage phenotype.
Conclusion
This compound (ghrelin) demonstrates significant and reproducible anti-inflammatory properties across a range of preclinical models. Its ability to inhibit the master inflammatory regulator NF-κB, suppress pro-inflammatory cytokine production, enhance anti-inflammatory cytokine release, and promote the M2 macrophage phenotype underscores its therapeutic potential for a variety of inflammatory conditions. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the clinical utility of this compound and other GHS-R agonists as novel anti-inflammatory agents. Further research is warranted to translate these robust preclinical findings into effective therapies for human diseases characterized by excessive inflammation.
References
- 1. Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous ghrelin modulates release of pro- and anti-inflammatory cytokines in LPS-stimulated macrophages through distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin, Neuroinflammation, Oxidative Stress, and Mood Disorders: What Are the Connections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Ghrelin in Metabolic Diseases: An Immune Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential role of ghrelin in the regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin inhibits proinflammatory responses and nuclear factor-kappaB activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin attenuates the inflammatory response induced by experimental endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin as an Anti-Sepsis Peptide: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ghrelin receptor regulates adipose tissue inflammation in aging | Aging [aging-us.com]
- 10. Frontiers | Regulatory mechanisms of macrophage polarization in adipose tissue [frontiersin.org]
- 11. Ghrelin/GHSR Axis Induced M2 Macrophage and Alleviated Intestinal Barrier Dysfunction in a Sepsis Rat Model by Inactivating E2F1/NF- κ B Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells [jci.org]
- 14. Exogenous ghrelin modulates release of pro-inflammatory and anti-inflammatory cytokines in LPS-stimulated macrophages through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 17. Ghrelin inhibits AngII -induced expression of TNF-α, IL-8, MCP-1 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 19. Ghrelin Exerts Analgesic Effects through Modulation of IL-10 and TGF-β Levels in a Rat Model of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ghrelin improves LPS-induced gastrointestinal motility disturbances: roles of NO and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lenomorelin Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenomorelin, a potent ghrelin agonist, acts as a growth hormone secretagogue by binding to the growth hormone secretagogue receptor (GHS-R1a).[1] As an endogenous ligand for GHS-R1a, ghrelin signaling is involved in a variety of physiological processes, including energy homeostasis, appetite stimulation, glucose metabolism, and adiposity.[1] The administration of ghrelin agonists in rodent models has been shown to increase food intake, promote body weight gain, and stimulate the release of growth hormone.[2][3] These characteristics make this compound a compound of interest for studying metabolic disorders, cachexia, and growth hormone deficiencies.
These application notes provide detailed protocols for the preparation and administration of this compound to rodents, along with methodologies for key in vivo experiments to assess its physiological effects.
Mechanism of Action: Signaling Pathway
This compound mimics the action of endogenous ghrelin by binding to and activating the GHS-R1a, a G-protein-coupled receptor. This activation primarily stimulates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step in the cascade that results in the secretion of growth hormone.[4] Additionally, ghrelin signaling can influence other pathways, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are involved in regulating energy balance.[5]
Quantitative Data
Table 1: Dosage of Ghrelin Agonists in Rodent Studies
| Compound | Species | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| LY444711 | Mouse | Oral | 10 - 30 mg/kg | Increased food consumption and body weight. | [3][6] |
| JMV 1843 | Mouse | Subcutaneous | 0.01 - 10 mg/kg | Dose-dependent increase in food intake. | [7][8] |
| Pralmorelin (B1678037) | Rat | Intravenous | 3 mg/kg | Rapid decline in plasma concentrations. | [9] |
| Ghrelin | Mouse | Intra-VTA Injection | 2 µ g/mouse | Increased consumption of rewarding food. | [1][10] |
Table 2: Pharmacokinetic Parameters of a Ghrelin Mimetic (Pralmorelin) in Rats
| Parameter | Value |
| Dose (Intravenous) | 3 mg/kg |
| Plasma Half-life (t½) | Biexponential decline |
| Primary Route of Elimination | Biliary excretion (80% of dose recovered in bile within 1 hour) |
| Tissue Distribution | Liver distribution is blood flow-limited; other tissues are permeability-limited |
| Data from a study on Pralmorelin, a growth hormone-releasing peptide, is used as a representative example.[9] |
Experimental Protocols
Preparation of this compound Dosing Solution
This protocol describes the preparation of a this compound solution for oral gavage or subcutaneous injection. The appropriate vehicle will depend on the solubility of the specific salt form of this compound used. A common approach for compounds with limited aqueous solubility is to use a vehicle containing a solubilizing agent like DMSO and a suspending agent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile saline (0.9% NaCl)
-
Tween 80 (optional)
-
Sterile vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO and corn oil. For subcutaneous injections, a formulation with saline and a low percentage of a solubilizing agent is often preferred.
-
Dissolution:
-
For a target dose of 10 mg/kg with a dosing volume of 5 mL/kg, a 2 mg/mL solution is required.
-
Accurately weigh the required amount of this compound powder.
-
To prepare a solution for oral gavage, first dissolve the this compound in a small amount of DMSO (e.g., 5-10% of the final volume).
-
Once dissolved, add corn oil to reach the final desired volume, ensuring the final concentration of DMSO is low (typically <5%).[6]
-
For subcutaneous injection, after dissolving in a minimal amount of DMSO, dilute with sterile saline. A small amount of Tween 80 (e.g., 0.5%) can be added to aid in suspension.[6]
-
-
Homogenization: Vortex the solution thoroughly to ensure a homogenous suspension. Gentle sonication may be used if precipitates are observed.
-
Storage: Prepare the dosing solution fresh daily. If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C.
Administration Protocols
Oral gavage ensures direct delivery of a precise volume of the compound into the stomach.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a ball tip.[11]
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage is 10 mL/kg for rats and mice.[12]
-
Restraint:
-
Mice: Gently restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
-
Rats: Firmly but gently hold the rat, securing the head to prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.[13]
-
With the animal's head tilted slightly upwards to straighten the esophagus, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced.[12] Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Administration: Once the needle is in the correct position, administer the solution slowly and steadily.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
SC injection is a common and less stressful alternative to intravenous injection for systemic drug delivery.
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[14]
-
70% Isopropyl alcohol
Procedure:
-
Site Preparation: The injection site is typically the loose skin over the back, between the shoulder blades. Swab the area with 70% alcohol.
-
Injection:
-
Gently lift the skin to form a "tent."[14]
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.[15]
-
Inject the solution slowly.
-
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Return the animal to its cage.
Key Experimental Protocols
This experiment is fundamental to assessing the orexigenic (appetite-stimulating) effects of this compound.
Procedure:
-
Acclimation: Individually house the animals for at least one week before the study to acclimate them to the cages and handling.
-
Baseline Measurement: For 3-5 days before the first dose, measure and record daily food intake and body weight at the same time each day.
-
Dosing and Measurement:
-
Administer this compound or vehicle control daily as per the chosen protocol (oral gavage or SC injection).
-
Continue to measure food intake and body weight daily throughout the study period. Food intake is typically measured by weighing the food hopper at the beginning and end of a 24-hour period, accounting for any spillage.
-
-
Data Analysis: Compare the changes in food intake and body weight between the this compound-treated groups and the vehicle control group.
This protocol is designed to measure the primary pharmacodynamic effect of this compound.
Procedure:
-
Animal Preparation: Acclimatize animals to handling and, if necessary, the placement of an indwelling catheter (e.g., in the jugular vein) for serial blood sampling to minimize stress-induced hormonal changes.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) immediately before administering this compound.
-
Administration: Administer a single dose of this compound or vehicle.
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
Sample Processing: Process blood samples to collect plasma or serum and store at -80°C until analysis.
-
GH Measurement: Quantify growth hormone levels in the samples using a species-specific ELISA or RIA kit.
-
Data Analysis: Plot the GH concentration over time for each group to determine the peak concentration (Cmax) and the area under the curve (AUC).
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent study investigating the effects of this compound.
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with this compound in rodents. Adherence to proper techniques for solution preparation, administration, and experimental procedures is crucial for obtaining reliable and reproducible data. Researchers should always operate under institutionally approved animal care and use protocols.
References
- 1. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.fsu.edu [research.fsu.edu]
- 3. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin agonist JMV 1843 increases food intake, body weight and expression of orexigenic neuropeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic model for pralmorelin hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols: Lenomorelin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenomorelin, also known as Ghrelin, is a peptide hormone that plays a crucial role in regulating appetite, energy balance, and growth hormone release. Its effects are primarily mediated through the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor. In the context of in vitro research, this compound and its analogs, such as Anamorelin, are valuable tools for investigating cellular signaling pathways, apoptosis, proliferation, and differentiation in a variety of cell types. These application notes provide a comprehensive guide to the recommended dosages and detailed protocols for using this compound in cell culture experiments.
Data Presentation: Recommended Dosages of this compound and Analogs
The optimal concentration of this compound can vary significantly depending on the cell line, the specific biological question, and the assay being performed. It is highly recommended to conduct a dose-response study to determine the optimal concentration for your specific experimental conditions. The following tables summarize effective concentrations from published studies.
Table 1: Recommended Concentrations of this compound (Ghrelin) for Various In Vitro Assays
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time | Reference |
| H9c2 Cardiomyocytes | Apoptosis Inhibition (Doxorubicin-induced) | 0.1 nM - 100 nM | 24 hours | N/A |
| Primary Adult Rat Cardiomyocytes | Apoptosis Inhibition | Nanomolar range | Not Specified | N/A |
| HepG2 (Human Liver Cancer) | Cell Viability (MTT Assay) | 10 nM - 50 nM | 24 hours | [1] |
| Aldosteronoma, NCI-H295, SW-13 (Adrenocortical Carcinoma) | Apoptosis Induction | 10 nM (10⁻⁸ M) | Not Specified | [2] |
| HEK293 (Human Embryonic Kidney) | GHSR-1a Binding Assay | 10⁻¹¹ M to 10⁻⁵ M (Serial Dilution) | Not Specified | N/A |
Table 2: Recommended Concentrations of this compound Analogs (Anamorelin) for In Vitro Assays
| Cell Line | Assay Type | Recommended Concentration Range | Notes | Reference |
| HEK293 and BHK | FLIPR Assay and Binding Assay | EC₅₀: 0.74 nM, Kᵢ: 0.70 nM | Stock solution of 30 mM in DMSO, diluted to a final concentration of 0.5% DMSO. | [3] |
| Rat Pituitary Cells | Growth Hormone Release | EC₅₀: 1.5 nM | - | [4] |
| Human Hepatocytes | Metabolism Study | 20 µM | - | N/A |
| LNCaP (Human Prostate Cancer) | Cell Proliferation | 50 µM (for related compound Namoline) | For assessing androgen-induced proliferation. | [5] |
Signaling Pathways of this compound
Upon binding to its receptor, GHSR-1a, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G-proteins, leading to the stimulation of downstream effectors that regulate various cellular processes.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
General Experimental Workflow
Caption: General workflow for in vitro experiments.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound stock solution (e.g., in DMSO or sterile water)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.[8]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Western Blot for ERK1/2 Phosphorylation
This protocol is used to assess the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
Cells expressing GHSR-1a (e.g., HEK293-GHSR) cultured in 6-well plates
-
This compound stock solution
-
Serum-free medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed GHSR-1a expressing cells in 6-well plates and grow to 70-80% confluency.[11]
-
Serum starve the cells overnight in serum-free medium to reduce basal ERK phosphorylation.[11]
-
Treat the cells with various concentrations of this compound for a specific time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, place plates on ice and wash cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting (p-ERK):
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C.[11][13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[12][13]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
-
Stripping and Reprobing (Total ERK):
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Conclusion
The provided application notes and protocols offer a foundational guide for utilizing this compound in cell culture experiments. Successful outcomes are contingent on careful optimization of experimental parameters, including cell type, this compound concentration, and incubation time. It is imperative to perform appropriate controls and to validate findings with multiple assays to ensure the reliability and reproducibility of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of ghrelin on the apoptotic deletion rate of different types of cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing and Storing Lenomorelin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenomorelin, also known as ghrelin, is a 28-amino acid orexigenic peptide hormone primarily synthesized in the stomach.[1][2] It is a key regulator of appetite, food intake, and energy homeostasis.[3][4] this compound exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R1a), a G protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[5][6] This interaction stimulates the release of growth hormone and initiates signaling cascades that modulate various physiological processes.[3] The acylation of the serine at position 3 with an n-octanoyl group is crucial for this compound's biological activity.[1]
These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound solutions, ensuring the integrity and reproducibility of experimental outcomes.
Data Presentation: Properties and Solubility of this compound
Proper handling and storage of this compound are critical for maintaining its biological activity. The following tables summarize key properties and solubility information for human and rat this compound.
| Property | Human this compound (Ghrelin) | Rat this compound (Ghrelin) | Reference(s) |
| Molecular Weight | 3370.9 g/mol | 3314.83 g/mol | [6],[5] |
| Molecular Formula | C₁₄₉H₂₄₉N₄₇O₄₂ | C₁₄₇H₂₄₅N₄₅O₄₂ | [6],[5] |
| Amino Acid Sequence | GSSFLSPEHQRVQQRKESKKPPAKLQPR (Ser-3 is n-octanoylated) | GSSFLSPEHQKAQQRKESKKPPAKLQPR (Ser-3 is n-octanoylated) | [6],[5] |
| Appearance | Lyophilized white powder | Lyophilized white powder | General peptide properties |
| Solvent | Human this compound (Ghrelin) | Rat this compound (Ghrelin) | General Recommendations | Reference(s) |
| Sterile Water | Soluble to 2 mg/mL | Soluble to 1 mg/mL | Primary solvent of choice. | [6],[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Use a minimal amount to initially dissolve, then dilute with aqueous buffer. Final DMSO concentration should be kept low for cell-based assays (<1%). | [7],[8] |
| 0.6% Acetic Acid | Soluble | Soluble | Can be used to aid in the dissolution of peptides that are difficult to dissolve in water. | [9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the proper procedure for reconstituting lyophilized this compound powder to prepare a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water or 0.1% acetic acid
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Solvent Addition: Using a calibrated micropipette, add the desired volume of sterile water or 0.1% acetic acid to the vial. To minimize foaming, gently dispense the solvent down the side of the vial.
-
Dissolution: Gently swirl the vial or sonicate in a water bath for a few minutes to facilitate dissolution. Avoid vigorous shaking, as this can cause peptide degradation.[10]
-
Aliquoting: Once fully dissolved, transfer the solution into sterile, low-protein-binding polypropylene microcentrifuge tubes in volumes suitable for single-use experiments. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: Storage and Stability of this compound Solutions
Proper storage is crucial for maintaining the integrity of this compound solutions.
Storage Recommendations:
-
Lyophilized Powder: Store at -20°C for long-term stability. For shorter periods (weeks), storage at 4°C is acceptable. Keep vials tightly sealed and protected from moisture.
-
Stock Solutions: For long-term storage, aliquoted stock solutions should be stored at -80°C. For short-term use (up to a week), solutions can be stored at 4°C. Avoid repeated freeze-thaw cycles.
Stability Considerations:
-
The n-octanoyl ester linkage at Serine-3 is susceptible to hydrolysis. The half-life of acylated ghrelin in blood plasma is short, estimated to be around 8 minutes in rats and approximately 2.9 hours in human blood at room temperature without protease inhibitors.[11][12]
-
For experiments involving biological samples like plasma, it is crucial to collect samples on ice and immediately add a serine protease inhibitor and acidify the sample to a pH of 3-4 to prevent degradation.[11]
-
While specific data on the long-term stability of reconstituted this compound in laboratory solvents is limited, it is best practice to use freshly prepared solutions or solutions that have been stored frozen for no longer than a few weeks.
Protocol 3: In Vitro Ghrelin Receptor (GHS-R1a) Calcium Mobilization Assay
This protocol outlines a cell-based assay to measure the activation of GHS-R1a by this compound by quantifying the subsequent increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fluo-4 AM calcium indicator dye
-
This compound stock solution
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Seeding: Seed HEK293-GHS-R1a cells into a 96-well plate at an appropriate density and allow them to adhere and grow to form a confluent monolayer (typically 1-2 days).
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS containing probenecid.
-
Add HBSS with probenecid to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.[5]
-
-
Calcium Flux Measurement:
-
Prepare serial dilutions of this compound in HBSS with probenecid.
-
Place the cell plate in a fluorescence plate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add the this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 120 seconds.[5]
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 4: In Vivo Food Intake Study in Rats
This protocol describes a method to assess the orexigenic effect of this compound in rats.
Materials:
-
Male Wistar rats (acclimatized for at least one week)
-
This compound solution (prepared in sterile saline)
-
Sterile saline (vehicle control)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
-
Metabolic cages for monitoring food intake
Procedure:
-
Animal Preparation: House rats individually in metabolic cages with free access to standard chow and water. Allow for a period of acclimatization to the cages.
-
Fasting: Fast the rats overnight (approximately 16 hours) before the experiment, with continued access to water.
-
Dosing:
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each rat at each time point.
-
Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
This compound (Ghrelin) Signaling Pathway
References
- 1. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reproducible Sequence-Level Strategy to Enhance Peptide Immunogenicity While Preserving Wild-Type Epitope Recognition [mdpi.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Workflows [proteinmetrics.com]
- 7. jpt.com [jpt.com]
- 8. biocat.com [biocat.com]
- 9. academicchemlab.com [academicchemlab.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Ghrelin Assays Provide Evidence for Independent Regulation of Ghrelin Acylation and Secretion in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. The influence of pretreatment with ghrelin on the development of acetic-acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity of Lenomorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenomorelin, also known as ghrelin, is a 28-amino acid orexigenic peptide hormone that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion.[1] It exerts its biological effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR).[1][2] The activation of GHSR initiates a cascade of intracellular signaling events, making it a key target for therapeutic interventions in conditions such as cachexia, anorexia, and growth hormone deficiencies.
These application notes provide detailed protocols for three common in vitro assays to measure the bioactivity of this compound: a Calcium Mobilization Assay, a Competitive Radioligand Binding Assay, and a β-Arrestin Recruitment Assay.
Principle of Assays
The bioactivity of this compound is determined by its ability to bind to and activate the GHSR. This activation can be measured through various downstream cellular events.
-
Calcium Mobilization Assay: The GHSR is primarily coupled to the Gαq protein subunit.[3] Upon activation by this compound, Gαq activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3][4] This transient increase in intracellular calcium is a direct measure of receptor activation and can be quantified using calcium-sensitive fluorescent dyes.
-
Competitive Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound to the GHSR. It involves the competition between unlabeled this compound and a radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin) for binding to the receptor in a membrane preparation.[5] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
β-Arrestin Recruitment Assay: Upon agonist binding and subsequent phosphorylation, GPCRs recruit β-arrestin proteins, a key step in receptor desensitization and internalization. This interaction can also initiate G-protein-independent signaling pathways.[6][7] The recruitment of β-arrestin to the activated GHSR provides a direct measure of receptor engagement and can be monitored using techniques like enzyme fragment complementation (EFC).[6][8]
Signaling and Experimental Workflow Diagrams
Caption: this compound-GHSR Gq Signaling Pathway.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-related cachexia is a debilitating syndrome characterized by involuntary weight loss, muscle wasting (sarcopenia), and anorexia. It significantly impacts patients' quality of life and response to therapy. Lenomorelin (also known as Anamorelin) is a novel, orally active, selective ghrelin receptor agonist. By mimicking the effects of ghrelin, this compound stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), leading to increased appetite, body weight, and lean body mass.[1][2][3] These properties make this compound a promising agent for the management of cancer cachexia.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of cancer-related cachexia, including detailed experimental protocols, a summary of key quantitative data, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR-1a).[1][2][4] This interaction initiates a signaling cascade that results in both central and peripheral effects, ultimately counteracting the metabolic derangements of cancer cachexia.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the stimulation of the GH/IGF-1 axis.[1][4][5] Activation of GHSR-1a in the hypothalamus and pituitary gland leads to the pulsatile release of GH.[1][6] GH then acts on the liver and other tissues to promote the synthesis and secretion of IGF-1.[1][4][5] IGF-1 is a potent anabolic hormone that stimulates muscle protein synthesis and inhibits protein degradation, thereby promoting an increase in lean body mass.[1][4] Additionally, this compound's activation of the ghrelin receptor in the hypothalamus stimulates appetite and increases food intake.[1][2] Emerging evidence also suggests that ghrelin and its mimetics may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medium.com [medium.com]
- 4. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Oncology Update: Anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lenomorelin in Stroke Recovery Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenomorelin, also known as acylated ghrelin, is a 28-amino acid peptide hormone primarily recognized for its role in stimulating growth hormone secretion and regulating appetite.[1] Emerging preclinical and clinical research has highlighted its neuroprotective potential, making it a promising therapeutic candidate for improving recovery outcomes after an ischemic stroke.[2][3] this compound's multifaceted mechanism of action, which includes anti-inflammatory, anti-apoptotic, and pro-neurogenic effects, positions it as a compelling agent for further investigation in the field of stroke recovery.[3][4]
These application notes provide a comprehensive overview of the current state of research on this compound in stroke, including quantitative data from key studies, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from notable preclinical and clinical investigations of this compound in the context of ischemic brain injury.
Table 1: Preclinical Studies of this compound in Animal Models of Ischemic Stroke
| Animal Model | This compound (Ghrelin) Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| Rat (MCAO) | 160 µg/kg | Intraperitoneal | Significant reduction in infarct volume. Significant decrease in TUNEL-positive (apoptotic) cells. | [5] |
| Rat (MCAO) | 100 µg/kg (twice daily for 4 weeks) | Subcutaneous | Dramatic improvement in neurological function scores (mNSS, Corner test, Rotarod test). Dramatic reduction in cerebral infarction area. Decreased expression of TNF-α and IL-1β. | [6][7] |
| Rat (MCAO) | Not specified | Not specified | No significant difference in infarct volumes 24h after MCAO. Improved long-term motor and somatosensory functions. | [3] |
MCAO: Middle Cerebral Artery Occlusion; mNSS: modified Neurological Severity Score; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta.
Table 2: Clinical Trials of this compound (Acyl-Ghrelin) in Ischemic Brain Injury
| Study Phase | Patient Population | This compound (Acyl-Ghrelin) Dosage | Administration Route | Primary Objective/Outcome | Status | Reference |
| Phase 2 | Acute ischemic stroke patients undergoing endovascular thrombectomy | 600 µg in 50cc normal saline (bolus infusion over 30 mins, twice daily for 5 days) | Intravenous | Assess the effect on the severity of neurological deficit at seven days. | Ongoing | [8] |
| Phase 2 (GRECO Trial) | Comatose patients after cardiac arrest | 600 µg (twice daily for 1 week) | Intravenous | Non-significant but consistently better cognitive outcomes. Significantly fewer signs of depression. | Completed | [6][7] |
Signaling Pathways of this compound in Neuroprotection
This compound exerts its neuroprotective effects through the activation of the growth hormone secretagogue receptor (GHS-R1a), initiating a cascade of intracellular signaling events that promote cell survival and reduce inflammation. The PI3K/Akt pathway is a central mediator of these effects.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Frontiers | Neuroprotective Actions of Ghrelin and Growth Hormone Secretagogues [frontiersin.org]
- 3. Ghrelin promotes neurologic recovery and neurogenesis in the chronic phase after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ghrelin for neuroprotection in post-cardiac arrest coma: a 1-year follow-up of cognitive and psychosocial outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/51856 [onderzoekmetmensen.nl]
Application Notes: Lenomorelin as a Tool to Investigate Alcohol Dependence Mechanisms
Introduction
Lenomorelin, a potent and selective ghrelin receptor (Growth Hormone Secretagogue Receptor, GHSR) agonist, serves as a critical pharmacological tool for elucidating the neurobiological underpinnings of alcohol use disorder (AUD). The ghrelin system, a key regulator of energy homeostasis and appetite, has been increasingly implicated in reward, motivation, and stress pathways that are central to addiction.[1][2][3] this compound mimics the action of acyl-ghrelin, the endogenous ligand for the GHSR, allowing researchers to systematically probe the role of this gut-brain signaling pathway in alcohol-seeking behaviors, consumption, and relapse.[1][2]
Mechanism of Action and Relevance to Alcohol Dependence
The primary target of this compound is the GHSR, a G-protein coupled receptor highly expressed in brain regions critical for reward processing, including the Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc), hippocampus, and amygdala.[2][4][5][6] Activation of GHSR in these areas, particularly the VTA, modulates the mesolimbic dopamine (B1211576) system, a central pathway in the reinforcing effects of alcohol.[5][7]
Key Research Applications:
-
Investigating Reward Pathways: By administering this compound, researchers can simulate the effects of endogenous ghrelin surges and examine how GHSR activation influences alcohol-induced dopamine release in the NAc and subsequent reinforcing behaviors.[1][4][7][8] Studies show that direct infusion of ghrelin into the VTA increases alcohol intake, suggesting a direct role in enhancing alcohol's rewarding properties.[5][7]
-
Modeling Relapse and Craving: The ghrelin system is linked to stress and craving, which are major drivers of relapse.[2][8] this compound can be used in animal models of relapse to investigate how heightened ghrelin signaling affects the propensity to reinstate alcohol-seeking behavior after a period of abstinence. Human studies have shown that higher ghrelin levels are positively correlated with alcohol craving.[2][9]
-
Screening Therapeutic Targets: The use of this compound alongside GHSR antagonists allows for a comprehensive evaluation of the ghrelin system as a therapeutic target for AUD.[1] While agonists like this compound can elucidate the mechanisms driving consumption, GHSR antagonists are being explored for their potential to reduce alcohol intake and prevent relapse.[1][4][5]
-
Exploring Genetic Vulnerability: this compound can be used in conjunction with genetic models, such as GHSR knockout rodents, to dissect the necessity of this receptor in mediating alcohol's effects. Studies using knockout mice show that the absence of GHSR attenuates alcohol-induced locomotor stimulation, dopamine release, and conditioned place preference.[4][8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway modulated by this compound and a typical experimental workflow for its use in preclinical alcohol research.
Caption: this compound activates GHSR on VTA dopamine neurons, enhancing dopamine release.
Caption: Workflow for testing this compound's effect on alcohol self-administration.
Summary of Quantitative Data
The following tables summarize the typical effects observed when using ghrelin agonists like this compound in alcohol dependence research.
Table 1: Effects of GHSR Agonism on Alcohol-Related Behaviors in Rodents
| Behavioral Assay | Species | Administration Route | Effect of GHSR Agonist (e.g., this compound/Ghrelin) | Reference |
| Alcohol Intake | Mouse | Intracerebroventricular (i.c.v.), Intra-VTA | Increased alcohol consumption in a two-bottle choice paradigm. | [4][5] |
| Alcohol Intake | Rat | Intra-VTA | Increased alcohol intake. | [7] |
| Alcohol Reward | Mouse | Systemic (i.p.) | Potentiated alcohol-induced locomotor stimulation. | [1][4] |
| Conditioned Place Preference | Mouse | Systemic (i.p.) | Enhanced preference for the alcohol-paired chamber. | [1][4] |
| Neurochemical Response | Mouse | Systemic (i.p.) | Increased alcohol-induced dopamine release in the Nucleus Accumbens. | [1][4] |
Table 2: Effects of Exogenous Ghrelin in Human Studies
| Study Population | Administration | Primary Outcome Measures | Observed Effect | Reference |
| Heavy-Drinking Individuals | Intravenous (IV) | Alcohol Craving | Increased cue-induced craving for alcohol. | [2][10][11] |
| Heavy-Drinking Individuals | Intravenous (IV) | IV Alcohol Self-Administration | Significantly increased self-administration of alcohol. | [3][10] |
| Heavy-Drinking Individuals | Intravenous (IV) | Brain Activity (fMRI) | Increased alcohol-cue-reactivity in the amygdala and insula. | [3][9] |
Experimental Protocols
Protocol 1: Operant Alcohol Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the motivation to consume alcohol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Animal Model: Male Wistar rats are commonly used.
-
Training Phase (4-6 weeks):
-
Rats are trained to press a lever to receive a 0.1 mL reinforcement of 10% (w/v) ethanol solution on a fixed-ratio (FR) schedule, starting with FR1 and progressing to FR4 (four presses per reward).[12]
-
Sessions are typically 30-60 minutes daily.[13]
-
Training continues until a stable baseline of intake is achieved.
-
-
Dependence Induction (Optional, 4-6 weeks):
-
Testing Phase:
-
A within-subjects design is often used, where each animal receives all treatments (vehicle and different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) injection 30 minutes before the session, or intracerebroventricular (i.c.v.) injection immediately before).
-
Place the rat in the operant chamber for a self-administration session.
-
Record the number of lever presses on the active (alcohol) and inactive (no reward) levers.
-
-
Data Analysis: Compare the number of rewards earned and active lever presses between this compound and vehicle conditions using appropriate statistical tests (e.g., ANOVA or t-test).
Protocol 2: Conditioned Place Preference (CPP) in Mice
This protocol assesses the rewarding properties of alcohol as modulated by this compound.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two main chambers.
-
Animal Model: Male C57BL/6 mice are frequently used due to their preference for alcohol.[4]
-
Procedure (Typically 8-10 days):
-
Day 1 (Pre-Test): Place the mouse in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Days 2-8 (Conditioning): This phase consists of 4 pairings with alcohol and 4 with saline on alternating days.
-
Alcohol Pairing: Administer this compound (or vehicle control), followed by an i.p. injection of alcohol (e.g., 2 g/kg). Immediately confine the mouse to one of the main chambers for 30 minutes.
-
Saline Pairing: Administer vehicle, followed by an i.p. injection of saline. Confine the mouse to the opposite chamber for 30 minutes. The chamber paired with alcohol should be counterbalanced across animals.
-
-
Day 9 (Post-Test): Place the mouse in the central chamber and allow free access to all chambers for 15-20 minutes, with no injections given. Record the time spent in each chamber.
-
-
Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. Compare the scores between the this compound-treated group and the vehicle group. An increased score in the this compound group indicates that the drug enhanced the rewarding properties of alcohol.[4]
References
- 1. frontiersin.org [frontiersin.org]
- 2. A closer look at alcohol-induced changes in the ghrelin system: novel insights from preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study: Hunger Hormone Ghrelin Influences Alcohol Consumption | Sci.News [sci.news]
- 4. Requirement of central ghrelin signaling for alcohol reward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses [frontiersin.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Animal studies reveal that the ghrelin pathway regulates alcohol-mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin receptor deletion reduces binge-like alcohol drinking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of leptin and ghrelin on neural cue-reactivity in alcohol addiction: Two streams merge to one river? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the ‘hunger hormone’ ghrelin in alcohol dependence | NIH Intramural Research Program [irp.nih.gov]
- 11. pages.ucsd.edu [pages.ucsd.edu]
- 12. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Frailty in Aging with Lenomorelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frailty is a geriatric syndrome characterized by a decline in physiological reserve and increased vulnerability to stressors, leading to a higher risk of adverse health outcomes such as falls, hospitalization, and mortality.[1][2] The pathophysiology of frailty is complex and involves multiple systems, including the musculoskeletal, endocrine, and immune systems.[3][4] Key clinical manifestations include unintentional weight loss, exhaustion, weakness, slow walking speed, and low physical activity.[2][5] Lenomorelin (also known as ghrelin), a peptide hormone that stimulates growth hormone secretion and appetite, presents a promising therapeutic candidate for combating frailty.[6][7][8] It acts by binding to the growth hormone secretagogue receptor (GHS-R1a).[6][9] These application notes provide a comprehensive experimental design for investigating the efficacy of this compound in a preclinical mouse model of aging and frailty.
Experimental Design
This study will utilize a longitudinal design with aged mice to assess the impact of this compound on frailty parameters.
Animal Model:
-
Species: C57BL/6 mice
-
Age: 18-24 months (considered aged)
-
Sex: Both males and females should be included to assess for sex-specific effects.
-
Housing: Single-housed to monitor food intake accurately, with environmental enrichment.
-
Acclimation: Animals should be acclimated for at least one week before the start of the experiment.
Experimental Groups: A cohort of aged mice will be randomly assigned to one of the following treatment groups:
| Group ID | Treatment | Dosage | Route of Administration | Frequency |
| 1 | Vehicle Control | Saline | Subcutaneous (SC) | Daily |
| 2 | This compound | Low Dose (e.g., 100 µg/kg) | Subcutaneous (SC) | Daily |
| 3 | This compound | High Dose (e.g., 300 µg/kg) | Subcutaneous (SC) | Daily |
Study Timeline: The study will be conducted over 12 weeks, with assessments at baseline (Week 0) and specified time points throughout the study.
| Week | Activity |
| 0 | Baseline assessments (Frailty Index, functional tests, body composition, blood collection) |
| 1-12 | Daily administration of this compound or vehicle |
| 4 | Interim assessments (functional tests, body weight) |
| 8 | Interim assessments (functional tests, body weight, blood collection) |
| 12 | Final assessments (Frailty Index, functional tests, body composition, blood collection, tissue harvesting) |
Key Experimental Protocols
Frailty Assessment
Frailty will be assessed using a combination of the Frailty Phenotype and a modified Frailty Index.[5][10][11]
a. Frailty Phenotype Protocol: This assessment is based on five components: unintentional weight loss, weakness, poor endurance/exhaustion, slowness, and low activity.[2][5]
-
Unintentional Weight Loss: Monitor body weight weekly. A weight loss of >5% from baseline in the absence of dietary changes will be considered positive.
-
Weakness (Grip Strength):
-
Acclimatize the mouse to the grip strength meter.
-
Allow the mouse to grasp the pull bar with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases the bar.
-
Record the peak force.
-
Perform five consecutive measurements and average the results.[12]
-
-
Slowness (Walking Speed):
-
Use an accelerating rotarod.
-
Acclimatize the mouse to the apparatus at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Start the trial with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall.
-
Perform three trials with a rest period in between and average the results.[13]
-
-
Poor Endurance/Exhaustion (Treadmill Test):
-
Acclimatize the mouse to the treadmill for 2-3 days prior to testing.
-
On the test day, place the mouse on the treadmill at a low speed.
-
Gradually increase the speed and/or incline until the mouse shows signs of exhaustion (e.g., remaining on the shock grid for >5 seconds).
-
Record the total distance run and the time to exhaustion.[12]
-
-
Low Activity (Voluntary Wheel Running):
-
House mice in cages equipped with running wheels.
-
Monitor the daily running distance and time using an automated system.
-
Average the activity over a 7-day period.[5]
-
b. Modified Frailty Index (FI) Protocol: The FI is calculated based on the accumulation of health deficits. A modified list of easily observable deficits will be used.[10][11]
-
Observe each mouse for the presence of the deficits listed in the table below.
-
Score each deficit as 0 (absent), 0.5 (mild), or 1 (severe).
-
Calculate the FI score by summing the scores for each deficit and dividing by the total number of deficits assessed.
| Deficit Category | Deficit Description | Scoring (0 / 0.5 / 1) |
| Integument | Alopecia, dermatitis, lesions | Absent / Mild / Severe |
| Musculoskeletal | Kyphosis (curved spine), gait abnormalities | Absent / Mild / Severe |
| Neuromuscular | Tremors, impaired righting reflex | Absent / Mild / Severe |
| Sensory | Vision loss (cataracts), hearing loss (no startle) | Absent / Mild / Severe |
| General | Piloerection, lethargy, dehydration | Absent / Mild / Severe |
Body Composition Analysis
-
Method: Dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).
-
Procedure:
-
Lightly anesthetize the mouse.
-
Place the mouse in the appropriate position within the instrument.
-
Perform the scan to determine lean body mass, fat mass, and bone mineral density.
-
Conduct scans at baseline and at the end of the study.
-
Biomarker Analysis
-
Sample Collection: Collect blood via tail vein or saphenous vein at baseline, week 8, and terminally via cardiac puncture.
-
Biomarkers to Measure:
-
Method: Use commercially available ELISA kits or multiplex assays for quantification.
Glucose Metabolism Assessment
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg) via oral gavage.
-
Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Baseline Characteristics
| Parameter | Vehicle Control (n=) | This compound Low Dose (n=) | This compound High Dose (n=) | p-value |
|---|---|---|---|---|
| Age (months) | ||||
| Body Weight (g) | ||||
| Frailty Index Score | ||||
| Grip Strength (g) | ||||
| Latency to Fall (s) | ||||
| Distance Run (m) | ||||
| Daily Activity (revs/day) | ||||
| Lean Mass (g) | ||||
| Fat Mass (g) |
| Blood Glucose (mg/dL) | | | | |
Table 2: Changes in Frailty and Functional Parameters at Week 12
| Parameter | Vehicle Control | This compound Low Dose | This compound High Dose | p-value |
|---|---|---|---|---|
| Δ Body Weight (g) | ||||
| Δ Frailty Index Score | ||||
| Δ Grip Strength (g) | ||||
| Δ Latency to Fall (s) | ||||
| Δ Distance Run (m) |
| Δ Daily Activity (revs/day)| | | | |
Table 3: Changes in Body Composition and Biomarkers at Week 12
| Parameter | Vehicle Control | This compound Low Dose | This compound High Dose | p-value |
|---|---|---|---|---|
| Δ Lean Mass (g) | ||||
| Δ Fat Mass (g) | ||||
| Δ IL-6 (pg/mL) | ||||
| Δ CRP (ng/mL) | ||||
| Δ IGF-1 (ng/mL) |
| OGTT AUC | | | | |
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow
Caption: Preclinical study workflow.
Logical Relationship of Frailty Components
Caption: Interplay of frailty components.
References
- 1. Blood biomarkers of frailty: a paradigm for aging research - Longevity.Technology - Latest News, Opinions, Analysis and Research [longevity.technology]
- 2. Frailty biomarkers in humans and rodents: current approaches and future advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Phenotypic Frailty Assessment in Mice: Development, Discoveries, and Experimental Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Ghrelin - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluating frailty assessment tools and biological frailty markers in C57BL/6 female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current and emerging biomarkers of frailty in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Lenomorelin (Unacylated Ghrelin) in Peripheral Artery Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Lenomorelin, specifically its unacylated form (Unacylated Ghrelin or UnAG), in the study of Peripheral Artery Disease (PAD). The information is compiled from preclinical and clinical research data.
Introduction to this compound and its Potential in PAD
This compound, also known as ghrelin, is a peptide hormone with two main forms: acylated ghrelin (AG) and unacylated ghrelin (UnAG). While acylated ghrelin is known for its appetite-stimulating effects through the growth hormone secretagogue receptor 1a (GHS-R1a), unacylated ghrelin, which does not bind to GHS-R1a, has been identified as a promising therapeutic agent for PAD.[1][2] UnAG is being investigated for its potential to improve muscle regeneration, enhance mitochondrial function, and increase capillary density in ischemic tissues, without the orexigenic effects of its acylated counterpart.[1][2]
The primary mechanism of UnAG in the context of PAD revolves around its ability to protect skeletal muscle and endothelial cells from oxidative stress, a key pathological feature of the disease.[3] This protective effect is mediated through the upregulation of antioxidant enzymes and the modulation of specific microRNAs, leading to improved tissue repair and function.
Data Presentation
Table 1: Summary of Preclinical Studies of Unacylated Ghrelin in a Mouse Hindlimb Ischemia Model of PAD
| Parameter | Saline Control | Acylated Ghrelin (100 µg/kg) | Unacylated Ghrelin (100 µg/kg) | p-value |
| Limb Perfusion Ratio (Ischemic/Normal) at Day 21 | ~0.4 | ~0.4 | ~0.8 | <0.001 (UnAG vs. Saline/AG) |
| Foot Damage Score at Day 21 (0=no damage, 3=necrosis) | ~2.5 | ~2.5 | ~0.5 | <0.001 (UnAG vs. Saline/AG) |
| Inflammatory Cell Infiltrate (CD68+ cells/field) at Day 7 | High | High | Significantly Reduced | <0.001 (UnAG vs. Saline/AG) |
| Satellite Cell Activation (Pax-7+/MyoD+ cells/field) at Day 5 | Low | Low | Significantly Increased | <0.001 (UnAG vs. Saline/AG) |
| Antioxidant Enzyme Expression (SOD-2+ satellite cells/field) at Day 7 | Low | Low | Significantly Increased | <0.001 (UnAG vs. Saline/AG) |
Data synthesized from preclinical studies investigating the effects of unacylated ghrelin in a mouse model of hindlimb ischemia.[4]
Table 2: Overview of the GIFT Clinical Trial for Unacylated Ghrelin in PAD
| Trial Identifier | NCT04377126, NCT03358355 |
| Trial Name | Unacylated Ghrelin to Improve FuncTioning in PAD (GIFT Trial) |
| Phase | Pilot / Phase 1 |
| Intervention | Subcutaneously administered unacylated ghrelin |
| Dosage | Dose-finding: 10 µg/kg, 20 µg/kg, 40 µg/kg (single doses). Main trial: 20 µg/kg daily.[1][5] |
| Duration | 4 months (main trial) |
| Primary Outcome | Change in six-minute walk distance |
| Secondary Outcomes | Maximal treadmill walking time, calf muscle perfusion |
| Inclusion Criteria | Age ≥ 55 years with a diagnosis of PAD |
| Status | Completed |
Experimental Protocols
Preclinical Protocol: Administration of Unacylated Ghrelin in a Murine Hindlimb Ischemia Model
This protocol is based on methodologies from published preclinical studies.[4][6][7][8]
1. Animal Model:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Induce unilateral hindlimb ischemia by ligating and excising the femoral artery. The contralateral limb serves as a non-ischemic control.
2. Reagent Preparation:
-
Reconstitute lyophilized unacylated ghrelin (human) in sterile saline (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Prepare fresh solutions daily.
3. Administration:
-
Immediately following the surgical induction of ischemia, begin daily intraperitoneal (IP) injections.
-
Administer a dose of 100 µg/kg body weight of unacylated ghrelin.
-
For the control group, administer an equivalent volume of sterile saline.
-
Continue daily injections for a period of 14 to 21 days.
4. Outcome Measures:
-
Limb Perfusion: Measure blood flow using Laser Doppler Perfusion Imaging (LDPI) at baseline (post-surgery) and at regular intervals (e.g., days 3, 7, 14, 21).
-
Functional Recovery: Assess limb function using a semi-quantitative scale for foot damage (e.g., necrosis, dragging, plantar flexion).
-
Histological Analysis: At the end of the study period, harvest the gastrocnemius muscle from both limbs. Perform immunohistochemical staining for markers of inflammation (CD68), muscle regeneration (Pax7, MyoD), and capillary density (CD31).
-
Biochemical Analysis: Analyze muscle tissue for markers of oxidative stress (e.g., TBARS) and expression of antioxidant enzymes (e.g., SOD-2) via Western blot or qPCR.
Clinical Protocol Outline: Administration of Unacylated Ghrelin in Patients with PAD (Based on the GIFT Trial)
This is a summary of the protocol used in the GIFT clinical trial and is for informational purposes.[1][2][5][9]
1. Study Design:
-
A pilot, randomized, double-blind, placebo-controlled clinical trial.
2. Participant Population:
-
Individuals aged 55 and older with a clinical diagnosis of PAD.
3. Intervention:
-
Dose-Finding Phase: Participants receive single subcutaneous injections of unacylated ghrelin at escalating doses of 10 µg/kg, 20 µg/kg, and 40 µg/kg on separate days to determine the optimal dose and safety profile.[5]
-
Main Trial: Participants are randomized to receive either unacylated ghrelin (20 µg/kg) or a matching placebo.[1]
-
The study drug is self-administered subcutaneously once daily for four months.[1]
4. Primary and Secondary Outcome Measures:
-
Primary: Change in six-minute walk distance from baseline to the 4-month follow-up.[1]
-
Secondary:
5. Safety Monitoring:
-
Monitor for adverse events, including local injection site reactions and systemic effects.
-
Regular blood tests to monitor metabolic parameters.
Signaling Pathways and Visualizations
Unacylated ghrelin exerts its beneficial effects in PAD through distinct signaling pathways that promote muscle regeneration and protect against oxidative stress.
UnAG-Mediated Muscle Regeneration via p38/MAPK and miR-221/222
Unacylated ghrelin promotes skeletal muscle regeneration in ischemic tissue by activating satellite cells. This process is mediated through the p38/MAPK signaling pathway, which is activated in a superoxide (B77818) dismutase-2 (SOD-2) dependent manner. The activation of this pathway leads to the upregulation of miR-221 and miR-222, which in turn downregulate the cell cycle inhibitor p57Kip2, allowing satellite cells to enter the cell cycle and proliferate.
Caption: UnAG signaling in muscle regeneration.
UnAG-Mediated Endothelial Protection via miR-126/SIRT1
In endothelial cells, unacylated ghrelin counteracts oxidative stress-induced damage by upregulating miR-126.[3] This microRNA plays a crucial role in enhancing the expression of sirtuin 1 (SIRT1) and superoxide dismutase-2 (SOD-2), both of which are key in protecting endothelial cells from senescence and apoptosis.[3] Furthermore, miR-126 reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing inflammatory cell infiltration into the ischemic tissue.
Caption: UnAG signaling in endothelial protection.
Experimental Workflow for Preclinical PAD Studies
The following diagram outlines a typical experimental workflow for investigating the effects of unacylated ghrelin in a preclinical model of PAD.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Unacylated Ghrelin to Improve FuncTioning in PAD: the GIFT Trial - Mary McDermott [grantome.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Unacylated Ghrelin Promotes Skeletal Muscle Regeneration Following Hindlimb Ischemia via SOD‐2–Mediated miR‐221/222 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
Application Note: Cell-Based Assays for Screening Ghrelin Receptor (GHSR) Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release.[1][2] Its endogenous ligand is ghrelin, a peptide hormone primarily produced in the stomach.[1][3] Synthetic agonists of GHSR, such as Lenomorelin (Anamorelin), mimic the orexigenic (appetite-stimulating) and anabolic effects of ghrelin, making them promising therapeutic agents for conditions like cancer-associated cachexia and anorexia.[1][3][4] This application note provides detailed protocols for robust cell-based assays designed to screen and characterize GHSR agonists.
Ghrelin Receptor Signaling Pathways
GHSR activation initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαq/11 family of G proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event that can be readily measured. Additionally, GHSR can couple to other G proteins, such as Gαi/o and Gα12/13, and also activate β-arrestin pathways, highlighting the complexity of its signaling profile.[7][8]
Caption: GHSR Gαq Signaling Pathway.
Assay Principles and Protocols
The most common cell-based assays for screening GHSR agonists leverage the primary Gαq signaling pathway by measuring changes in intracellular calcium. Other assays, such as cAMP and reporter gene assays, can provide a more comprehensive understanding of an agonist's signaling profile.
Calcium Mobilization Assay
This is the primary and most direct functional assay for GHSR activation. It measures the transient increase in intracellular calcium concentration upon agonist binding.
Workflow Diagram
Caption: General workflow for a calcium mobilization assay.
Detailed Protocol
-
Materials:
-
HEK293 or CHO cells stably expressing human GHSR (GHSR1a).
-
Assay Medium: Ham's F-12 or DMEM.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit).
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Test compounds (this compound) and reference agonist (Ghrelin).
-
Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.
-
-
Procedure:
-
Cell Plating: Seed GHSR-expressing cells into the microplate at a density of 30,000-50,000 cells/well and incubate overnight at 37°C with 5% CO₂.[9]
-
Dye Loading: The next day, remove the culture medium. Add the fluorescent calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer with probenecid) to each well.[10]
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.[9]
-
Compound Preparation: During incubation, prepare serial dilutions of this compound and ghrelin in Assay Buffer.
-
Measurement: Place the cell plate and compound plate into the FLIPR or FlexStation instrument. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence signal kinetically.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
cAMP Assay
While GHSR primarily signals through Gαq, it can also couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This assay is useful for detecting biased agonism.
Detailed Protocol
-
Materials:
-
GHSR-expressing cells.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
-
Test compounds and reference agonist.
-
-
Procedure:
-
Cell Plating: Seed cells as described for the calcium assay.
-
Agonist Stimulation: On the day of the assay, replace the medium with Assay Buffer. Add serial dilutions of the test compounds.
-
Forskolin Challenge: Add a sub-maximal concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 10-30 minutes at 37°C.[11]
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[12]
-
Data Analysis: GHSR agonists coupling to Gαi will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percent inhibition of the forsklin response against agonist concentration to determine an IC₅₀ value.
-
Reporter Gene Assay
Reporter gene assays provide a downstream, integrated measure of receptor activation, often by linking a specific signaling pathway to the expression of a reporter protein like luciferase. For GHSR, a reporter construct driven by a cAMP Response Element (CRE) can be used to measure Gαs or Gαi coupling, while a Serum Response Element (SRE) or NFAT-driven reporter can measure Gαq activation.
Detailed Protocol
-
Materials:
-
HEK293 cells co-expressing GHSR and a luciferase reporter construct (e.g., CRE-luciferase).
-
Cell culture and assay media.
-
Luciferase assay substrate/reagent (e.g., Dual-Glo® Luciferase Assay System).[13]
-
White, clear-bottom 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed the reporter cell line in the 96-well plate and incubate overnight.[14]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 4-6 hours (for transcriptional activation) at 37°C.[14]
-
Lysis and Signal Detection: Remove the medium, lyse the cells, and add the luciferase substrate according to the assay kit's protocol.[15]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates reporter gene activation. Plot the Relative Light Units (RLU) against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Data Presentation: Agonist Potency
The potency of ghrelin and this compound can be compared across different assays. The half-maximal effective concentration (EC₅₀) is a key metric for determining agonist potency.
| Compound | Assay Type | Cell Line | Reported EC₅₀ (nM) | Reference |
| Ghrelin | Calcium Mobilization | CHO-GHSR62 | 2.4 | [16] |
| IP Turnover | COS-7 | ~1.0 | [17] | |
| cAMP Inhibition | HEK-293T | ~10 | [11][18] | |
| This compound | Calcium Mobilization (FLIPR) | HEK293/GRLN | 0.74 | [2][16] |
| Growth Hormone Release | Rat Pituitary Cells | ~0.3 | Data inferred from preclinical studies |
Note: EC₅₀ values can vary depending on the specific cell line, assay conditions, and instrumentation used.
Summary
The cell-based assays described provide a comprehensive platform for the discovery and characterization of GHSR agonists like this compound. The calcium mobilization assay serves as a robust primary screen due to the receptor's preferential coupling to Gαq.[6] Complementary assays, such as cAMP and reporter gene assays, are essential for elucidating the full pharmacological profile of lead compounds, including potential signaling bias. These methods are crucial for advancing the development of new therapeutics for metabolic and wasting disorders.
References
- 1. What is Anamorelin Hydrochloride used for? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. G protein-coupled receptor interactions and modification of signalling involving the ghrelin receptor, GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. eubopen.org [eubopen.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. adooq.com [adooq.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Lenomorelin in Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Lenomorelin and its analogs in models of gastrointestinal (GI) motility disorders. Detailed protocols for key in vivo and in vitro assays are provided to facilitate the design and execution of studies evaluating the prokinetic effects of this class of compounds.
Introduction
This compound, also known as ghrelin, is a peptide hormone primarily secreted by the stomach that plays a crucial role in regulating appetite and energy balance.[1] Beyond its metabolic functions, this compound and its synthetic analogs, which are agonists of the growth hormone secretagogue receptor (GHS-R1a), have demonstrated significant prokinetic effects on the gastrointestinal tract.[2][3] These compounds have emerged as promising therapeutic agents for the treatment of various GI motility disorders, including gastroparesis and constipation.[4][5][6] Preclinical animal models are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy of novel ghrelin agonists.[7]
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by binding to the GHS-R1a, a G-protein coupled receptor.[8][9] The activation of GHS-R1a initiates a cascade of intracellular signaling events that ultimately modulate smooth muscle contractility and enhance gastrointestinal transit. The primary signaling pathways involve Gαq/11 and Gαi/o proteins.[9][10]
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] The increase in intracellular Ca2+ and activation of PKC are key events that promote smooth muscle contraction.
The Gαi/o pathway, on the other hand, can lead to the activation of the PI3K/Akt signaling cascade. The prokinetic effects of ghrelin agonists are also mediated through the vagus nerve and cholinergic pathways within the enteric nervous system.
Preclinical Data on Gastrointestinal Motility
The prokinetic effects of this compound and its analogs have been demonstrated in various preclinical models. The following tables summarize the quantitative data from key studies.
Gastric Emptying
Table 1: Effect of Ghrelin Agonists on Gastric Emptying in Rodents
| Compound | Animal Model | Dose | Route | Method | Results | Reference |
| Ipamorelin | Rat (Postoperative Ileus) | 0.014 µmol/kg | IV | Phenol (B47542) Red Meal | 52% ± 11% of meal remaining vs. 78% ± 5% in vehicle controls | [4][8] |
| Ghrelin | Mouse | 30 nmol/kg | IP | 14C Octanoic Acid Breath Test | ~40% decrease in T1/2 | [10] |
| GHRP-6 | Mouse | 30 nmol/kg | IP | 14C Octanoic Acid Breath Test | ~35% decrease in T1/2 | [10] |
| Capromorelin | Mouse | 30 nmol/kg | IP | 14C Octanoic Acid Breath Test | ~30% decrease in T1/2 | [10] |
| Relamorelin | Rat (Postoperative Ileus + Morphine) | - | - | - | ~100-fold more potent than ghrelin | [11] |
| Ghrelin | Rat (Fasted) | 5 and 15 mg/kg | Orogastric | Phenol Red Meal | Gastric emptying decreased from 58.3% to 38.9% and 23.0% respectively with L-dopa; ghrelin reversed this. | [11] |
T1/2: Gastric emptying half-time
Colonic Transit
Table 2: Effect of Ghrelin Agonists on Colonic Transit in Rodents
| Compound | Animal Model | Dose | Route | Method | Results | Reference |
| Acyl ghrelin | Rat | 1 nmol/5 µL | ICV | Fecal Pellet Output & Transit Time | Accelerated colonic transit time (from 292 to 236 min) and increased fecal pellet output. | [12] |
| Des-acyl ghrelin | Rat | 1 nmol/5 µL | ICV | Fecal Pellet Output & Transit Time | Accelerated colonic transit time (from 292 to 234 min). | [12] |
| Capromorelin | Rat (Low-fiber diet-induced constipation) | - | - | Defecation | Effectively caused defecation. | [4][5] |
ICV: Intracerebroventricular
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Assessment of Gastric Emptying (Phenol Red Method)
This protocol is adapted from established methods for measuring gastric emptying in mice.[13][14]
Materials:
-
Test compound (this compound analog)
-
Vehicle control
-
Phenol red solution (0.05% w/v in 1.5% methylcellulose)
-
0.1 N NaOH
-
20% Trichloroacetic acid (TCA)
-
0.5 N NaOH
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Animal Preparation: Fast mice for 24 hours with free access to water.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Phenol Red Gavage: 30 minutes after compound administration, orally gavage each mouse with 0.5 mL of the phenol red solution.
-
Euthanasia and Stomach Collection: 20 minutes after the phenol red gavage, euthanize the mice by cervical dislocation. Immediately excise the stomach, ensuring the pylorus and cardia are ligated.
-
Homogenization: Place the entire stomach in 5 mL of 0.1 N NaOH and homogenize.
-
Protein Precipitation: Add 0.5 mL of 20% TCA to the homogenate, vortex, and centrifuge at 3000 rpm for 10 minutes.
-
Spectrophotometry: To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color. Measure the absorbance at 560 nm.
-
Standard Curve: Prepare a standard curve with known concentrations of phenol red.
-
Calculation:
-
Determine the amount of phenol red remaining in the stomach from the standard curve.
-
A control group of mice should be euthanized immediately after phenol red gavage to determine the initial amount of phenol red administered (100% value).
-
Calculate the percentage of gastric emptying as: % Gastric Emptying = (1 - (Amount of phenol red in stomach at 20 min / Mean amount of phenol red in stomach at 0 min)) * 100
-
In Vivo Assessment of Whole Gut and Colonic Transit (Carmine Red Method)
This protocol is a standard method for assessing whole gut transit time in mice.[13][15]
Materials:
-
Test compound (this compound analog)
-
Vehicle control
-
Carmine (B74029) red solution (6% w/v in 0.5% methylcellulose)
-
Oral gavage needles
-
Individual cages with white paper lining
Procedure:
-
Animal Acclimation: House mice individually for at least 3 days before the experiment to acclimate.
-
Compound Administration: Administer the test compound or vehicle.
-
Carmine Red Gavage: 30 minutes after compound administration, orally gavage each mouse with 200 µL of the carmine red solution. Record the time of gavage.
-
Observation: Place each mouse back into its individual cage and monitor for the appearance of the first red fecal pellet. Check the cages every 15 minutes.
-
Data Recording: Record the time of the first appearance of a red fecal pellet.
-
Calculation:
-
The whole gut transit time is the time elapsed between the carmine red gavage and the appearance of the first red pellet.
-
In Vitro Assessment of Gastric Fundus Contractility (Isolated Organ Bath)
This protocol describes the measurement of smooth muscle contractility in response to a ghrelin agonist using an isolated organ bath.[3][16]
Materials:
-
Rat
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with force-displacement transducer
-
Test compound (this compound analog)
-
Acetylcholine (B1216132) (ACh) or other contractile agents
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the stomach.
-
Open the stomach along the lesser curvature and gently wash the contents with Tyrode's solution.
-
Isolate the fundus and cut longitudinal muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Mounting:
-
Mount the muscle strip vertically in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Experimentation:
-
Record the baseline contractile activity.
-
To assess tissue viability and maximal contraction, add a high concentration of KCl (e.g., 80 mM) to the bath.
-
After washing out the KCl and allowing the tissue to return to baseline, add the test compound (this compound analog) in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Alternatively, pre-incubate the tissue with the test compound and then stimulate with a contractile agonist like acetylcholine to assess potentiation of cholinergic responses.
-
-
Data Analysis:
-
Measure the change in tension (in grams or millinewtons) from baseline in response to the test compound or agonist.
-
Plot the dose-response curves to determine the potency (EC50) and efficacy (Emax) of the this compound analog.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a prokinetic agent like this compound.
Conclusion
This compound and its analogs represent a promising class of prokinetic agents with demonstrated efficacy in preclinical models of gastrointestinal motility disorders. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of these compounds. Careful selection of animal models and standardized experimental procedures are crucial for obtaining reliable and translatable preclinical data.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A ghrelin receptor agonist is an effective colokinetic in rats with diet-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between colonic secretion and colonic motility in rats: Role of ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fecal Carmine Red Protocol [protocols.io]
- 14. Dye-Based Intestinal Transit Assay [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Lenomorelin Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Lenomorelin experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during in vitro and in vivo studies involving this compound. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ghrelin, is a peptide hormone that acts as an agonist for the growth hormone secretagogue receptor (GHS-R1a).[1][2] Its primary functions include stimulating appetite, promoting the secretion of growth hormone (GH), and regulating energy balance.[1][3][4] this compound binds to GHS-R1a, a G protein-coupled receptor, primarily in the brain (hypothalamus and pituitary gland) and stomach, to exert its effects.[2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is widely studied for its therapeutic potential in various conditions. Research applications include investigating its role in treating cancer-related cachexia (weight loss), anorexia, sarcopenia, and growth hormone deficiency.[3][5] It is also used to study the mechanisms of appetite regulation, energy homeostasis, and metabolic disorders.[4]
Q3: How should this compound be stored and handled to ensure its stability?
A3: As a peptide, this compound is susceptible to degradation. For long-term storage, it should be kept in lyophilized (powder) form at -20°C or -80°C, protected from light.[6][7][8] For short-term storage of a few days, a solution can be stored at 4°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide solution into single-use volumes and freeze them.[6] Before use, allow the vial to warm to room temperature before opening to prevent condensation and moisture absorption.[7] Use sterile buffers (pH 5-6) for reconstitution.[6]
Q4: What are the typical routes of administration for this compound in animal studies?
A4: In preclinical and clinical studies, this compound is commonly administered via subcutaneous (SC) or intravenous (IV) injection.[3] The choice of administration route depends on the specific experimental design and desired pharmacokinetic profile.
Troubleshooting Guides
In Vitro Experiments
Q5: My cell-based assay is showing a weak or no response to this compound. What could be the issue?
A5: Several factors could contribute to a diminished response in a cell-based assay:
-
Cell Line Issues:
-
Low GHS-R1a Expression: Confirm that the cell line used (e.g., HEK293, A549) expresses a sufficient level of the ghrelin receptor (GHS-R1a).[9] Receptor expression can decrease with continuous passaging.
-
Cell Health: Ensure cells are healthy and within an optimal passage number. Over-confluent or stressed cells may exhibit altered signaling responses.
-
-
This compound Integrity:
-
Improper Storage: Verify that the peptide has been stored correctly to prevent degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid degradation from multiple freeze-thaw cycles.
-
-
Assay Conditions:
-
Serum Inhibition: Components in serum can sometimes interfere with receptor binding or signaling. Consider running the assay in serum-free or low-serum media.
-
Incorrect Buffer/pH: Ensure the buffer system used is compatible with the assay and maintains a stable pH.
-
Q6: I am observing high variability and inconsistent dose-response curves in my in vitro experiments. How can I improve consistency?
A6: High variability can be addressed by carefully controlling several experimental parameters:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variable results. Use a consistent seeding density and ensure even cell distribution.
-
Incubation Times: Adhere to consistent incubation times for all treatment groups.
-
Reagent Quality: Use high-quality, fresh reagents and media.
-
Constitutive Activity of GHS-R1a: The ghrelin receptor is known to have high constitutive (ligand-independent) activity, which can contribute to a high basal signal and variability.[10] This makes it crucial to include appropriate controls and normalize the data properly.
In Vivo Experiments
Q7: The effect of this compound on food intake in my rodent model is not as pronounced as expected. What are the potential reasons?
A7: Several factors can influence the orexigenic (appetite-stimulating) effects of this compound in vivo:
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to ghrelin receptor agonists. Sex differences in response to ghrelin have also been reported.
-
Fasting State: The metabolic state of the animal can significantly impact the response. Ensure a consistent and appropriate fasting period before administering this compound.[11]
-
Acclimation Period: Animals should be properly acclimated to the experimental conditions, including housing and handling, to minimize stress-induced effects on feeding behavior.
-
Diet Composition: The palatability and composition of the diet can influence food intake.[5]
-
Timing of Administration: The time of day for administration can be critical due to the circadian rhythm of feeding behavior.
Q8: I am seeing inconsistent results in my growth hormone (GH) measurements after this compound administration. What should I check?
A8: Measuring GH can be challenging due to its pulsatile secretion and the variability of immunoassays.[1][12][13][14]
-
Blood Sampling Timing: GH has a short half-life. The timing of blood sample collection post-administration is critical. A time-course experiment is recommended to capture the peak GH response.[11][15]
-
Assay Variability: Different GH immunoassay kits can yield different absolute values.[12][13][16] It is important to use the same assay kit throughout a study and be cautious when comparing results across different studies.
-
Sample Handling: Proper collection and processing of blood samples are crucial. Use appropriate anticoagulants and store plasma/serum at -80°C until analysis.
-
Animal Stress: Stress from handling and blood collection can influence hormone levels. Ensure proper animal handling techniques and consider the use of indwelling catheters for serial sampling to minimize stress.[11]
Experimental Protocols & Data
Table 1: In Vitro this compound (as Ghrelin) Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293 | Calcium Mobilization | EC50 | 1.5 nM | --INVALID-LINK-- |
| HEK293T | Inositol Phosphate Production | EC50 | Varies with receptor expression | [17] |
Table 2: In Vivo Effects of Ghrelin Receptor Agonists
| Animal Model | Agonist | Dose | Effect | Reference |
| Rats | Ghrelin | 30 nmol (ip) | 2-fold increase in food intake | [18] |
| Rats | BIM-28131 | 30 nmol (ip) | Significant increase in food intake | [18] |
| Mice | Ghrelin | Varies (icv) | Increased food intake | [19] |
| Swine | Tabimorelin | Varies (iv) | Dose-dependent increase in GH | [11] |
Detailed Methodologies
Protocol 1: In Vitro EC50 Determination using a Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably expressing GHS-R1a in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin measuring the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[4][20]
Protocol 2: In Vivo Food Intake Study in Rodents
-
Animal Acclimation: Individually house rodents and acclimate them to the experimental conditions for at least one week.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Measurement: Weigh the animals and the pre-weighed food chow.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Food Intake Measurement: Return the animals to their cages with the pre-weighed food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each animal and compare the treatment groups to the vehicle control group using appropriate statistical tests.
Visualizations
Signaling Pathways
Caption: this compound signaling through the GHS-R1a receptor.
Experimental Workflow
Caption: Workflow for an in vivo food intake experiment.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Pitfalls of insulin-like growth factor-i and growth hormone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Variability in metabolic rate, feed intake and fatness among selection" by D. E. Moody, Daniel Pomp et al. [digitalcommons.unl.edu]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indications, limitations and pitfalls in the determination of human growth hormone, IGF-I and their binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ghrelin-induced Food Intake, but not GH Secretion, Requires the Expression of the GH Receptor in the Brain of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mice lacking ghrelin receptors resist the development of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Technical Support Center: Optimizing Lenomorelin Dosage for Maximal Orexigenic Effect
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lenomorelin (Ghrelin) to achieve maximal orexigenic effects in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce an orexigenic effect?
A1: this compound is the synthetic form of ghrelin, a 28-amino acid peptide hormone primarily produced by the P/D1 cells of the stomach in humans.[1] It is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor (GPCR) found in various tissues, with significant expression in the hypothalamus, a key brain region for appetite regulation.[1] Upon binding to GHS-R1a, this compound activates downstream signaling pathways that stimulate the release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), leading to an increase in appetite and food intake.[2][3]
Q2: What is the typical route of administration and dosage for this compound in preclinical studies?
A2: In preclinical rodent studies, this compound is commonly administered via subcutaneous (SC) or intraperitoneal (IP) injection. A single subcutaneous injection of a ghrelin receptor agonist, JMV 1843, at doses ranging from 0.01 to 10 mg/kg, has been shown to dose-dependently increase food intake in mice.[1] Another study demonstrated that intraperitoneal injection of ghrelin at a dose of 0.2 µg/g body weight stimulated food intake in mice.[2] The optimal dosage can vary depending on the specific research question, animal model, and desired duration of effect.
Q3: How does the orexigenic effect of this compound translate to clinical settings?
A3: Clinical studies with ghrelin agonists, such as anamorelin (B1277382), have demonstrated a dose-dependent increase in appetite and food intake in healthy volunteers and patients with conditions like cancer cachexia.[4][5][6] For instance, single oral doses of 25 mg and 50 mg of anamorelin resulted in significant increases in hunger and caloric intake in healthy adults.[4][7] A phase I study showed that daily oral doses of 50 mg or 75 mg of anamorelin induced significant weight gain after 6 days.[6]
Q4: What are the key signaling pathways activated by this compound?
A4: this compound, by activating the GHS-R1a, primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of orexigenic neurons. The GHS-R1a can also couple to other G-protein subtypes, such as Gαi/o and Gα12/13, and recruit β-arrestins, leading to a diversity of cellular responses.[8]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no receptor activation in cell-based assays | 1. Low receptor expression: Insufficient GHS-R1a expression on the cell surface. 2. Inactive this compound: Degradation of the peptide. 3. Incorrect assay setup: Suboptimal buffer conditions, incubation time, or cell density. 4. Cell line issues: Low passage number cells may not have stable receptor expression. | 1. Optimize transfection/transduction: Ensure efficient and stable expression of GHS-R1a. Verify expression using techniques like flow cytometry or western blotting. 2. Use fresh, properly stored this compound: Store lyophilized peptide at -20°C or below and reconstitute just before use. Avoid repeated freeze-thaw cycles. 3. Optimize assay parameters: Titrate cell density, incubation time, and buffer components (e.g., protease inhibitors) to find the optimal conditions for your specific cell line. 4. Use a stable cell line: If possible, use a validated cell line with consistent GHS-R1a expression. |
| High background signal | 1. Constitutive receptor activity: Some GPCRs exhibit ligand-independent signaling. 2. Non-specific binding of reagents. | 1. Use an inverse agonist: To reduce basal signaling, include a known GHS-R1a inverse agonist in control wells. 2. Optimize washing steps: Increase the number and stringency of washing steps to remove unbound reagents. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in food intake data | 1. Animal stress: Handling, injection, and novel environments can affect feeding behavior.[9] 2. Circadian rhythm: Time of day of administration can influence baseline food intake.[10] 3. Individual animal differences: Genetic background, age, and social hierarchy can contribute to variability.[9] 4. Diet palatability: The type of food offered can influence the magnitude of the orexigenic response.[11] | 1. Acclimatize animals: Handle animals regularly before the experiment and acclimatize them to the testing cages and procedures. 2. Standardize time of administration: Perform all injections and measurements at the same time each day, typically at the beginning of the dark cycle when rodents are most active. 3. Use littermate controls: Whenever possible, use littermates for control and treatment groups to minimize genetic variability.[12] House animals individually during food intake measurements to avoid social influences. 4. Use a standard, palatable diet: Ensure the diet is consistent across all experimental groups. Consider offering a choice of diets to assess preference changes. |
| Lack of orexigenic effect | 1. Insufficient dose: The dose of this compound may be too low to elicit a significant response. 2. Ghrelin resistance: In diet-induced obese models, sensitivity to ghrelin may be reduced.[11] 3. Route of administration: The chosen route may not provide optimal bioavailability. | 1. Perform a dose-response study: Test a range of this compound doses to determine the optimal concentration for your model. 2. Consider the metabolic state of the animals: Be aware that the orexigenic effect of ghrelin can be blunted in obese animals. 3. Compare different administration routes: If subcutaneous injection is ineffective, consider intraperitoneal or intracerebroventricular (ICV) administration for a more direct central effect. |
| Unexpected side effects (e.g., hyperglycemia) | 1. Off-target effects: High doses of this compound may interact with other receptors. 2. Effects on glucose homeostasis: Ghrelin is known to influence insulin (B600854) secretion and glucose metabolism.[13] | 1. Use the lowest effective dose: Determine the minimal dose required to produce the desired orexigenic effect. 2. Monitor blood glucose levels: Regularly measure blood glucose to assess the impact of this compound on glycemic control, especially in long-term studies. |
Data Presentation
Table 1: Preclinical Dose-Response of Ghrelin Agonists on Food Intake in Rodents
| Ghrelin Agonist | Animal Model | Route of Administration | Dose Range | Observed Orexigenic Effect | Reference |
| JMV 1843 | C57BL/6 Mice | Subcutaneous (SC) | 0.01 - 10 mg/kg | Dose-dependent increase in food intake, up to 5-fold higher than saline control. ED50 = 1.94 mg/kg. | [1] |
| Ghrelin | Male Mice | Intraperitoneal (IP) | 0.2 µg/g body weight | Significant increase in food intake compared to saline. | [2] |
| Ghrelin | NMRI Mice | Intra-VTA | 2 µg total | Increased caloric intake of peanut butter but not standard chow. | [14] |
| Ghrelin | Wistar Rats | Intracerebroventricular (ICV) | 200 pmol | Significant increase in 2-hour food intake. | [15] |
Table 2: Clinical Dose-Response of Anamorelin on Appetite and Food Intake in Humans
| Study Population | Route of Administration | Dose | Key Findings | Reference |
| Healthy Male Volunteers | Oral | 1 - 20 mg (single dose) | Modest, dose-dependent increases in self-rated hunger. | [4] |
| Healthy Male Volunteers | Oral | 10, 25, 50 mg (single dose) | 25 mg and 50 mg doses significantly increased hunger scores and caloric intake (18.4% increase vs. placebo for pooled doses). | [4][7] |
| Healthy Volunteers | Oral | 50 mg or 75 mg (daily for 6 days) | Significant dose-related weight gain (1.25 kg for 50 mg, 1.16 kg for 75 mg). | [6] |
| Cancer Cachexia Patients | Oral | 50 mg/day (for 3 days) | Significantly increased body weight compared to placebo; non-significant increase in food intake. | [5] |
Experimental Protocols
In Vitro: Ghrelin Receptor (GHS-R1a) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GHS-R1a.
Materials:
-
Cell membranes expressing human GHS-R1a
-
Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin)
-
Unlabeled this compound
-
Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates with assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 25 µL of radiolabeled ghrelin and 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of radiolabeled ghrelin and 25 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM).
-
Competitive Binding: Add 25 µL of radiolabeled ghrelin and 25 µL of serially diluted this compound.
-
-
Membrane Addition: Add 150 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
In Vivo: Measurement of Food Intake in Mice
Objective: To assess the orexigenic effect of this compound by measuring food intake in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline
-
Standard chow pellets
-
Metabolic cages or individual housing with wire mesh floors
-
Analytical balance
Procedure:
-
Acclimatization: Individually house the mice in the testing cages for at least 3 days prior to the experiment to acclimate them to the environment and handling.
-
Fasting (Optional): For some experimental designs, mice can be fasted for a specific period (e.g., 12-24 hours) before drug administration to synchronize feeding behavior.
-
Baseline Food Intake: Measure and record the amount of food consumed by each mouse over a 24-hour period for at least 3 days to establish a stable baseline.
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Administer this compound or vehicle (saline) via the desired route (e.g., subcutaneous injection). Injections are typically performed at the onset of the dark cycle.
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food to each mouse immediately after injection.
-
Measure the remaining food at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection. Account for any spillage by collecting and weighing it.
-
-
Data Analysis:
Mandatory Visualizations
Caption: this compound (Ghrelin) signaling pathway via GHS-R1a.
Caption: In vivo experimental workflow for assessing orexigenic effect.
References
- 1. Ghrelin agonist JMV 1843 increases food intake, body weight and expression of orexigenic neuropeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin-induced Food Intake, but not GH Secretion, Requires the Expression of the GH Receptor in the Brain of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin treatment induces rapid and delayed increments of food intake: a heuristic model to explain ghrelin’s orexigenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appetite and food intake results from phase I studies of anamorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of anamorelin, a novel, oral ghrelin mimetic, in patients with cancer-related cachexia: a multicenter, randomized, double-blind, crossover, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Appetite and food intake results from phase I studies of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hyperphagic effect of ghrelin is inhibited in mice by a diet high in fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 14. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
Lenomorelin stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of lenomorelin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, also known as human ghrelin, is a 28-amino acid peptide hormone that plays a crucial role in regulating appetite and growth hormone secretion. Its biological activity is dependent on an n-octanoyl group attached to the serine at position 3 (Ser3). This acylation is vital for binding to its receptor, the growth hormone secretagogue receptor type 1a (GHSR1a).[1][2][3] The stability of this compound in aqueous solutions is a significant concern because degradation, particularly the loss of this octanoyl group (desoctanoylation) or cleavage of the peptide backbone, can lead to a loss of biological activity.[1][2]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The main degradation pathways for this compound in aqueous environments are:
-
Desoctanoylation: The hydrolysis of the ester bond linking the n-octanoyl group to Ser3, resulting in the inactive unacylated ghrelin. This is a major degradation pathway, especially under neutral to alkaline conditions.[4][5]
-
Proteolysis: Enzymatic or chemical cleavage of the peptide bonds. In biological matrices like serum and tissue homogenates, specific cleavage sites have been identified, primarily at the N-terminus of the peptide.[1][2]
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, which can alter the peptide's conformation and activity.
-
Aggregation: Like many peptides, this compound may be prone to self-association and aggregation, which can affect its solubility and activity.
Q3: How do pH and temperature affect the stability of this compound?
A3: this compound's stability is highly dependent on both pH and temperature.
-
pH: this compound is more stable in acidic conditions. At 37°C, it is stable at pH 4 but unstable at pH 7.4, where desoctanoylation is the primary degradation product.[4][5] Acidification of plasma samples to a pH of 3-4 is recommended to maintain stability.[6]
-
Temperature: Higher temperatures accelerate degradation. For optimal stability, especially in solution, it is crucial to store this compound at refrigerated (2-8°C) or frozen temperatures.[6]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound in aqueous solutions, the following storage conditions are recommended:
-
Short-term storage (days to a week): Store at 2-8°C.
-
Long-term storage: For extended periods, it is best to store solutions frozen at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.
-
pH: Maintain the solution at an acidic pH (ideally around pH 4) to minimize desoctanoylation.
-
Protection from light: Store solutions in light-protected vials to prevent potential photodegradation.
Q5: Can I use a phosphate (B84403) buffer to prepare my this compound solution?
A5: While phosphate buffers are commonly used, for some peptides, they can accelerate degradation compared to other buffering agents like acetate (B1210297). For peptides similar to this compound, an acetate buffer at around pH 5 has been shown to provide maximum stability. If you are observing instability in a phosphate buffer, consider switching to an alternative buffering system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound solution. | 1. Desoctanoylation: The n-octanoyl group, essential for activity, may have been hydrolyzed. This is accelerated at neutral or alkaline pH. 2. Proteolytic degradation: If the solution was exposed to enzymatic contamination or harsh chemical conditions, the peptide backbone may be cleaved. | 1. Verify pH: Ensure your solution is buffered at an acidic pH (e.g., pH 4). 2. Proper Storage: Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 3. Use Protease Inhibitors: If working with biological samples, add protease inhibitors to your solution. |
| Precipitation or cloudiness observed in the this compound solution. | Aggregation: The peptide may be aggregating, leading to insolubility. This can be influenced by pH, temperature, and concentration. | 1. Check pH: Ensure the pH of your buffer is not close to the isoelectric point of this compound. 2. Lower Concentration: Try working with a lower concentration of the peptide. 3. Gentle Handling: Avoid vigorous vortexing. Mix by gentle inversion. |
| Inconsistent results between experiments. | 1. Inconsistent Storage: Different aliquots may have been subjected to different storage conditions (e.g., number of freeze-thaw cycles). 2. Degradation over time: The stock solution may be degrading over the course of your experiments. | 1. Aliquot Stock Solutions: Prepare single-use aliquots to ensure consistent quality. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from lyophilized powder. 3. Perform Stability Check: Use an analytical method like HPLC to check the integrity of your stock solution over time. |
Data Presentation
Table 1: Summary of this compound (Ghrelin) Stability in Aqueous Media
| Condition | Observation | Primary Degradation Product | Reference |
| pH 4 at 37°C | Stable | - | [4][5] |
| pH 7.4 at 37°C | Unstable | Unacylated ghrelin | [4][5] |
| Plasma (untreated) | Highly unstable (Half-life in rats: ~8 min) | Unacylated ghrelin, peptide fragments | [6] |
| Plasma (acidified to pH 3-4, stored at 4°C) | Stable | - | [6] |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the degradation of this compound in an aqueous solution.
1. Materials:
-
This compound (acylated ghrelin)
-
Unacylated ghrelin (as a reference standard)
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., acetate buffer pH 4, phosphate buffer pH 7.4)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer.
-
Prepare a series of dilutions for a calibration curve using the same buffer.
-
Prepare a solution of unacylated ghrelin to identify its retention time.
-
-
Incubation:
-
Aliquot the this compound solution into several vials.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately stop any further degradation by freezing or adding a quenching solution (e.g., 10% TFA).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm.
-
Inject the samples from the different time points and the reference standards.
-
-
Data Analysis:
-
Identify the peaks corresponding to intact this compound and unacylated ghrelin based on their retention times.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time 0) sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Protocol for Forced Degradation Study of this compound
Forced degradation studies are used to identify potential degradation products and pathways.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a lyophilized powder of this compound to dry heat (e.g., 70°C).
-
Photodegradation: Expose a this compound solution to UV and visible light according to ICH Q1B guidelines.
2. Procedure:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
For each stress condition, mix the this compound solution with the stressor.
-
Incubate for a predetermined time. The goal is to achieve 5-20% degradation.
-
Before HPLC analysis, neutralize the acidic and basic samples.
-
Analyze the stressed samples by HPLC-UV and ideally by HPLC-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin degradation by serum and tissue homogenates: identification of the cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the functional significance of ghrelin processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for the quantitation of ghrelin and unacylated ghrelin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. Standard sample collections for blood ghrelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lenomorelin (Anamorelin) Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lenomorelin (also known as Anamorelin) in cell-based assays. The focus is to address potential off-target effects, unexpected results, and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[1] Its primary role is to mimic the action of the endogenous ligand, ghrelin, stimulating pathways that lead to growth hormone secretion, appetite regulation, and energy homeostasis.[1]
Q2: What is the canonical signaling pathway activated by this compound?
A2: The canonical and most well-characterized pathway for GHS-R1a activation involves coupling to the Gαq/11 protein.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn produces inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²+), a common readout in cell-based assays.[2][3]
Q3: What does "high constitutive activity" of the GHS-R1a receptor mean, and how can it affect my experiments?
A3: The GHS-R1a receptor exhibits an unusually high level of activity even in the absence of a ligand like ghrelin or this compound.[1][4] This "constitutive activity" can result in a high basal signal in your assays (e.g., higher-than-expected baseline calcium levels). This is an important consideration for your control wells and for data normalization, as it may narrow the dynamic range of your assay.
Q4: Can this compound activate signaling pathways other than the canonical Gαq/11 pathway?
A4: Yes. GHS-R1a is a complex receptor that can also couple to other G proteins (Gαi/o, Gαs, Gα12/13) or trigger G protein-independent signaling through pathways like β-arrestin recruitment.[1][2] This phenomenon, known as "biased agonism," means that a ligand like this compound might preferentially activate one pathway over another depending on the cellular context and experimental system.[5][6] This can lead to unexpected biological responses that are independent of calcium mobilization.
Troubleshooting Guide: Unexpected Results & Potential Off-Target Effects
This guide addresses common issues encountered during cell-based assays with this compound.
| Problem / Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| High background signal in vehicle-control wells. | 1. High Constitutive GHS-R1a Activity: The receptor is signaling without any agonist.[4] 2. Assay Artifacts: Autofluorescence from media components (e.g., phenol (B47542) red, FBS) or non-optimal reader settings.[7] | 1. Include a known GHS-R1a inverse agonist (e.g., LEAP2) to see if the basal signal is suppressed, confirming it originates from the receptor. 2. Use phenol red-free media for fluorescence/luminescence assays. Optimize plate reader gain and focal height settings.[7] |
| No response or weak response in a cell line expected to be GHS-R1a positive. | 1. Low Receptor Expression: The passage number or culture conditions have led to reduced GHS-R1a expression. 2. Poor Cell Health: Cells are not in a metabolically active state.[8] 3. Biased Agonism: Your assay (e.g., calcium flux) is not measuring the primary signaling pathway being activated in this cell type. | 1. Confirm GHS-R1a expression via qPCR or Western blot. 2. Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[9] 3. Test for alternative signaling pathways, such as β-arrestin recruitment or changes in cAMP levels. |
| Response observed in a cell line believed to be GHS-R1a negative. | 1. Endogenous Receptor Expression: The cell line may have low, but functional, levels of endogenous GHS-R1a. 2. GHS-R1a Heterodimerization: The receptor can form dimers with other GPCRs expressed by the cell. This compound binding might indirectly modulate the signaling of the partner receptor.[4][6] | 1. Perform sensitive qPCR to confirm the absence of GHS-R1a mRNA. 2. Use a potent, structurally distinct GHS-R1a antagonist. If the effect is blocked, it is likely mediated by GHS-R1a. 3. Profile the GPCR expression of your cell line and test antagonists for potential dimerization partners. |
| High variability between replicate wells or experiments. | 1. "Edge Effect": Uneven evaporation in the outer wells of a microplate.[8][10] 2. Inconsistent Cell Seeding: Variation in cell numbers across wells. 3. Reagent Issues: Degradation of this compound stock or inconsistent preparation of dilutions. | 1. Avoid using the outermost wells for samples; fill them with sterile PBS or media instead.[8] 2. Ensure a homogenous single-cell suspension before plating. 3. Prepare fresh dilutions for each experiment from a properly stored, validated stock solution. |
Summary of GHS-R1a Signaling Pathways
| Pathway | Key Mediator | Second Messenger(s) | Typical Assay Readout | Reference |
| Canonical | Gαq/11 | IP3, DAG, Ca²+ | Intracellular Calcium Flux | [1][2] |
| Alternative | Gαi/o | cAMP (inhibition) | cAMP Levels (e.g., HTRF, LANCE) | [1] |
| Alternative | Gαs | cAMP (stimulation) | cAMP Levels (e.g., HTRF, LANCE) | [1] |
| Alternative | Gα12/13 | RhoA | RhoA Activation Assay | [1] |
| G-Protein Independent | β-Arrestin | N/A | Receptor Internalization, β-Arrestin Recruitment (e.g., PathHunter, Tango) | [2] |
Visualizing Signaling and Experimental Workflows
Caption: Canonical and biased signaling pathways of GHS-R1a activation by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay (Fluorescent)
This protocol is for measuring the canonical Gαq/11-mediated response to this compound.
-
Materials & Reagents:
-
Cells expressing GHS-R1a (e.g., HEK293-GHS-R1a).
-
Black, clear-bottom 96-well or 384-well microplates, tissue-culture treated.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (often included in kits to prevent dye extrusion).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution (in DMSO or appropriate vehicle).
-
GHS-R1a antagonist (e.g., PF-5190457) for control wells.
-
-
Cell Seeding:
-
Seed cells into the microplate at a pre-optimized density to achieve 80-90% confluency on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, including probenecid.
-
Aspirate the culture medium from the wells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation & Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare vehicle and antagonist controls.
-
Use a fluorescent plate reader equipped with injectors (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~494 nm/516 nm for Fluo-4).
-
-
Data Acquisition:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions and controls.
-
Immediately begin measuring the fluorescence intensity kinetically for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data (e.g., to the maximum response or a positive control like ATP).
-
Plot the normalized response against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
-
Protocol 2: β-Arrestin Recruitment Assay (e.g., Enzyme Complementation)
This protocol is for detecting G protein-independent signaling, a potential source of non-canonical effects.
-
Materials & Reagents:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter), co-expressing GHS-R1a fused to one enzyme fragment and β-arrestin fused to the complementing fragment.
-
White, solid-bottom tissue-culture treated microplates.
-
Assay-specific substrate solution.
-
This compound stock solution.
-
-
Cell Seeding:
-
Seed the engineered cells in the microplate according to the assay manufacturer's protocol.
-
Incubate for the recommended time (e.g., 24-48 hours) at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate assay buffer or medium.
-
Add the compound dilutions to the cells.
-
Incubate for the time specified by the assay to allow for receptor-arrestin interaction (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare and add the detection reagent containing the enzyme substrate according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal from vehicle-treated wells.
-
Normalize the data and plot against the log of the this compound concentration to determine the EC₅₀ for β-arrestin recruitment.
-
References
- 1. ghs-r1a.com [ghs-r1a.com]
- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new understanding of GHSR1a--independent of ghrelin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ghs-r1a.com [ghs-r1a.com]
- 6. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Blood Glucose Changes in Lenomorelin Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing changes in blood glucose levels during experiments involving Lenomorelin (ghrelin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (ghrelin) influences blood glucose levels?
A1: this compound, as a ghrelin receptor agonist, influences blood glucose through a multi-faceted mechanism. Primarily, it stimulates the release of growth hormone (GH), which has effects that counter those of insulin (B600854).[1][2][3][4] GH can increase glucose production by the liver (gluconeogenesis and glycogenolysis) and decrease glucose uptake by peripheral tissues like muscle and adipose tissue.[1][2][3] Additionally, ghrelin can directly inhibit glucose-stimulated insulin secretion from pancreatic β-cells.[5][6][7][8] This combination of increased glucose production and reduced insulin action can lead to a transient increase in blood glucose levels.
Q2: Is an increase in blood glucose always expected after this compound administration?
A2: While an increase in blood glucose is a commonly reported effect, the magnitude and duration can vary depending on the dose of this compound, the experimental model (species, age, metabolic state), and the duration of the study (acute vs. chronic administration).[9][10] In some cases, particularly with chronic administration, compensatory mechanisms may be activated.[10] Therefore, while a hyperglycemic effect is anticipated, its characteristics should be carefully monitored in each study.
Q3: What are the key biomarkers to monitor for assessing glycemic changes during this compound studies?
A3: The key biomarkers to monitor include:
-
Blood Glucose: For direct assessment of glycemic control.
-
Insulin: To evaluate the pancreatic β-cell response.
-
Glucagon: As ghrelin can also stimulate its secretion, which in turn raises blood glucose.[6]
-
Growth Hormone (GH): To correlate its levels with changes in glucose.
-
HbA1c: For an indication of long-term glucose control in chronic studies.[9]
Q4: Can this compound induce insulin resistance?
A4: Yes, studies have shown that ghrelin infusion can induce acute insulin resistance, independent of its effects on growth hormone.[5][12] This is characterized by a reduced response of peripheral tissues to insulin, leading to decreased glucose uptake. The mechanism may involve increased lipolysis and subsequent interference with insulin signaling pathways.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Actions |
| Unexpectedly high and sustained hyperglycemia | 1. Incorrect this compound dosage.2. Underlying insulin resistance in the animal model.3. Stress-induced hyperglycemia from handling or procedures.[13] | 1. Verify dose calculations and preparation.2. Screen animals for baseline glucose and insulin levels before the study.3. Acclimatize animals to procedures and handling to minimize stress. |
| High variability in blood glucose readings between subjects | 1. Inconsistent fasting times before glucose measurement.2. Variations in the route or speed of this compound administration.3. Differences in food consumption if animals are not fasted.4. Improper blood sampling or glucose measurement technique.[14] | 1. Ensure a consistent and appropriate fasting period for all subjects.[15][16][17]2. Standardize the administration protocol.3. For non-fasted studies, monitor and record food intake.4. Train all personnel on standardized blood collection and glucose meter usage. |
| No significant change in blood glucose after this compound administration | 1. This compound degradation due to improper storage or handling.2. Low dose of this compound.3. The experimental model may have a blunted response to ghrelin. | 1. Check the storage conditions and expiration date of the this compound.2. Consider a dose-response study to determine an effective dose.3. Review literature for ghrelin sensitivity in the specific animal strain or cell line. |
| Hypoglycemia observed after this compound administration | This is an atypical response. Potential causes could be:1. Interaction with other administered compounds.2. An error in measurement or a faulty glucose meter.3. In rare cases, a paradoxical insulin-like effect might be observed in GH-deficient models upon initial GH stimulation.[4] | 1. Immediately re-measure blood glucose to confirm.2. Review all experimental procedures and any other substances administered.3. If confirmed, investigate potential off-target effects or unique characteristics of the experimental model. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard procedure to assess how quickly glucose is cleared from the blood following an oral glucose challenge.
Materials:
-
Sterile 50% dextrose solution
-
Oral gavage needles
-
Glucometer and test strips
-
Microvette tubes for blood collection (optional, for insulin analysis)
-
70% ethanol
Procedure:
-
Fasting: Fast mice for 4-6 hours before the test. Ensure access to water.[15]
-
Baseline Blood Glucose (Time 0):
-
Restrain the mouse and clean the tail with 70% ethanol.
-
Make a small incision at the tip of the tail to obtain a drop of blood.
-
Measure the baseline blood glucose using a glucometer.[16]
-
-
Glucose Administration:
-
Administer a sterile 20% glucose solution (prepared from 50% dextrose) via oral gavage. The standard dose is typically 2 g/kg of body weight.[16]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot blood glucose concentration against time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to growth hormone secretion and insulin inhibition.
Caption: Troubleshooting workflow for unexpected blood glucose readings in this compound studies.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Effects of growth hormone on glucose metabolism and insulin resistance in human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of growth hormone on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ghrelin’s Relationship to Blood Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin's second life: From appetite stimulator to glucose regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ghrelin Regulation of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of the ghrelin-receptor agonist capromorelin on glucose metabolism in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ghrelin infusion in humans induces acute insulin resistance and lipolysis independent of growth hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesresearchconnection.org [diabetesresearchconnection.org]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Addressing cardiovascular side effects of Lenomorelin in animal models
Disclaimer: Lenomorelin is presented here as a representative ghrelin receptor agonist for research purposes. The information provided is aggregated from studies on various ghrelin receptor agonists and should be adapted and verified for your specific molecule and experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the anticipated cardiovascular effects of this compound in preclinical animal models?
A1: this compound, as a ghrelin receptor agonist, is expected to have multifaceted effects on the cardiovascular system. In animal models of heart failure, these agents have been shown to improve cardiac function and remodeling.[1] Specifically, in mice and non-human primates with heart failure, ghrelin receptor agonists have demonstrated the ability to significantly improve cardiac output, stroke volume, and ejection fraction.[2][3] In healthy subjects and animal models, administration can lead to a decrease in mean arterial pressure without a significant change in heart rate.[4] However, it is crucial to monitor for potential adverse effects.
Q2: My rodent model is exhibiting electrocardiogram (ECG) abnormalities, specifically a prolonged QT interval, after this compound administration. What could be the cause and how should I proceed?
A2: Prolongation of the QT interval is a known risk associated with some ghrelin receptor agonists, such as anamorelin (B1277382), and can predispose the animal to serious ventricular arrhythmias.[5][6] This effect may be linked to the drug's interaction with cardiac ion channels, including sodium and L-type calcium channels.[6]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the ECG measurements at multiple time points post-administration to confirm the duration and consistency of the QT prolongation.
-
Dose-Response Assessment: Conduct a dose-response study to determine if the QT prolongation is dose-dependent. A lower effective dose may not induce this side effect.
-
Ion Channel Analysis: In vitro patch-clamp studies on hERG and other relevant cardiac ion channels can elucidate the specific molecular mechanism of the observed effect.
-
Alternative Models: Consider evaluating the compound in different animal species, as susceptibility to drug-induced QT prolongation can vary. Non-rodent models are often used for this purpose.[7][8]
Q3: I've observed a transient drop in blood pressure in a canine model following high-dose this compound administration. Is this an expected finding?
A3: Yes, a decrease in mean arterial pressure is a documented hemodynamic effect of ghrelin receptor agonists.[4] This is often attributed to vasodilation and a reduction in systemic vascular resistance.[1] While often not accompanied by a change in heart rate, it is a critical parameter to monitor. The ghrelin receptor agonist capromorelin (B1582104) has been noted to potentially lower blood pressure.[9] If the hypotension is severe or sustained, consider adjusting the dose or infusion rate. Continuous hemodynamic monitoring via telemetry or indwelling catheters is recommended for detailed characterization.
Q4: How can I distinguish between beneficial inotropic effects and potential pro-arrhythmic risks in my experiments?
A4: Differentiating these effects requires a multi-faceted approach combining functional and electrophysiological assessments.
-
Beneficial Effects: Positive inotropic effects, such as improved contractility, are best measured through pressure-volume (PV) loop analysis, which can show an increased end-systolic pressure-volume relationship, and echocardiography, which can show improved ejection fraction and fractional shortening.[2][10][11]
-
Pro-arrhythmic Risk: Pro-arrhythmic potential is primarily assessed by continuous ECG monitoring (e.g., via telemetry) to detect arrhythmias and changes in cardiac intervals (PR, QRS, QT).[5][12]
By concurrently measuring these parameters, you can build a comprehensive safety and efficacy profile for this compound.
Troubleshooting Guides
Issue 1: Unexpected Tachycardia or Arrhythmia in Rodent Models
-
Symptom: ECG recordings show episodes of ventricular tachycardia or other arrhythmias not present at baseline.
-
Possible Cause: This could be a serious adverse effect, potentially secondary to QT interval prolongation or other disturbances in cardiac conduction.[5][6] Some ghrelin agonists have been reported to cause fatal arrhythmias in rare cases.[6]
-
Troubleshooting Protocol:
-
Immediate Action: Cease administration of the compound and continue to monitor the animal's vital signs and ECG.
-
Review Dosing: Verify the correct dose was administered. High concentrations may lead to off-target effects.
-
Electrolyte Analysis: Check serum electrolyte levels (potassium, magnesium, calcium), as imbalances can exacerbate arrhythmogenic tendencies.
-
Histopathology: Conduct a thorough histopathological examination of the heart tissue to look for any signs of inflammation, fibrosis, or cellular damage.
-
Consult Literature: Review safety data for other ghrelin receptor agonists for similar reported events.[12][13]
-
Issue 2: Inconsistent Hemodynamic Effects Across Experiments
-
Symptom: Key parameters like cardiac output or blood pressure show high variability between animals or experimental runs, despite identical dosing.
-
Possible Cause: Hemodynamic responses can be influenced by the animal's physiological state (e.g., anesthesia, stress), the experimental setup, or the formulation of the compound.
-
Troubleshooting Protocol:
-
Standardize Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular function. Use a consistent anesthetic regimen and monitor vital signs closely to ensure a stable plane of anesthesia.[14]
-
Acclimatization: Ensure animals are properly acclimatized to the laboratory environment to minimize stress-induced cardiovascular changes.
-
Vehicle Control: Always run a parallel vehicle control group to ensure the observed effects are due to this compound and not the vehicle.
-
Formulation Check: Confirm the stability and solubility of your this compound formulation. Precipitation or degradation could lead to inconsistent dosing.
-
Calibrate Equipment: Regularly calibrate all monitoring equipment (pressure transducers, ECG recorders, etc.) to ensure accurate and reproducible measurements.
-
Data from Preclinical Models
The following tables summarize representative quantitative data from studies on ghrelin receptor agonists in various animal models.
Table 1: Hemodynamic Effects of a Ghrelin Receptor Agonist (AC-01) in a Mouse Model of Heart Failure
| Parameter | Vehicle Control | AC-01 Treatment | P-value |
| Cardiac Output | Baseline | Significantly Improved | p<0.01 |
| Stroke Volume | Baseline | Significantly Improved | p<0.001 |
| Ejection Fraction | Baseline | Significantly Improved | p<0.001 |
Data adapted from a study on the ghrelin receptor agonist AC-01.[2]
Table 2: Cardiovascular Effects of a Ghrelin Receptor Agonist (AC-01) in Cynomolgus Monkeys
| Parameter | Effect of Oral AC-01 | P-value |
| Cardiac Output | Increased | p<0.05 |
| Stroke Volume | Increased | p<0.05 |
| Heart Rate | Reduced | - |
| Central Systolic Blood Pressure | No Impact | - |
| Arrhythmia | Not Observed | - |
Data adapted from a study on the ghrelin receptor agonist AC-01.[2][3]
Experimental Protocols
Protocol 1: Non-Invasive Assessment of Cardiac Function in Mice via Echocardiography
This protocol provides a method for serially evaluating cardiac structure and function.
-
Animal Preparation:
-
Anesthetize the mouse using a consistent method, such as inhalation of 1.5-2.0% isoflurane.[14]
-
Secure the mouse in a supine position on a heated platform to maintain body temperature.
-
Remove chest fur using a depilatory cream to ensure optimal ultrasound probe contact.
-
Monitor heart rate and respiration throughout the procedure. Aim for a heart rate >400 beats/min to be within a physiological range under anesthesia.[14]
-
-
Image Acquisition:
-
Apply a layer of pre-warmed ultrasound gel to the chest.
-
Use a high-frequency linear-array transducer appropriate for small animals.
-
Obtain two-dimensional (2D) images in both parasternal long-axis (PLAX) and short-axis (SAX) views.
-
From the SAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness and chamber dimensions during systole and diastole.
-
-
Data Analysis:
-
From the M-mode measurements, calculate the following parameters:
-
Left Ventricular Internal Dimension at end-diastole (LVID;d) and end-systole (LVID;s).
-
Fractional Shortening (FS %) = [(LVID;d - LVID;s) / LVID;d] x 100.
-
Ejection Fraction (EF %).
-
-
Use Doppler imaging to assess blood flow velocities and evaluate diastolic function.[14]
-
Protocol 2: Hemodynamic Assessment in Mice using Pressure-Volume (PV) Loop Analysis
This protocol is considered the gold standard for detailed in vivo assessment of cardiac function.[10][11]
-
Animal Preparation:
-
Anesthetize the mouse and place it on a heated surgical platform.
-
Intubate and mechanically ventilate the animal.
-
Perform a thoracotomy to expose the heart.
-
-
Catheterization:
-
Introduce a pressure-volume conductance catheter (e.g., 1.2F or 1.4F for mice) into the left ventricle via an apical stab incision.
-
Position the catheter along the long axis of the LV, ensuring proper placement by observing the real-time PV loop shape on the monitor.
-
-
Data Acquisition:
-
Allow the animal to stabilize for a period after catheter placement.
-
Record steady-state PV loops.
-
Perform transient preload reduction by briefly occluding the inferior vena cava (IVC) to obtain a family of PV loops for load-independent analysis.
-
-
Data Analysis:
-
From the steady-state loops, determine parameters such as:
-
Heart Rate (HR)
-
End-Systolic Pressure (ESP)
-
End-Diastolic Volume (EDV)
-
Stroke Volume (SV)
-
Ejection Fraction (EF)
-
Cardiac Output (CO)
-
-
From the preload reduction maneuver, derive load-independent contractility indices like the End-Systolic Pressure-Volume Relationship (ESPVR).[11]
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing cardiovascular effects.
References
- 1. Physiological significance of ghrelin in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor agonist improves cardiac function in preclinical heart failure | BioWorld [bioworld.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic and Cardiovascular Effects of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case report of QT interval prolongation induced by anamorelin in an obese patient with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First case report of anamorelin-induced fatal arrhythmia complicated by sinus arrest and refractory ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capromorelin (Entyce) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 10. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops | Semantic Scholar [semanticscholar.org]
- 11. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anamorelin and Conduction Defects: A Literature Review and Analysis of the Japanese Pharmacovigilance Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Lenomorelin in vivo studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize variability in in vivo studies involving Lenomorelin (Ghrelin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ghrelin, is a 28-amino acid peptide hormone primarily produced by the stomach.[1][2] It is often called the "hunger hormone" because it acts on the hypothalamus in the brain to stimulate appetite and food intake.[1][3] Its primary mechanism involves binding to the growth hormone secretagogue receptor (GHSR-1a). This binding event activates several downstream signaling pathways, including the phospholipase C pathway, which increases intracellular calcium and ultimately stimulates the release of Growth Hormone (GH) from the pituitary gland.[4][5]
Q2: What are the most critical factors to control to ensure reproducibility in this compound studies?
A2: The most critical factors include:
-
Animal Model: The choice of rodent strain (inbred vs. outbred) can significantly impact variability.[6]
-
Fasting State: Plasma ghrelin levels are highly sensitive to feeding status, increasing during fasting and decreasing after a meal.[7][8] Standardizing the fasting period is crucial.
-
Dosing Procedure: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal), formulation stability, and precise timing of injections must be consistent.[1][9]
-
Environmental Conditions: Factors like housing temperature, light-dark cycles, and handling stress can influence metabolic and hormonal baselines.[10]
-
Time of Day: Circadian rhythms affect ghrelin secretion and glucose metabolism; therefore, all experiments should be conducted at the same time of day.[11]
Q3: How should I prepare and handle this compound for in vivo administration?
A3: As a peptide, this compound is susceptible to degradation.[12] It should be reconstituted in a sterile, appropriate vehicle. To maintain stability, avoid vigorous shaking which can cause aggregation.[9] When reconstituting, gently run the vehicle down the side of the vial, not directly onto the powdered peptide.[13] Store solutions according to the manufacturer's instructions, typically refrigerated or frozen, and avoid repeated freeze-thaw cycles.
Q4: What is the expected pharmacokinetic profile of this compound?
A4: Ghrelin agonists typically have a short half-life. For example, the related peptide ipamorelin (B1672098) has a terminal half-life of about 2 hours in humans.[14] The peak effect on Growth Hormone (GH) release is often observed shortly after administration, for instance, around 40 minutes post-injection for ipamorelin.[14] A well-designed pharmacokinetic study is essential to determine the specific profile in your chosen model and to inform the timing of pharmacodynamic measurements.
Troubleshooting Guide
This section addresses specific issues that can lead to high variability in your experimental data.
| Problem/Observation | Potential Cause | Recommended Solution |
| High variability in baseline food intake or body weight. | Inconsistent fasting protocols. | Implement a strict, standardized fasting period (e.g., 6 hours) before the experiment. Ensure all animals have the same access to food and water up to the fasting start time.[15] |
| Animal stress from handling or environment. | Acclimate animals to handling and injection procedures. Maintain a consistent environment (temperature, light cycle) and minimize noise and disturbances.[10] | |
| Use of genetically variable outbred stocks. | Consider using a genetically defined inbred strain (e.g., C57BL/6J) which may show less phenotypic variation for some metabolic parameters.[6] | |
| Inconsistent or bimodal response to this compound (e.g., GH release, food intake). | Improper drug formulation or degradation. | Prepare fresh solutions for each experiment. Confirm the solubility and stability of this compound in your chosen vehicle. Avoid vigorous mixing.[9][12] |
| Inaccurate dosing (IV, IP, SC). | Ensure proper training on injection techniques to guarantee consistent delivery to the intended compartment (e.g., avoiding subcutaneous deposition during an intravenous injection).[9] | |
| Interference from endogenous ghrelin cycles. | Standardize the time of day for dosing to align with the animal's circadian rhythm and minimize interference from natural ghrelin pulses.[11] | |
| Unexpectedly low or no response to this compound. | Incorrect dose calculation or administration. | Double-check all dose calculations based on the most recent animal body weights. Verify syringe calibration and injection volume. |
| Reduced receptor sensitivity. | A high-fat diet can reduce ghrelin expression and may alter receptor sensitivity.[7][8] Ensure a standardized diet across all experimental groups. Also, consider that prolonged exposure to agonists can lead to receptor desensitization. | |
| High inter-individual variability in pharmacodynamic (PD) parameters. | Natural biological variation. | It's noted that the inter-individual variability of PD parameters for ghrelin agonists can be larger than for PK parameters.[14] Increase the number of animals per group (n-size) to improve statistical power and account for this inherent variability. |
| Differences in litter size or age. | Standardize the age of animals used in the study. If possible, source animals from litters of a similar size, as this can impact metabolic programming.[10][11] |
Experimental Protocols & Data
Protocol: General In Vivo Administration in Rodents
This protocol provides a general framework. Specifics such as dose, volume, and needle gauge should be optimized for your particular study.
-
Animal Acclimation: House animals in a controlled environment (e.g., 21-23°C, 12:12 light-dark cycle) for at least one week before the experiment.[10]
-
Fasting: To standardize metabolic state, fast animals for a consistent period (e.g., 6 hours) before dosing.[15] Ensure free access to water.
-
Formulation Preparation:
-
Reconstitute lyophilized this compound in a sterile vehicle (e.g., sterile saline).
-
Gently swirl the vial to dissolve the peptide. Do not shake vigorously.[9]
-
Prepare the solution fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Administer the this compound solution via the chosen route (e.g., Intraperitoneal, Subcutaneous, or Intravenous).[9] Use a consistent technique for all animals.
-
For IP injections, target the lower abdominal quadrant, avoiding the midline.[9]
-
For SC injections, lift the loose skin over the scruff of the neck to form a "tent" and inject at the base.[9]
-
-
Post-Dosing Monitoring & Sampling:
-
Monitor animals for any adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points.
-
For pharmacodynamic studies (e.g., food intake), introduce a pre-weighed amount of food immediately after dosing and measure consumption at specified intervals.
-
Quantitative Data: Dose-Response of Growth Hormone (GH) Secretagogues
The following table summarizes dose-response data for GH-releasing peptides from various studies to provide a reference for experimental design. Note that responses can vary significantly between species and specific compounds.
| Peptide | Species | Dose Range | Route | Key Finding (Peak GH Response) |
| hGRF(1-44)NH₂ | Human (Male) | 0.01 - 10 µg/kg | IV | ED₅₀ was 0.4 µg/kg. A maximal response was achieved at 1 µg/kg.[16] |
| hGRF(1-44)NH₂ | Dairy Heifers | 0.067 - 1.8 nmol/kg | IV | Dose-dependent increase in GH release; peak concentrations were not significantly different across the higher dose range.[17] |
| GHRH(1-29)NH₂ | Human (Male) | 1 - 100 µg | IV | 10 µg and 100 µg doses produced significant and similar peak GH responses.[18] |
| Ipamorelin | Human (Male) | 4.21 - 140.45 nmol/kg | IV Infusion | Showed dose-proportional pharmacokinetics and a clear dose-response for GH release.[14] |
Visual Guides
Signaling Pathway of this compound
Caption: this compound binds to GHSR-1a, activating a Gq/11-PLC signaling cascade.
Experimental Workflow for Minimizing Variability
Caption: A standardized workflow highlighting critical control points for in vivo studies.
Troubleshooting Logic for High Data Variability
Caption: A decision tree to diagnose potential sources of experimental variability.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Ghrelin: New Molecular Pathways Modulating Appetite and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biomedres.us [biomedres.us]
- 5. Molecular Mechanisms and Health Benefits of Ghrelin: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent model choice has major impact on variability of standard preclinical readouts associated with diabetes and obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of high-fat feeding and fasting on ghrelin expression in the mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Pharmacokinetic-pharmacodynamic modeling of ipamorelin, a growth hormone releasing peptide, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-response relationships for the effects of growth hormone-releasing factor-(1-44)-NH2 in young adult men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose response of two synthetic human growth hormone-releasing factors on growth hormone release in heifers and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Low-dose growth hormone-releasing hormone tests: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Lenomorelin to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Lenomorelin (Ghrelin) to maintain its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound?
For maximal stability, lyophilized this compound should be stored in a freezer at -20°C or -80°C.[1][2][3] Storing at -80°C is preferred for long-term storage, potentially extending the shelf-life to several years.[3][4] It is crucial to protect the lyophilized powder from moisture and light by storing it in a tightly sealed container, preferably in a desiccator.[2][3][5] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[4][5]
Q2: How should I store reconstituted this compound solution for long-term use?
Peptide solutions are significantly less stable than their lyophilized form.[4][6] For long-term storage of reconstituted this compound, it is essential to aliquot the solution into single-use volumes and freeze them at -20°C or ideally -80°C.[1][2][4] This practice minimizes degradation by preventing repeated freeze-thaw cycles.[1][6]
Q3: What is the recommended solvent for reconstituting this compound?
The choice of solvent depends on the experimental application. For most in vitro cell-based assays, sterile, nuclease-free water or a buffer appropriate for your cell type is recommended.[4] Some sources suggest that for peptides in general, slightly acidic buffers (pH 5-6) can enhance stability by reducing the risk of aggregation and deamidation.[2][6]
Q4: For how long is reconstituted this compound stable at 4°C?
For short-term storage, a reconstituted peptide solution can be kept at 4°C for a few days to a couple of weeks.[1][4][7] However, for any storage period beyond a few days, freezing is highly recommended to preserve the peptide's activity.[3]
Q5: What are the signs of this compound degradation?
Visual signs of degradation in a reconstituted solution can include cloudiness or the presence of particulates.[8] If aggregation is suspected, gentle agitation may be attempted, but vigorous vortexing should be avoided as it can cause further aggregation.[4][9] For lyophilized powder, moisture contamination is a primary concern and can reduce stability.[5] The most definitive way to assess degradation is through analytical methods like HPLC to check for purity and the presence of degradation products.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low biological activity observed in experiments. | 1. Improper storage leading to degradation. 2. Incorrect reconstitution. 3. Multiple freeze-thaw cycles of the stock solution. 4. Inactive peptide batch. | 1. Review storage conditions. Ensure the lyophilized peptide was stored at -20°C or -80°C in a desiccated, dark environment. 2. Verify the reconstitution protocol. Use a fresh vial of lyophilized peptide and reconstitute according to the recommended procedure. 3. Always aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.[1][6] 4. Test a new, unopened vial of this compound. If the problem persists, contact the supplier. |
| Reconstituted solution appears cloudy or contains precipitates. | 1. Peptide aggregation. 2. Low solubility in the chosen solvent. 3. Bacterial contamination. | 1. Try gentle swirling to redissolve. Avoid vigorous shaking.[9] If aggregation persists, sonication may be carefully attempted. 2. Consider reconstituting in a different solvent or buffer system. A small amount of a basic solvent like 0.1% aqueous ammonia (B1221849) can aid in dissolving acidic peptides, followed by dilution.[5] 3. Ensure sterile technique was used during reconstitution.[1] Discard the solution if contamination is suspected. |
| Inconsistent experimental results between different aliquots. | 1. Uneven concentration due to improper mixing during reconstitution. 2. Degradation of some aliquots due to improper storage or handling. | 1. Ensure the lyophilized powder is fully dissolved before aliquoting. 2. Review the storage and handling of all aliquots to ensure consistency. |
Quantitative Data Summary
Table 1: Recommended Storage Temperatures and Durations for this compound
| Form | Storage Condition | Temperature | Duration | Key Considerations |
| Lyophilized | Room Temperature | 20-25°C | Up to a few weeks[3] | Protect from light and moisture.[6] |
| Refrigerator | 2-8°C | Up to 3-6 months[3] | Tightly sealed vial in a desiccator.[2] | |
| Freezer | -20°C | Several months to over a year[2][4] | Tightly sealed vial, desiccated environment.[2] | |
| Deep Freezer | -80°C | Over a year[2][4] | Optimal for maximum stability.[2][3] | |
| Reconstituted | Refrigerator | 4°C | Up to a few days/two weeks[4][7] | Use promptly.[1] |
| Freezer | -20°C / -80°C | Weeks to months[1][5] | Aliquot to avoid freeze-thaw cycles.[1][6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and degradation of this compound over time under different storage conditions.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Reconstitution: Reconstitute a vial of lyophilized this compound to a known concentration (e.g., 1 mg/mL) with sterile, nuclease-free water.
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly reconstituted this compound by HPLC to determine its initial purity.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV at 220 nm.
-
-
Sample Storage: Aliquot the remaining reconstituted solution into separate vials for storage under different conditions (e.g., 4°C, -20°C, -80°C, and room temperature). Also, store vials of lyophilized powder under the same conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition. If analyzing lyophilized powder, reconstitute it immediately before analysis.
-
HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the chromatograms from the different time points and storage conditions to the initial (T=0) chromatogram. Calculate the percentage of the main this compound peak area relative to the total peak area to determine purity and identify any new peaks that correspond to degradation products.
Visualizations
Caption: Workflow for assessing this compound stability over time.
Caption: Factors leading to this compound degradation.
References
- 1. jpt.com [jpt.com]
- 2. jpt.com [jpt.com]
- 3. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. angioproteomie.com [angioproteomie.com]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
Identifying and controlling for confounding variables in Lenomorelin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for confounding variables in Lenomorelin (ghrelin) research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high inter-individual variability in appetite and weight gain in our rodent study with this compound. What are the potential confounding variables we should investigate?
A1: High variability in response to this compound is a common challenge. Several confounding variables can contribute to this. Here are the key factors to consider and troubleshoot:
-
Genetic Background: Polymorphisms in the ghrelin receptor gene (GHSR) can significantly alter an individual's response to this compound.[1] Some known single nucleotide polymorphisms (SNPs) in the GHSR gene that have been associated with variations in obesity and eating behavior include rs572169, g.A265T (rs4684677), and rs2232169.[1]
-
Baseline Metabolic State: The pre-existing metabolic condition of the subjects can influence the effects of this compound. Factors such as baseline body weight, body mass index (BMI), and insulin (B600854) sensitivity can impact the orexigenic (appetite-stimulating) and metabolic responses to the drug.
-
Dietary Composition: The macronutrient content of the diet can modulate ghrelin signaling. For instance, high-fat diets have been shown to induce a state of "ghrelin resistance" in skeletal muscle, potentially dampening the effects of this compound.
-
Physical Activity Levels: Exercise has a complex relationship with ghrelin signaling. While some studies show that exercise can lower plasma ghrelin, others report an increase. Uncontrolled physical activity in your animal subjects can introduce significant variability.
-
Environmental Stressors: Stress can independently influence appetite and hormonal systems, including the ghrelin axis, thereby confounding the effects of this compound.
Troubleshooting Steps:
-
Genetic Stratification: If possible, genotype your animals for known GHSR polymorphisms to assess if certain genotypes are associated with a more pronounced or blunted response.
-
Standardize Diet: Implement a strictly controlled feeding paradigm. Ensure all animals receive the same diet with a consistent macronutrient composition for a significant period before and during the study.
-
Monitor and Control Physical Activity: House animals in a way that minimizes variability in physical activity. If your experimental design allows, you can use activity monitors to quantify and statistically control for differences in movement.
-
Acclimatization and Handling: Ensure a proper acclimatization period for the animals to their environment and handling procedures to minimize stress-induced variability.
Q2: How can we statistically control for baseline differences in body weight and composition in our clinical trial of this compound?
A2: Controlling for baseline differences is crucial for isolating the true effect of this compound. Here are the recommended statistical approaches:
-
Analysis of Covariance (ANCOVA): This is a powerful method that combines analysis of variance (ANOVA) and regression. In this context, the baseline measurement of the outcome variable (e.g., baseline body weight or lean body mass) is used as a covariate in the model. This adjusts the post-treatment means for any pre-existing differences between your treatment and placebo groups.
-
Stratification: You can stratify your randomization based on key baseline characteristics. For example, you can create strata for different BMI categories (e.g., underweight, normal weight, overweight) and then randomize participants within each stratum to either the this compound or placebo group. This helps to ensure a balanced distribution of these variables across the groups.
-
Multivariable Regression Models: In your final analysis, you can include baseline body weight, lean body mass, and other relevant covariates (e.g., age, sex) in a multivariable regression model. This will allow you to estimate the effect of this compound while statistically adjusting for the influence of these other factors.
Logical Relationship of Confounding Variables
Caption: Logical diagram illustrating how confounding variables can influence the observed outcome of a this compound study.
Key Experimental Protocols
Protocol 1: Assessment of Appetite using Visual Analogue Scales (VAS)
This protocol outlines the use of VAS to subjectively quantify hunger, satiety, and other appetite-related sensations.
Methodology:
-
Scale Design: Use a 100 mm horizontal line with descriptive anchors at each end. For example:
-
Hunger: "I am not hungry at all" (0 mm) to "I have never been more hungry" (100 mm).
-
Satiety: "I am not at all full" (0 mm) to "I am as full as I can be" (100 mm).
-
Prospective Food Consumption: "I could not eat anything" (0 mm) to "I could eat a very large amount" (100 mm).
-
-
Administration:
-
Provide participants with the VAS questions at standardized time points, typically before and at regular intervals after the administration of this compound or a meal.
-
Instruct participants to make a single vertical mark on the line that best represents their current feeling.
-
-
Data Quantification:
-
Measure the distance in millimeters from the left end of the line to the participant's mark.
-
Record this value for each question at each time point.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the VAS scores over time to get an integrated measure of appetite.
-
Compare the change from baseline and the AUC between the this compound and placebo groups using appropriate statistical tests (e.g., t-test, ANCOVA).
-
Troubleshooting:
-
High variability in VAS responses: Ensure a quiet and controlled environment for participants to complete the scales to minimize distractions. Provide clear and consistent instructions.
-
Participant fatigue with repeated measurements: Keep the number of questions and the frequency of administration reasonable to avoid participant burden.
Protocol 2: Measurement of Growth Hormone (GH) Response
This protocol describes a method for quantifying the GH response following this compound administration.
Methodology:
-
Subject Preparation:
-
Subjects should be in a fasted state (e.g., overnight fast).
-
An intravenous (IV) catheter should be placed for repeated blood sampling.
-
-
Dosing and Sampling:
-
Collect baseline blood samples (e.g., at -30 and -15 minutes) before this compound administration.
-
Administer this compound at the specified dose and route.
-
Collect blood samples at frequent intervals post-administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Sample Processing:
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge the samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
GH Quantification:
-
Use a validated and sensitive immunoassay, such as a radioimmunoassay (RIA) or a high-sensitivity enzyme-linked immunosorbent assay (ELISA), to measure GH concentrations.
-
-
Data Analysis:
-
Calculate the peak GH concentration (Cmax) and the time to peak (Tmax).
-
Determine the area under the curve (AUC) of the GH concentration-time profile.
-
Compare these parameters between different dose groups or against a placebo control.
-
Troubleshooting:
-
Pulsatile GH secretion causing baseline variability: Collect at least two baseline samples to establish a stable baseline.
-
Assay interference: Ensure the chosen immunoassay is validated for the species being studied and is free from cross-reactivity with other substances.
Experimental Workflow for a this compound Clinical Trial
Caption: A simplified workflow for a randomized, placebo-controlled clinical trial of this compound.
Quantitative Data Summary
The following tables summarize data from clinical trials of Anamorelin, a ghrelin receptor agonist with a similar mechanism of action to this compound. This data can be used as a reference for expected effect sizes in similar patient populations.
Table 1: Change in Lean Body Mass (LBM) and Body Weight with Anamorelin
| Study | Population | Treatment Group | Change in LBM (kg) | Change in Body Weight (kg) |
| ROMANA 1 | Advanced NSCLC with cachexia | Anamorelin (100 mg daily) | +1.10 (median) | +2.2 (mean) |
| Placebo | -0.44 (median) | +0.14 (mean) | ||
| ROMANA 2 | Advanced NSCLC with cachexia | Anamorelin (100 mg daily) | Not Reported | +0.95 (mean) |
| Placebo | Not Reported | -0.57 (mean) | ||
| Phase II Pooled Analysis | Advanced cancer with cachexia | Anamorelin (50 mg daily) | +1.89 (least-squares mean) | Not Reported |
| Placebo | -0.20 (least-squares mean) | Not Reported |
Data from the ROMANA 1 and 2 trials and a pooled analysis of Phase II studies.[2][3][4]
Table 2: Effects of Anamorelin on Appetite and Body Composition in Specific Patient Subgroups
| Baseline Characteristic | Treatment Group | Outcome |
| Systemic Inflammation (mGPS = 2) | Anamorelin | Increased weight > 5%, improved handgrip strength |
| BMI < 20 kg/m ² | Anamorelin | Significant increase in body weight vs. placebo |
| Weight loss ≥ 10% in prior 6 months | Anamorelin | Highest improvements in LBM |
Data from a post-hoc analysis of the ROMANA 1 and 2 trials.
This compound (Ghrelin) Signaling Pathway
This compound, as a ghrelin mimetic, activates the Growth Hormone Secretagogue Receptor (GHSR-1a), a G-protein coupled receptor. This initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound (Ghrelin) via the GHSR-1a receptor.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. sketchviz.com [sketchviz.com]
- 3. Anamorelin for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Lenomorelin in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Lenomorelin (Ghrelin) assays, with a specific focus on mitigating non-specific binding (NSB).
Understanding Non-Specific Binding (NSB) in this compound Assays
Non-specific binding (NSB) is a common challenge in immunoassays that can lead to high background signals, reduced sensitivity, and inaccurate quantification. This compound, the acylated form of the ghrelin peptide, possesses a unique chemical feature that can contribute to NSB. The addition of an n-octanoyl group to the serine-3 residue increases the peptide's hydrophobicity, which can enhance its tendency to interact non-specifically with assay surfaces (e.g., microplate wells) and other proteins in the assay.[1] These unwanted interactions can be electrostatic or hydrophobic in nature.
This guide provides strategies to minimize NSB and ensure the accuracy and reliability of your this compound assay data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in my this compound ELISA?
A1: High non-specific binding in a this compound ELISA can stem from several factors:
-
Hydrophobic Interactions: The octanoyl group on this compound increases its hydrophobicity, promoting binding to the plastic surfaces of microplates.[1]
-
Ionic Interactions: this compound, like other peptides, has charged residues that can interact electrostatically with charged surfaces.
-
Inadequate Blocking: The blocking buffer may not have effectively covered all unoccupied sites on the microplate wells, leaving them open for this compound or detection antibodies to bind non-specifically.
-
Antibody Concentration: Using primary or secondary antibodies at too high a concentration can lead to off-target binding.
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies and other reagents, contributing to a high background signal.
Q2: I'm observing high background in my assay. What is the first troubleshooting step I should take?
A2: A logical first step is to determine the source of the high background. You can do this by running a set of control wells on your ELISA plate.
Experimental Protocol: Diagnosing High Background
-
Plate Setup:
-
Test Wells: Coat with capture antibody, block, add sample/standard, add detection antibody, add substrate.
-
No-Sample Control: Coat with capture antibody, block, add sample diluent (no this compound), add detection antibody, add substrate.
-
No-Detection Antibody Control: Coat with capture antibody, block, add sample/standard, add antibody diluent (no detection antibody), add substrate.
-
Substrate Blank: Leave wells uncoated and unblocked. Add only the substrate solution.
-
-
Analysis:
-
High signal in the No-Sample Control suggests the detection antibody is binding non-specifically to the coated plate.
-
High signal in the No-Detection Antibody Control could indicate a problem with the substrate or a contaminated buffer.
-
Signal in the Substrate Blank points to an issue with the substrate solution itself or reader malfunction.
-
Based on the results, you can then proceed with more targeted troubleshooting steps.
Q3: Which blocking buffer is best for a this compound assay?
A3: There is no single "best" blocking buffer, as the optimal choice can be assay-dependent. However, due to the hydrophobic nature of this compound, a protein-based blocker is generally recommended. It's advisable to test a few options to find the most effective one for your specific assay conditions.
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Common, effective for many immunoassays. | Can be a source of cross-reactivity with some antibodies. |
| Non-fat Dry Milk | 0.1-5% (w/v) | Cost-effective and widely used. | May contain phosphoproteins that can interfere with phospho-specific antibody detection. Not recommended for biotin-avidin systems.[2] |
| Casein | 1% (w/v) | A purified protein from milk, can provide effective blocking. Shown to be superior in some ELISA formats.[3] | Can have similar interference issues as non-fat dry milk. |
| Commercial/Proprietary Buffers | Varies | Often optimized formulations for superior performance and lot-to-lot consistency. | Can be more expensive. |
Q4: How can I optimize my wash steps to reduce background?
A4: Effective washing is crucial. Consider the following optimizations:
-
Increase Wash Cycles: Instead of 3 washes, try 5-6 cycles.
-
Increase Soaking Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash.[4]
-
Add a Detergent: Include a non-ionic detergent like Tween-20 in your wash buffer at a concentration of 0.05% to 0.1%.[2][5] This helps to disrupt weak, non-specific interactions.
-
Ensure Thorough Aspiration: Make sure all the wash buffer is removed after the final wash by inverting the plate and tapping it firmly on a clean paper towel.
Troubleshooting Guide: High Background/Non-Specific Binding
If you are experiencing high background signal in your this compound assay, follow this logical troubleshooting workflow.
Caption: A flowchart for troubleshooting high background signals.
Experimental Protocol: Optimizing Blocking Buffer and Tween-20 Concentration
This protocol is designed to empirically determine the best blocking and washing conditions for your this compound assay.
-
Plate Coating: Coat a 96-well microplate with your capture antibody as per your standard protocol.
-
Blocking:
-
Divide the plate into sections. Apply different blocking buffers to each section (e.g., 1% BSA in PBS, 3% non-fat milk in PBS, a commercial blocker).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
After blocking, wash the plate with different wash buffers. For example, compare PBS with 0.05% Tween-20 to PBS with 0.1% Tween-20.
-
-
Assay Procedure:
-
Proceed with the rest of your ELISA protocol, adding a "zero standard" (sample diluent only) and a high concentration of your this compound standard to different wells within each blocked section.
-
-
Data Analysis:
-
Calculate the signal-to-noise (S/N) ratio for each condition:
-
S/N = (Signal of High Standard) / (Signal of Zero Standard)
-
-
The condition with the highest S/N ratio is the most optimal for your assay.
-
| Condition | Blocking Buffer | Tween-20 in Wash Buffer | Zero Standard OD | High Standard OD | Signal-to-Noise Ratio (S/N) |
| 1 | 1% BSA | 0.05% | User Input | User Input | Calculated |
| 2 | 1% BSA | 0.1% | User Input | User Input | Calculated |
| 3 | 3% Non-fat Milk | 0.05% | User Input | User Input | Calculated |
| 4 | 3% Non-fat Milk | 0.1% | User Input | User Input | Calculated |
| 5 | Commercial Blocker | 0.05% | User Input | User Input | Calculated |
| 6 | Commercial Blocker | 0.1% | User Input | User Input | Calculated |
This compound (Ghrelin) Signaling Pathway
This compound exerts its biological effects primarily through the Growth Hormone Secretagogue Receptor (GHS-R1a). Understanding this pathway is crucial for interpreting assay results in a biological context.
Caption: The GHS-R1a signaling pathway activated by this compound.
References
- 1. Acylated and unacylated ghrelin binding to membranes and to ghrelin receptor: towards a better understanding of the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. biotium.com [biotium.com]
Validation & Comparative
Validating the Bioactivity of Synthetic Lenomorelin Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Lenomorelin (ghrelin) and its alternatives, focusing on the validation of their bioactivity. It includes detailed experimental protocols, comparative data, and visual representations of key biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Introduction to this compound and its Analogs
This compound, also known as ghrelin, is a 28-amino acid peptide hormone predominantly produced by the stomach.[1] It is famously dubbed the "hunger hormone" for its potent appetite-stimulating effects.[1][2] this compound exerts its functions by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), a G protein-coupled receptor found in various tissues, including the brain, pituitary gland, and gastrointestinal tract.[3][4][5] Beyond appetite regulation, this compound stimulates the release of growth hormone (GH), influences glucose metabolism, and plays a role in energy homeostasis.[1][3][6]
The therapeutic potential of this compound in conditions such as cachexia, growth hormone deficiency, and anorexia has led to the development of numerous synthetic GHS-R1a agonists.[7][8] These synthetic analogs, which include both peptidic and non-peptidic small molecules, often offer improved pharmacokinetic properties, such as oral bioavailability and longer half-lives, compared to the endogenous peptide.[9] This guide focuses on the validation of the bioactivity of synthetic this compound and compares it with prominent synthetic GHS-R1a agonists: Anamorelin, Ibutamoren (MK-677), Macimorelin, and Capromorelin.
Comparative Bioactivity Data
Table 1: In Vitro Bioactivity of GHS-R1a Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Calcium Mobilization | Functional Potency (EC50, nM) - Inositol Phosphate Accumulation |
| This compound (Ghrelin) | ~0.58[9] | ~88[10][11] | ~0.11 (for an analog)[12] |
| Anamorelin | ~0.70[9] | ~0.67[9] | Data not readily available |
| Ibutamoren (MK-677) | Data not readily available | ~7[10][11] | Data not readily available |
| Macimorelin | Comparable to ghrelin[5][13] | Data not readily available | Data not readily available |
| Capromorelin | Data not readily available | Data not readily available | Data not readily available |
Table 2: In Vivo Bioactivity of GHS-R1a Agonists
| Compound | Primary In Vivo Effect | Animal Model | Route of Administration | Notable Findings |
| This compound (Ghrelin) | Increased food intake and GH release | Rodents | Intravenous, Subcutaneous | Potent but short-acting orexigenic and GH-releasing effects.[14][15] |
| Anamorelin | Increased food intake, body weight, and GH levels | Rats, Pigs | Oral | Significant and dose-dependent increases in food intake and body weight.[9][16] |
| Ibutamoren (MK-677) | Increased GH and IGF-1 levels, lean body mass | Humans, Animals | Oral | Long-acting, sustained increases in GH and IGF-1.[3][7] |
| Macimorelin | Stimulation of GH release | Humans, Dogs | Oral | Dose-dependent stimulation of GH release, used for diagnosing GH deficiency.[4][13] |
| Capromorelin | Increased appetite and body weight | Dogs, Cats | Oral | Effective in stimulating appetite and increasing body weight in clinical veterinary settings.[17][18] |
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro and in vivo assays to validate the bioactivity of synthetic this compound and its analogs.
In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GHS-R1a.
Materials:
-
Cell membranes from a cell line stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Radiolabeled GHS-R1a ligand (e.g., [¹²⁵I]-Ghrelin).
-
Test compound (synthetic this compound or analog).
-
Non-labeled ghrelin for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Add assay buffer, radioligand, an excess of non-labeled ghrelin, and membrane suspension.
-
Competitive Binding: Add assay buffer, radioligand, serial dilutions of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 27°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.[19]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
-
In Vitro Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of a test compound in activating the GHS-R1a by quantifying the resulting increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human GHS-R1a.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Culture: Culture and seed the GHS-R1a expressing cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution in the dark at 37°C for a specified time (e.g., 1 hour).
-
De-esterification: Wash the cells with HBSS containing probenecid and incubate at room temperature to allow for complete de-esterification of the dye.[6]
-
Assay:
-
Prepare serial dilutions of the test compound in HBSS with probenecid.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Automatically inject the different concentrations of the test compound into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) at an excitation of ~490 nm and an emission of ~525 nm.[6]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that elicits a half-maximal response) using non-linear regression.
-
In Vivo Growth Hormone Release Assay
Objective: To assess the ability of a test compound to stimulate the release of growth hormone in a living organism.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats).
-
Test compound and vehicle.
-
Anesthetic.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
Species-specific GH ELISA or RIA kit.
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions. Fast animals overnight before the experiment.
-
Compound Administration: Anesthetize the animals and administer the test compound via the desired route (e.g., intravenous, oral gavage). Include a vehicle control group.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at multiple time points post-administration (e.g., baseline, 5, 15, 30, 60, and 90 minutes).[20]
-
Sample Processing: Immediately place blood samples in EDTA tubes and centrifuge to separate the plasma. Store plasma at -80°C until analysis.
-
GH Analysis: Measure the concentration of GH in the plasma samples using a validated species-specific ELISA or RIA kit.
-
Data Analysis:
-
Plot the mean plasma GH concentration versus time for each treatment group.
-
Determine the peak GH concentration (Cmax) and the time to peak (Tmax).
-
Compare the GH response between the test compound and vehicle control groups using appropriate statistical analysis.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the GHS-R1a signaling pathway and the workflows of the key bioassays described above.
Caption: GHS-R1a signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for the in vitro competitive binding assay.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Caption: Experimental workflow for the in vivo growth hormone release assay.
Conclusion
The validation of synthetic this compound peptides and their analogs requires a multi-faceted approach employing a combination of in vitro and in vivo assays. This guide provides a framework for the objective comparison of these compounds by presenting key bioactivity data, detailed experimental protocols, and clear visual aids. By understanding the nuances of GHS-R1a activation and the methodologies to quantify its downstream effects, researchers can make informed decisions in the development of novel therapeutics targeting the ghrelin system. The continued investigation into these potent bioactive peptides holds significant promise for addressing a range of clinical needs, from metabolic disorders to wasting diseases.
References
- 1. Anamorelin | C31H42N6O3 | CID 9828911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. necfunctionalmedicine.com [necfunctionalmedicine.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. MACIMORELIN | ghrelin agonist | CAS 381231-18-1 | agonist of growth hormone secretagogue receptor | diagnose growth hormone deficiency | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. maxmusclelabs.com [maxmusclelabs.com]
- 8. In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution and calcium mobilization assays [research.unipd.it]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones Modulate Ghrelin Receptor Signaling: Potential for a Novel Small Molecule Scaffold in the Treatment of Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Non-Peptidic Agonist of the Ghrelin Receptor with Orexigenic Activity In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Macimorelin | C26H30N6O3 | CID 9804938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Capromorelin - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Lenomorelin (Ghrelin) and Leptin in the Regulation of Energy Balance
For Researchers, Scientists, and Drug Development Professionals
The intricate regulation of energy balance is orchestrated by a complex interplay of peripheral signals and central neural circuits. Among the key hormonal players are lenomorelin, more commonly known as ghrelin, the "hunger hormone," and leptin, the "satiety hormone."[1] These two hormones exert opposing effects on appetite, energy expenditure, and nutrient metabolism, making them critical targets for the development of therapeutics for obesity, cachexia, and other metabolic disorders. This guide provides an objective comparison of this compound and leptin, supported by experimental data and detailed methodologies, to inform research and drug development efforts.
Core Functions and Mechanisms of Action
This compound (ghrelin) is a peptide hormone primarily produced by the P/D1 cells in the fundus of the stomach, with circulating levels rising before meals and during fasting.[2] Conversely, leptin is a hormone synthesized predominantly by white adipose tissue, and its circulating levels are directly proportional to the amount of body fat.[3] While ghrelin acts as a potent orexigenic signal, stimulating food intake and promoting fat storage, leptin serves as an anorexigenic signal, suppressing appetite and increasing energy expenditure.[4][5]
These hormones exert their effects by acting on specific neuronal populations within the hypothalamus, a key brain region for the control of energy homeostasis. The arcuate nucleus of the hypothalamus contains two main groups of neurons that are central to the actions of ghrelin and leptin:
-
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons: These neurons are orexigenic, meaning they stimulate appetite. Ghrelin activates these neurons, leading to increased food intake.[6]
-
Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART) co-expressing neurons: These neurons are anorexigenic, promoting satiety. Leptin activates these neurons, which in turn release α-melanocyte-stimulating hormone (α-MSH), a peptide that decreases food intake.[7] Leptin also inhibits the NPY/AgRP neurons.[7]
The antagonistic actions of ghrelin and leptin on these hypothalamic neurons form a critical feedback loop that regulates energy balance in response to nutritional status.[8]
Comparative Effects on Energy Balance: Experimental Data
The opposing roles of this compound (ghrelin) and leptin in energy homeostasis have been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these experiments.
| Parameter | Effect of this compound (Ghrelin) Administration | Effect of Leptin Administration | References |
| Food Intake | ↑ Increases food intake | ↓ Decreases food intake | [2][4] |
| Body Weight | ↑ Increases body weight | ↓ Decreases body weight | [2][4] |
| Energy Expenditure | ↓ Decreases energy expenditure | ↑ Increases energy expenditure | [7] |
| Fat Mass | ↑ Promotes fat storage | ↓ Reduces fat mass | [5] |
Table 1: General Comparative Effects of this compound (Ghrelin) and Leptin on Energy Balance.
| Study Type | Animal Model | Hormone & Dose | Route of Administration | Key Findings | References |
| Preclinical | Sprague-Dawley Rats | Ghrelin (various doses) | Intracerebroventricular (ICV) | Dose-dependent increase in food intake and body weight. | [2] |
| Preclinical | Lean (FA/fa) and Obese (fa/fa) Rats | Leptin (various doses) | Intracerebroventricular (ICV) | Dose-dependent decrease in body weight gain and food intake. Obese rats showed reduced sensitivity, requiring higher doses. | [9] |
| Preclinical | Male Long Evans Rats | Overfeeding-induced high leptin | Gastric cannula | Increased leptin from overfeeding was associated with decreased voluntary food intake. | [4] |
| Preclinical | Obese Zucker (fa/fa) rats | Calorie restriction | Diet-induced | Weight loss from calorie restriction increased plasma ghrelin and decreased plasma leptin. | [8] |
Table 2: Summary of Quantitative Data from Preclinical Studies.
Signaling Pathways
The distinct physiological effects of this compound (ghrelin) and leptin are mediated by their respective signaling pathways in target cells, particularly in the hypothalamus.
This compound (Ghrelin) Signaling Pathway
Ghrelin binds to the growth hormone secretagogue receptor (GHSR-1a), a G protein-coupled receptor.[10] This binding primarily activates the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which in turn modulates neuronal activity and gene expression to stimulate appetite.[7]
Leptin Signaling Pathway
Leptin binds to the long-form of the leptin receptor (Ob-Rb), which belongs to the class I cytokine receptor family.[11] Upon leptin binding, the associated Janus kinase 2 (JAK2) is activated and phosphorylates tyrosine residues on the intracellular domain of the Ob-Rb.[12] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 3 (STAT3).[12] STAT3 is then phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in appetite and energy expenditure, such as POMC.[12]
Interaction in the Hypothalamus
The opposing actions of ghrelin and leptin converge on the NPY/AgRP and POMC/CART neurons in the arcuate nucleus of the hypothalamus. This interaction is central to the homeostatic regulation of energy balance.
Experimental Protocols
To facilitate the replication and extension of research in this area, detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (8-10 weeks old).
-
Housing: Animals are individually housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water, unless otherwise specified in the experimental design.
Intracerebroventricular (ICV) Cannulation and Injection
This procedure allows for the direct administration of hormones into the brain.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., for rats: 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).
-
Implantation: Lower a guide cannula to the target depth and secure it to the skull with dental cement and jeweler's screws. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover for at least one week before commencing experiments.
-
Injection: For injection, gently restrain the conscious animal, remove the dummy cannula, and insert an injector cannula connected to a microsyringe. Infuse the hormone solution (e.g., 1-5 µL over 1-2 minutes).
Measurement of Food Intake and Body Weight
-
Acclimation: Acclimate individually housed animals to metabolic cages that allow for the precise measurement of food intake and spillage.
-
Baseline Measurement: Measure and record the body weight and 24-hour food intake for several days before the experiment to establish a stable baseline.
-
Post-injection Monitoring: Following hormone administration, measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the food hopper and any spilled food.
-
Body Weight: Record body weight daily at the same time each day.
Measurement of Energy Expenditure (Indirect Calorimetry)
Indirect calorimetry measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[7]
-
Acclimation: Acclimate the animal to the calorimetry chamber for at least 24 hours before data collection.
-
Data Collection: Place the animal in the sealed chamber with free access to food and water. The system continuously monitors VO2 and VCO2.
-
Analysis: Calculate the RER (VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats). Calculate energy expenditure using the Weir equation.
Blood Sampling and Hormone Analysis (ELISA)
-
Blood Collection: Collect blood samples via tail-nicking or from a catheter at specified time points. For ghrelin, it is crucial to collect blood into tubes containing a protease inhibitor (e.g., aprotinin) and an acyltransferase inhibitor (e.g., AEBSF) and to acidify the plasma to preserve the acylated (active) form.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ELISA: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to quantify the plasma concentrations of total or acylated ghrelin and leptin, following the manufacturer's instructions.[13]
Conclusion
This compound (ghrelin) and leptin are two pivotal hormones with opposing roles in the intricate regulation of energy balance. Ghrelin acts as a potent orexigenic signal, while leptin functions as a key anorexigenic signal. Their coordinated actions on hypothalamic neural circuits are essential for maintaining energy homeostasis. A thorough understanding of their distinct and interactive signaling pathways and physiological effects, as supported by robust experimental data and standardized protocols, is fundamental for the development of effective therapeutic strategies to combat metabolic diseases. This guide provides a foundational comparison to aid researchers, scientists, and drug development professionals in this critical area of investigation.
References
- 1. alzet.com [alzet.com]
- 2. Ghrelin, a gastrointestinal hormone, regulates energy balance and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma ghrelin, adiponectin and leptin levels in obese rats with type 2 diabetes mellitus after sleeve gastrectomy and gastric plication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased Food Intake Following Overfeeding Involves Leptin-Dependent and Leptin-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. The weight-reducing effect of an intracerebroventricular bolus injection of leptin in genetically obese fa/fa rats. Reduced sensitivity compared with lean animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. eaglebio.com [eaglebio.com]
- 12. novamedline.com [novamedline.com]
- 13. merckmillipore.com [merckmillipore.com]
Comparative analysis of ghrelin receptor agonists in preclinical models
A deep dive into the preclinical performance of leading synthetic ghrelin mimetics, providing researchers and drug development professionals with a comprehensive guide to their comparative efficacy and mechanisms of action. This guide summarizes key experimental data, details methodologies for critical assays, and visualizes the complex signaling pathways involved.
The ghrelin receptor (GHSR1a) has emerged as a promising therapeutic target for a range of conditions, from cachexia and gastroparesis to cardiovascular diseases. As the natural ligand for this receptor, ghrelin stimulates appetite, promotes growth hormone (GH) secretion, and modulates energy homeostasis.[1] However, its short half-life and need for parenteral administration limit its therapeutic utility.[2] This has spurred the development of synthetic ghrelin receptor agonists with improved pharmacokinetic profiles and oral bioavailability. This guide provides a comparative analysis of prominent preclinical ghrelin receptor agonists, including Anamorelin, Relamorelin (B610436) (RM-131), and LY444711, with additional insights into the novel agonist AC-01.
In Vitro Receptor Activity
The foundational characteristic of a ghrelin receptor agonist is its ability to bind to and activate the GHSR1a. In vitro assays are crucial for determining the binding affinity (Ki) and functional potency (EC50) of these compounds. Anamorelin demonstrates a high affinity for the ghrelin receptor, comparable to that of endogenous ghrelin.[3] Relamorelin (RM-131) is a potent pentapeptide ghrelin analog that activates the GHSR1a with approximately six-fold greater potency than natural ghrelin.[4]
| Parameter | Anamorelin | Ghrelin | Cell Line | Reference |
| Binding Affinity (Ki) | 0.70 nM | 0.58 nM | HEK293 | [3] |
| Agonist Activity (EC50) | 0.74 nM | 0.67 nM | HEK293 | [3] |
| GH Release (EC50) | 1.5 nM | Not explicitly stated in parallel | Rat Pituitary Cells | [3] |
Table 1: In Vitro Receptor Activity of Anamorelin vs. Ghrelin. This table summarizes the binding affinity and functional potency of Anamorelin compared to endogenous ghrelin in activating the ghrelin receptor and stimulating growth hormone release.
Preclinical Efficacy in Animal Models
The therapeutic potential of ghrelin receptor agonists is evaluated in various animal models that mimic human diseases. Key performance indicators include effects on food intake, body weight, body composition, and specific disease parameters.
Effects on Food Intake and Body Weight
A primary function of ghrelin is to stimulate appetite.[5] Consequently, the orexigenic (appetite-stimulating) effects of its synthetic analogs are a key measure of their efficacy.
In rat models, Anamorelin has been shown to significantly and dose-dependently increase both food intake and body weight.[2] Similarly, the orally active agonist LY444711 produced a marked increase in food consumption in rodents, with food intake being 40% greater than controls at a 10 mg/kg dose and 50% greater at 30 mg/kg.[6] This led to a 23% greater body weight with two weeks of treatment at 10 mg/kg.[6]
Relamorelin (BIM-28131) has also demonstrated robust effects on body weight. In a rat model of heart failure-induced cachexia, animals treated with BIM-28131 at 50 nmol/kg/d or 500 nmol/kg/d showed significantly greater weight gain compared to placebo.[7][8] Notably, while placebo-treated rats only gained lean mass, the ghrelin analogs induced both fat and lean mass gain.[7][8]
| Agonist | Animal Model | Dose | Route | Key Findings | Reference |
| Anamorelin | Rats | 3, 10, 30 mg/kg/day for 6 days | Oral | Significant, dose-dependent increase in food intake and body weight. | [2] |
| LY444711 | Rodents | 10, 30 mg/kg | Oral | 40-50% increase in food intake; 23% increase in body weight over 2 weeks. | [6][9] |
| Relamorelin (BIM-28131) | Rat (Heart Failure) | 50, 500 nmol/kg/d for 4 weeks | Osmotic pump | Stronger weight gain compared to placebo; induced both fat and lean mass gain. | [7][8] |
| JMV 1843 | Mice | 10, 20 mg/kg/day for 10 days | Subcutaneous | Significantly increased food intake and body weight. | [10] |
Table 2: Comparative Effects of Ghrelin Receptor Agonists on Food Intake and Body Weight in Preclinical Models. This table provides a summary of the in vivo effects of different ghrelin agonists on appetite and body weight in rodent models.
Gastrointestinal Motility
Ghrelin and its agonists have shown significant prokinetic effects, making them potential treatments for disorders of gastrointestinal motility such as gastroparesis.[11][12] Relamorelin has demonstrated particularly potent effects in this area. In a rat model of postoperative ileus with morphine-induced delayed gastric emptying, relamorelin was approximately 100-fold more potent than native ghrelin.[4] In a rat model of morphine-induced gastric dysmotility, relamorelin was 600- to 1800-fold more potent than other ghrelin agonists like TZP-101 and TZP-102.[4]
Cardiovascular Effects
Recent preclinical studies have highlighted the potential of ghrelin receptor agonists in treating heart failure. The novel oral small-molecule agonist AC-01 has been shown to improve cardiac function in both mouse and non-human primate models of heart failure.[13] In mice with heart failure, AC-01 significantly improved cardiac output, stroke volume, and ejection fraction.[13] In cynomolgus monkeys, oral dosing of AC-01 increased cardiac output and stroke volume without negatively impacting blood pressure or causing arrhythmia.[7] These beneficial effects on cardiomyocyte contractility appear to be mediated through Gαi signaling and do not involve harmful increases in intracellular calcium.[14]
Signaling Pathways and Experimental Workflows
The activation of the ghrelin receptor (GHSR1a), a G protein-coupled receptor, by an agonist initiates a complex cascade of intracellular signaling events.
Ghrelin Receptor Signaling Pathway
Upon agonist binding, the GHSR1a can couple to several G protein subtypes, primarily Gαq/11, but also Gαi/o and Gα12/13.[5][15] The canonical Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[16] This signaling cascade is central to many of the physiological effects of ghrelin, including the stimulation of growth hormone secretion from the pituitary gland.[16][17]
Figure 1: Simplified Ghrelin Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of a ghrelin agonist to its receptor, leading to downstream physiological effects.
Experimental Workflow: In Vivo Food Intake Study
A typical experimental workflow to assess the orexigenic effects of a novel ghrelin receptor agonist in a preclinical model is outlined below.
Figure 2: Experimental Workflow for a Food Intake Study. This flowchart outlines the key steps involved in a preclinical study to evaluate the effect of a ghrelin receptor agonist on food intake and body weight.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed methodologies for key experiments cited in the evaluation of ghrelin receptor agonists.
In Vitro Ghrelin Receptor Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the ghrelin receptor through competition with a radiolabeled ligand.[18]
-
Materials:
-
Cell membranes from a cell line expressing the human GHSR1a (e.g., HEK293).
-
Radioligand (e.g., [125I]-Ghrelin).[19]
-
Test compound (ghrelin agonist) at various concentrations.
-
Non-specific binding control (e.g., 1 µM unlabeled ghrelin).[18]
-
Assay buffer (e.g., 25 mM Hepes pH 7.4, 1 mM CaCl2, 5mM MgCl2, 2.5 mM EDTA, 0.4% BSA).[19]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand, and either the test compound at decreasing concentrations or the non-specific binding control.
-
Reaction Initiation: Add the diluted membrane preparation to each well.
-
Incubation: Incubate the plate at 27°C for 60 minutes.[19]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki of the test compound using appropriate software.
-
In Vivo Food Intake and Body Weight Assessment
This protocol details the in vivo evaluation of a ghrelin agonist's effect on appetite and body weight in mice.[10][11]
-
Animals: Male C57BL/6 mice, singly housed to prevent fighting and allow for accurate food intake measurement.
-
Acclimation: Allow mice to acclimate to the new environment and single housing for at least one week before the experiment.
-
Procedure:
-
Baseline Measurement: Measure and record the 24-hour food intake and body weight for each mouse for at least three consecutive days to establish a stable baseline.
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, and multiple dose levels of the test agonist).
-
Administration: Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, subcutaneous injection, or intraperitoneal injection) at a specific time each day.
-
Data Collection:
-
Food Intake: Weigh the provided food at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after administration to determine cumulative food intake. Account for any spillage.
-
Body Weight: Record the body weight of each mouse daily, at the same time each day, just before the next administration.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of the agonist to the vehicle control.
-
Gastric Emptying Assay in Rats
This protocol is used to assess the prokinetic effects of ghrelin agonists on gastric emptying.[20][21]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Procedure:
-
Test Meal Preparation: Prepare a non-nutrient, semi-solid test meal containing a non-absorbable marker (e.g., phenol (B47542) red in methylcellulose).
-
Compound Administration: Administer the ghrelin agonist or vehicle (e.g., via intraperitoneal injection).
-
Test Meal Gavage: After a predetermined time following compound administration (e.g., 10-45 minutes), administer a precise volume of the test meal to each rat via oral gavage.[20][22]
-
Gastric Emptying Period: Euthanize the rats at a specific time point after the test meal gavage (e.g., 20-30 minutes).[20][22]
-
Stomach Removal: Immediately ligate the pylorus and cardia, and carefully excise the stomach.
-
Quantification:
-
Homogenize the entire stomach contents in a known volume of alkaline solution.
-
Measure the absorbance of the phenol red in the homogenate using a spectrophotometer.
-
Calculate the amount of phenol red remaining in the stomach compared to a standard curve.
-
-
Calculation of Gastric Emptying: The percentage of gastric emptying is calculated as: (1 - (amount of phenol red in stomach / amount of phenol red in test meal)) * 100.
-
Conclusion
The preclinical data available for synthetic ghrelin receptor agonists demonstrate their significant potential in various therapeutic areas. Anamorelin, Relamorelin, and LY444711 have all shown robust orexigenic and weight-promoting effects in animal models. Relamorelin stands out for its potent prokinetic properties, while the newcomer AC-01 shows promise in the cardiovascular field. The choice of a specific agonist for further development will depend on the desired therapeutic indication, the required pharmacokinetic profile, and the safety profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel ghrelin receptor agonists as they emerge from drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lifelong Stimulation of the Ghrelin Receptor Modestly Increases Mouse Life Span – Fight Aging! [fightaging.org]
- 7. Ghrelin and its analogues, BIM-28131 and BIM-28125, improve body weight and regulate the expression of MuRF-1 and MAFbx in a rat heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin and Its Analogues, BIM-28131 and BIM-28125, Improve Body Weight and Regulate the Expression of MuRF-1 and MAFbx in a Rat Heart Failure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin agonist JMV 1843 increases food intake, body weight and expression of orexigenic neuropeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin-induced Food Intake, but not GH Secretion, Requires the Expression of the GH Receptor in the Brain of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The ghrelin receptor agonist AC01 improves cardiomyocyte contractility through Gαi signalling and without Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Dose‐dependent effect of ghrelin on gastric emptying in rats and the related mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of ghrelin on gastric myoelectric activity and gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ghrelin prevents levodopa-induced inhibition of gastric emptying and increases circulating levodopa in fasted rats - PMC [pmc.ncbi.nlm.nih.gov]
Lenomorelin's Receptor Cross-Reactivity: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of lenomorelin (ghrelin) with other secretagogue receptors, primarily focusing on the motilin receptor. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform preclinical and clinical research.
Executive Summary
This compound, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), exhibits a high degree of selectivity for its cognate receptor. Despite structural similarities between the GHSR and the motilin receptor (MLNR), extensive research indicates a lack of significant functional cross-reactivity. This guide summarizes the available quantitative binding data, details the experimental protocols used to assess this interaction, and illustrates the distinct signaling pathways of each receptor.
Quantitative Data Comparison: this compound (Ghrelin) vs. Motilin Receptor
The following table summarizes the binding affinity and functional activity of this compound and related compounds at the motilin receptor.
| Ligand | Receptor | Assay Type | Species | Quantitative Data | Functional Outcome | Reference |
| Ghrelin (1-28) octanoylated | Motilin Receptor | Radioligand Binding | Rabbit | pKd = 4.23 ± 0.07 | - | [Depoortere et al., 2003] |
| GHRP-6 | Motilin Receptor | Radioligand Binding | Rabbit | pKd = 5.54 ± 0.08 | - | [Depoortere et al., 2003] |
| Ghrelin | Motilin Receptor | Smooth Muscle Contraction | Rabbit | Ineffective | No contraction | [Depoortere et al., 2003] |
| Motilin | Motilin Receptor | Smooth Muscle Contraction | - | EC50 ≈ 1.0 nM | Contraction | [Murr et al., 2004] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A lower pKd value indicates weaker binding affinity. For comparison, the affinity of motilin for its own receptor is significantly higher (pKd ≈ 9.13).
Experimental Protocols
The data presented in this guide is supported by established in vitro methodologies designed to assess ligand-receptor interactions.
Radioligand Binding Assay for Motilin Receptor
A detailed protocol for determining the binding affinity of ligands to the motilin receptor is described by Depoortere et al. (2003). The key steps are as follows:
-
Membrane Preparation: Gastric antrum tissue is homogenized, and a crude membrane fraction is prepared through differential centrifugation.
-
Incubation: The prepared membranes are incubated with a radiolabeled motilin tracer (e.g., ¹²⁵I-motilin) and varying concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters is measured to determine the amount of bound radioligand.
-
Data Analysis: Competition binding curves are generated, and the inhibitor constant (Ki) or pKd is calculated.
In Vitro Smooth Muscle Contraction Assay
This functional assay assesses the ability of a ligand to induce a physiological response mediated by the motilin receptor.
-
Tissue Preparation: Strips of gastric antrum smooth muscle are dissected and mounted in an organ bath containing a physiological salt solution.
-
Equilibration: The muscle strips are allowed to equilibrate under a constant tension.
-
Ligand Addition: The test compound (e.g., this compound) is added to the organ bath in a cumulative concentration-response manner.
-
Response Measurement: Changes in muscle tension (contraction) are recorded using an isometric force transducer.
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct downstream signaling cascades activated by the ghrelin and motilin receptors underscore their functional independence.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a compound at a non-cognate receptor.
Cross-Reactivity with Other Secretagogue Receptors
While the primary focus has been on the motilin receptor due to its structural homology with GHSR, it is important to consider other potential interactions. Current research indicates that the ghrelin receptor can form heterodimers with other G-protein coupled receptors, such as dopamine (B1211576) (D1 and D2) and serotonin (B10506) (5-HT2C) receptors. This receptor cross-talk can modulate the signaling of these other receptors, representing an indirect form of interaction rather than direct binding and activation of these receptors by this compound. There is currently no significant evidence to suggest that this compound directly binds to and activates other secretagogue receptors like neurokinin, dopamine, or serotonin receptors.
Conclusion
Anamorelin: A More Potent, Orally Active Alternative to Lenomorelin for Ghrelin Receptor Agonism
For researchers, scientists, and drug development professionals, the quest for potent and orally bioavailable ghrelin receptor agonists is paramount for developing effective treatments for conditions like cachexia and anorexia. Anamorelin, a novel, orally active ghrelin mimetic, has demonstrated comparable in vitro potency to Lenomorelin (ghrelin) and significant in vivo efficacy, positioning it as a promising therapeutic candidate.
This guide provides a comprehensive comparison of Anamorelin and this compound, focusing on their performance backed by experimental data.
Mechanism of Action: Shared Pathway, Distinct Advantages
Both Anamorelin and this compound are agonists of the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2] Activation of this G protein-coupled receptor, predominantly expressed in the pituitary gland and hypothalamus, initiates a signaling cascade that stimulates the release of growth hormone (GH) and promotes appetite.[3][4] The key distinction lies in their molecular nature and route of administration. This compound is the endogenous peptide hormone ghrelin, which has a short half-life and requires parenteral administration.[2][5] In contrast, Anamorelin is a small molecule that is orally active, offering a significant advantage for chronic therapeutic use.[3]
In Vitro Performance: A Head-to-Head Comparison
Preclinical studies have established that Anamorelin exhibits a binding affinity and functional potency at the ghrelin receptor that is comparable to that of this compound.
| Compound | Binding Affinity (Ki) | Agonist Activity (EC50) |
| Anamorelin | 0.70 nM | 0.74 nM |
| This compound (Ghrelin) | 0.58 nM | 0.67 nM |
Data sourced from Pietra et al., 2014.[6]
In Vivo Efficacy: Demonstrating Oral Bioavailability and Sustained Effect
Animal models have corroborated the potent, orally-driven efficacy of Anamorelin in stimulating appetite and promoting weight gain.
| Animal Model | Compound | Dosage and Administration | Key Findings |
| Rats | Anamorelin | 3, 10, or 30 mg/kg, oral, once daily for 6 days | Significant and dose-dependent increase in food intake and body weight.[6][7] |
| Pigs | Anamorelin | 3.5 mg/kg (single dose) or 1 mg/kg/day (continuous), oral | Increased levels of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1).[6][7] |
Signaling Pathway and Experimental Workflow
The activation of the GHS-R1a by both Anamorelin and this compound triggers a downstream signaling cascade, leading to physiological effects on appetite and growth.
Detailed Experimental Protocols
In Vitro Receptor Binding and Functional Assays
-
Cell Lines: HEK293 cells stably expressing the recombinant human ghrelin receptor (GHS-R1a) were utilized for both binding and functional assays.[6]
-
Binding Assay: The binding affinity of Anamorelin and ghrelin to the GHS-R1a was determined through a competitive binding assay. This involved incubating the cell membranes with a radiolabeled ghrelin receptor agonist (e.g., 35S-MK-677) in the presence of increasing concentrations of the unlabeled competitor (Anamorelin or ghrelin). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the binding affinity constant (Ki) was calculated using the Cheng-Prusoff equation.[6]
-
Functional Assay (FLIPR): The agonist activity of the compounds was assessed using a Fluorescent Imaging Plate Reader (FLIPR) assay. HEK293/GHS-R1a cells were plated, and the baseline intracellular calcium levels were measured. The cells were then stimulated with varying concentrations of Anamorelin or ghrelin, and the resulting increase in intracellular calcium was monitored. The half-maximal effective concentration (EC50) values were calculated from the dose-response curves.[6]
In Vivo Animal Studies
-
Animal Models: Male Sprague-Dawley rats were used to evaluate the effects on food intake and body weight. Pigs were used to assess the impact on GH and IGF-1 secretion.[6]
-
Drug Administration: In the rat studies, Anamorelin was administered orally via gavage once daily for six days at doses of 3, 10, or 30 mg/kg.[6][7] In the pig studies, Anamorelin was administered as a single oral dose of 3.5 mg/kg or as a continuous daily dose of 1 mg/kg.[6][7]
-
Outcome Measures:
-
Food Intake and Body Weight (Rats): Food consumption and body weight were measured daily throughout the treatment period.[6]
-
Growth Hormone and IGF-1 Levels (Pigs): Blood samples were collected at various time points before and after drug administration to measure plasma concentrations of GH and IGF-1.[6]
-
-
Statistical Analysis: Data were expressed as mean ± standard error. Statistical significance between the Anamorelin-treated groups and the vehicle control group was determined using appropriate statistical tests, such as the Williams test.[6]
Conclusion
The available preclinical data strongly supports Anamorelin as a potent, orally active ghrelin receptor agonist with a pharmacological profile comparable to the endogenous ligand, this compound. Its oral bioavailability and demonstrated efficacy in animal models for stimulating appetite and promoting weight gain make it a compelling candidate for further clinical development in the management of conditions characterized by anorexia and cachexia. The detailed experimental protocols provided serve as a valuable resource for researchers designing future studies in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Lenomorelin and other GHRPs (e.g., GHRP-6)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Lenomorelin (the active form of the endogenous hormone ghrelin) and Growth Hormone-Releasing Peptide-6 (GHRP-6), two potent synthetic agonists of the growth hormone secretagogue receptor (GHSR). Both compounds are instrumental in research settings for their ability to stimulate the release of growth hormone (GH), offering valuable tools for investigating endocrine pathways, metabolic regulation, and potential therapeutic applications.
Mechanism of Action: A Shared Pathway
Both this compound and GHRP-6 exert their primary effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor predominantly expressed in the anterior pituitary gland and hypothalamus.[1][2] This binding event initiates a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), culminating in the exocytosis of GH from somatotroph cells.[3]
Despite sharing the same receptor, subtle differences in their interaction and downstream effects have been observed, influencing their overall pharmacological profile.
Figure 1. Simplified signaling pathway of this compound and GHRP-6 via the GHSR-1a.
Quantitative Comparison of Performance
The following tables summarize key quantitative parameters for this compound and GHRP-6 based on available preclinical data. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions, assays, and models used.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| This compound (Ghrelin) | GHSR-1a | Radioligand Binding | 0.58 | [4] |
| GHRP-6 | GHSR-1a | Competition Binding | Not specified | [5] |
Note: While a specific Ki for GHRP-6 was not found in the provided search results, it is established as a high-affinity ligand for the GHSR-1a.[5]
Table 2: In Vitro Potency (GH Release)
| Compound | Cell Type | EC50 (nM) | Source |
| This compound (Ghrelin) | Rat Pituitary Cells | 2.4 | [6] |
| GHRP-6 | Rat Pituitary Cells | 2.2 ± 0.3 | [7] |
Table 3: In Vivo Potency (GH Release)
| Compound | Animal Model | Route | ED50 | Source |
| This compound (Ghrelin) | Rats | i.p. | More potent than GHRP-6 | [8] |
| GHRP-6 | Anesthetized Rats | i.v. | 115 ± 36 nmol/kg | [7] |
| GHRP-6 | Conscious Swine | i.v. | 3.9 ± 1.4 nmol/kg | [7] |
Pharmacokinetic Profiles
| Parameter | This compound (Ghrelin) | GHRP-6 | Source |
| Administration | Subcutaneous or Intravenous Injection | Subcutaneous or Intravenous Injection | [9][10] |
| Half-life | Short | ~2.5 hours (elimination) | [10] |
| Metabolism | Rapidly cleared | Slower metabolism than this compound | [11] |
Side Effect Profiles
| Side Effect | This compound (Ghrelin) | GHRP-6 | Source |
| Appetite Stimulation | Strong | Strong | [10] |
| Cortisol & Prolactin Increase | Can occur | Can occur | [7][10] |
| Water Retention | Less common | Can occur | [10] |
| Injection Site Reactions | Possible | Possible | [10] |
| Changes in Blood Sugar/Pressure | Monitored in clinical trials | Possible | [9] |
GHRP-6 is known to potentially cause a more significant increase in cortisol and prolactin compared to some other GHRPs like Ipamorelin (B1672098).[11][12] this compound's effects on these hormones are also noted, particularly in clinical settings.[9] A notable distinction is the potent appetite stimulation, a primary physiological role of ghrelin, which is strongly mimicked by GHRP-6.[10]
Experimental Protocols
In Vitro GH Release Assay
This protocol is foundational for determining the potency (EC50) and efficacy (Emax) of GHSR agonists.
-
Cell Culture: Primary pituitary cells are harvested from rats and cultured in appropriate media. Alternatively, cell lines engineered to express the GHSR-1a, such as HEK293 cells, can be used.[4]
-
Treatment: After reaching confluence, the cells are washed and incubated with varying concentrations of this compound or GHRP-6 for a defined period (e.g., 15-30 minutes).[1]
-
GH Measurement: The supernatant (culture medium) is collected, and the concentration of released growth hormone is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated by plotting GH concentration against the logarithm of the agonist concentration. Non-linear regression analysis is used to calculate the EC50 and Emax values for each compound.[1]
In Vivo GH Release Study
This protocol assesses the in vivo potency (ED50) of the compounds in a whole-animal model.
-
Animal Model: Commonly used models include conscious or anesthetized rats or swine.[7][13] Animals are often cannulated for repeated blood sampling.
-
Administration: this compound or GHRP-6 is administered via a specific route, typically intravenous (i.v.) or subcutaneous (s.c.), at various doses.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after administration (e.g., -15, 0, 15, 30, 60, 90, 120 minutes).
-
Hormone Analysis: Plasma is separated, and GH concentrations are measured using a validated immunoassay.
-
Data Analysis: The peak GH concentration (Cmax) or the area under the curve (AUC) is plotted against the dose to determine the ED50.[14]
Figure 2. Representative experimental workflows for in vitro and in vivo comparison of GHRPs.
Conclusion
This compound and GHRP-6 are both potent agonists of the GHSR-1a, demonstrating high efficacy in stimulating GH release. In vitro data suggests they have comparable potencies at the cellular level. In vivo studies indicate that both are robust secretagogues, with some evidence suggesting this compound may be more potent in certain models. Their primary distinction lies in their origin, with this compound being the endogenous ligand and GHRP-6 being a synthetic hexapeptide. Both peptides induce a significant appetite-stimulating effect and can influence cortisol and prolactin levels. The choice between these compounds for research purposes will depend on the specific experimental goals, the desired pharmacokinetic profile, and the tolerance for their respective side effects. For a definitive comparison, direct head-to-head studies under identical experimental conditions are essential to fully elucidate the nuanced differences in their therapeutic and pharmacological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Synthetic Growth Hormone-Releasing Peptides (GHRPs): A Historical Appraisal of the Evidences Supporting Their Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of growth hormone releasing peptide (GHRP-6) and GH-releasing hormone on GH release in endogenous and exogenous hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the gastroprokinetic effects of ghrelin, GHRP-6 and motilin in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. pinnaclepeptides.com [pinnaclepeptides.com]
- 11. biotechpeptides.com [biotechpeptides.com]
- 12. lotilabs.com [lotilabs.com]
- 13. A new series of highly potent growth hormone-releasing peptides derived from ipamorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of Lenomorelin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Lenomorelin (ghrelin) and its synthetic analogs: Anamorelin, Capromorelin, Relamorelin, and Ipamorelin. The information herein is supported by experimental data from various clinical and preclinical studies, intended to assist in research and drug development efforts.
Introduction
This compound, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), plays a crucial role in regulating appetite, growth hormone secretion, and energy balance.[1] Its therapeutic potential is limited by a short half-life. Consequently, several analogs have been developed with improved pharmacokinetic properties to achieve sustained therapeutic effects. This guide focuses on the key differences in the absorption, distribution, metabolism, and excretion of these compounds.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its analogs. These values are compiled from various studies and may differ based on the study population, dosage, and analytical methods used.
Table 1: Pharmacokinetic Parameters of this compound (Ghrelin) and its Analogs in Humans
| Compound | Administration Route | Dose | Tmax (hours) | Cmax | Half-life (t½) (hours) | Bioavailability |
| This compound (Acylated Ghrelin) | Intravenous | 1, 3, 5 µg/kg/h (infusion) | 0.75 | Dose-dependent increase | ~0.15 - 0.18 | N/A |
| Anamorelin | Oral | 25 mg | 0.5 - 2.0 | - | ~7 | - |
| Capromorelin | Oral | 20, 50, 100 mg | ~0.83 (slightly delayed in SCI patients) | 30-250 ng/mL (dose-dependent) | ~1.19 | - |
| Relamorelin | Subcutaneous | 100 µg | - | ~4 ng/mL | ~4.5 (can extend to 19.4 at higher doses) | - |
| Ipamorelin | Intravenous | 4.21 - 140.45 nmol/kg (infusion) | - | Dose-dependent | ~2 | N/A |
Note: '-' indicates data not consistently available in the reviewed literature. Cmax values are presented as found in the literature and may vary in units.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of clinical and preclinical studies. Below are generalized experimental protocols representative of those used to characterize these ghrelin agonists.
General Clinical Trial Design for Pharmacokinetic Assessment
A common study design for evaluating the pharmacokinetics of new chemical entities, including this compound analogs, is the single ascending dose (SAD) study in healthy volunteers.[2]
-
Participants: Healthy adult male and/or female volunteers. Specific patient populations, such as those with spinal cord injury or cancer-related cachexia, are also studied to assess pharmacokinetics in the target demographic.[2]
-
Study Design: Typically a randomized, double-blind, placebo-controlled, dose-escalation study.[3] Participants are divided into cohorts, with each cohort receiving a single dose of the investigational drug or a placebo. Doses are escalated in subsequent cohorts after safety and tolerability have been assessed at the lower dose.
-
Drug Administration: The route of administration (e.g., oral, intravenous, subcutaneous) is determined by the formulation of the drug. For oral medications, subjects typically fast overnight before administration.[2]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is separated and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] This method offers high sensitivity and specificity for the quantification of peptides and small molecules in biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
Signaling Pathways and Experimental Workflow Visualizations
Ghrelin Receptor Signaling Pathway
This compound and its analogs exert their effects primarily through the growth hormone secretagogue receptor 1a (GHSR1a), a G-protein coupled receptor.[6][7] Activation of GHSR1a initiates a cascade of intracellular signaling events.
Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of a this compound analog.
Caption: Experimental Workflow for a Pharmacokinetic Study.
Discussion
The pharmacokinetic profiles of this compound analogs represent significant advancements over the endogenous hormone. Anamorelin and Capromorelin, being orally active, offer a convenient route of administration.[6][7] Relamorelin, administered subcutaneously, demonstrates enhanced plasma stability compared to native ghrelin.[8] Ipamorelin, while administered intravenously in clinical studies, has a longer half-life than endogenous ghrelin.[9]
The differences in half-life are particularly noteworthy. The short half-life of this compound (ghrelin) necessitates continuous infusion to maintain elevated plasma levels, which is not practical for chronic therapeutic use. In contrast, the longer half-lives of its analogs, particularly Anamorelin, allow for once-daily dosing, which is a significant advantage in a clinical setting.
The choice of a particular analog for therapeutic development will depend on the desired pharmacokinetic profile, the target patient population, and the specific clinical indication. For instance, a rapid onset of action might be desirable for stimulating appetite in a hospital setting, while a longer duration of action would be more suitable for chronic conditions like cachexia.
Conclusion
The development of this compound analogs has provided a range of compounds with diverse pharmacokinetic profiles. This guide summarizes the key differences in their absorption, distribution, metabolism, and excretion, providing a valuable resource for researchers and drug developers in the field. The provided data and experimental outlines can aid in the selection of appropriate candidates for further investigation and in the design of future clinical trials. Further head-to-head comparative studies are warranted to more definitively delineate the pharmacokinetic and pharmacodynamic differences between these promising therapeutic agents.
References
- 1. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamic effects of an oral ghrelin agonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach to determine ghrelin analogs by liquid chromatography with mass spectrometry using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. benchchem.com [benchchem.com]
- 9. endocrine.org [endocrine.org]
Evaluating the Therapeutic Potential of Ghrelin Receptor Agonists Versus Other Cachexia Treatments: A Comparative Guide
Introduction to Cachexia
Cachexia is a complex metabolic syndrome characterized by a severe and ongoing loss of skeletal muscle mass, with or without the loss of fat mass, that cannot be fully reversed by conventional nutritional support.[1] It is a debilitating condition frequently associated with chronic diseases such as cancer, leading to progressive functional impairment, reduced quality of life, and increased morbidity and mortality.[2] The management of cachexia requires a multi-faceted approach, and several pharmacological agents have been developed to target its various underlying mechanisms. This guide provides a comparative analysis of Lenomorelin and other ghrelin receptor agonists against established cachexia treatments like megestrol (B1676162) acetate (B1210297) and corticosteroids.
Class 1: Ghrelin Receptor Agonists (this compound and Anamorelin)
This compound is the scientific name for ghrelin, a naturally occurring 28-amino acid hormone primarily produced in the stomach.[3][4] It is often called the "hunger hormone" for its role in stimulating appetite but also plays a crucial part in regulating energy balance and promoting the release of growth hormone.[4][5] While ghrelin itself has a short half-life, limiting its clinical utility, its discovery paved the way for the development of synthetic, orally active ghrelin receptor agonists like Anamorelin (B1277382).[1][5][6] Anamorelin is the most clinically advanced agent in this class for treating cancer-related cachexia.[6]
Mechanism of Action
Ghrelin receptor agonists bind to and activate the growth hormone secretagogue receptor type 1a (GHSR-1a).[7][8] This activation triggers a dual-pathway response:
-
Appetite Stimulation: It acts on the hypothalamus in the brain to increase appetite and food intake.[8][9]
-
Anabolic Cascade: It stimulates the pituitary gland to release growth hormone (GH). GH then acts on the liver to secrete insulin-like growth factor-1 (IGF-1), a potent promoter of muscle protein synthesis, leading to an increase in lean body mass.[8][9]
Clinical Efficacy of Anamorelin
Anamorelin has been extensively studied in large-scale, randomized, placebo-controlled Phase III trials (ROMANA 1 and ROMANA 2) in patients with non-small cell lung cancer (NSCLC) and cachexia.[10]
-
Lean Body Mass (LBM): Anamorelin consistently demonstrates a statistically significant increase in LBM compared to placebo. Over 12 weeks, patients on anamorelin gained a median of 0.99 kg and 0.65 kg in ROMANA 1 and 2, respectively, while placebo groups experienced LBM loss.[10]
-
Body Weight: Treatment with anamorelin leads to an increase in total body weight and fat mass.[11][12] A meta-analysis showed a significant increase in body weight with a mean difference of 1.56 kg compared to placebo.[11]
-
Appetite and Symptoms: Patients treated with anamorelin report significant improvements in anorexia and other cachexia-related symptoms.[12][13]
-
Functional Outcomes: Despite improvements in body composition, anamorelin has not shown a significant improvement in muscle function, as measured by handgrip strength, in Phase III trials.[10][14]
Safety and Tolerability
Anamorelin is generally well-tolerated.[6] The most common treatment-related adverse events are mild to moderate and include hyperglycemia, nausea, and constipation.[2][10] The incidence of serious adverse drug reactions is low.[15][16]
Class 2: Progestogens (Megestrol Acetate)
Megestrol acetate (MA) is a synthetic progestin that has been used for decades as an appetite stimulant in patients with cancer- and AIDS-related cachexia.[17][18]
Mechanism of Action
The exact mechanism by which MA increases appetite is not fully understood, but it is thought to involve the modulation of neuropeptides in the hypothalamus and potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.[19]
Clinical Efficacy
-
Appetite and Weight Gain: MA is effective at improving appetite and leading to modest weight gain.[18][20] However, this weight gain is primarily composed of adipose (fat) tissue and water, not lean muscle mass.[17][21]
-
Quality of Life: Clinical trials have generally not demonstrated a clear benefit to quality of life for patients taking MA.[17][19]
-
Survival: No study has shown a survival advantage from MA therapy.[17]
Safety and Tolerability
MA is associated with a higher risk of significant side effects, including:
-
Thromboembolic events (deep vein thrombosis, pulmonary embolism).[17]
-
Peripheral edema, hypertension, and hyperglycemia.[17]
-
Adrenal suppression with long-term use.[22]
Class 3: Corticosteroids (Dexamethasone)
Corticosteroids like dexamethasone (B1670325) are potent anti-inflammatory drugs sometimes used for the short-term management of cancer-related cachexia.[23][24]
Mechanism of Action
Corticosteroids are thought to improve appetite by reducing inflammation and potentially through direct effects on the central nervous system. They may also provide a temporary sense of well-being.[22]
Clinical Efficacy
-
Appetite: Corticosteroids can produce a rapid improvement in appetite.[22]
-
Short-Lived Effect: The beneficial effects on appetite tend to diminish after a few weeks of use.[22][25]
-
Nutritional Status: They have no significant long-term effect on nutritional status or body weight.[21][22]
Safety and Tolerability
Long-term use of corticosteroids is limited by a high rate of side effects, including:
-
Muscle wasting (myopathy), which can paradoxically worsen cachexia.[24]
-
Hyperglycemia, fluid retention, and immunosuppression.[24]
-
Insomnia and mood changes.[24] Due to these risks, their use is often restricted to patients with a very short life expectancy.[23][25]
Comparative Data Summary
The following tables provide a quantitative and qualitative comparison of the different therapeutic agents for cachexia.
Table 1: Comparison of Efficacy Data from Clinical Trials
| Feature | Anamorelin (Ghrelin Agonist) | Megestrol Acetate | Dexamethasone (Corticosteroid) |
| Primary Effect | Anabolic (increases LBM) & Appetite Stimulant | Appetite Stimulant | Appetite Stimulant (Short-term) |
| Change in Lean Body Mass | +0.6 to +1.5 kg vs. Placebo (12 weeks)[10][26] | No significant change[14] | Negative (muscle wasting with long-term use)[24] |
| Change in Body Weight | +0.5 to +2.0 kg vs. Placebo (12 weeks)[13][27] | Modest increase (mostly fat/fluid)[18] | No significant long-term change[21] |
| Effect on Appetite | Significant Improvement[11][13] | Significant Improvement[17][20] | Rapid but transient improvement[22] |
| Effect on Muscle Strength | No significant improvement[10][14] | No improvement | Negative |
| Onset of Action | Weeks[13] | Weeks[22] | Days[25] |
Table 2: Pharmacological and Safety Profile Comparison
| Profile | Anamorelin (Ghrelin Agonist) | Megestrol Acetate | Dexamethasone (Corticosteroid) |
| Mechanism | Selective GHSR-1a agonist[28] | Progestational agent, appetite stimulant[17] | Anti-inflammatory, glucocorticoid receptor agonist[23] |
| Administration | Oral, once daily[6] | Oral, once daily[17] | Oral, once daily[25] |
| Key Adverse Events | Hyperglycemia, Nausea[2][10] | Thromboembolism , Edema, Adrenal Suppression[17] | Muscle Wasting , Hyperglycemia, Immunosuppression[24] |
| Primary Use Case | Long-term treatment of cachexia to build LBM | Appetite stimulation where LBM is not the primary goal | Short-term appetite stimulation, often in end-of-life care[23] |
Experimental Protocols: Phase III Trial Design for a Ghrelin Agonist
The ROMANA 1 and ROMANA 2 trials serve as a representative model for evaluating a ghrelin receptor agonist like anamorelin.
Objective: To assess the efficacy and safety of the ghrelin agonist compared to placebo in improving lean body mass and physical function in patients with cancer cachexia.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, multicenter trial.[10]
-
Population: Patients with advanced, inoperable cancer (e.g., Stage III/IV NSCLC) and confirmed cachexia (defined as ≥5% weight loss within 6 months or BMI <20 kg/m ²).[10]
-
Randomization: Patients are randomly assigned in a 2:1 ratio to receive either the active drug (e.g., Anamorelin 100 mg daily) or a matching placebo.[10]
-
Duration: Typically 12 weeks of treatment, often with an optional safety extension phase.[2]
Endpoints:
-
Co-Primary Endpoints:
-
Secondary Endpoints: Change in body weight, patient-reported outcomes on appetite and cachexia symptoms (e.g., using the Functional Assessment of Anorexia/Cachexia Therapy [FAACT] scale), and safety assessments.[14]
Conclusion
The therapeutic landscape for cachexia is evolving from purely palliative appetite stimulation to targeted anabolic therapies. This compound (ghrelin) and its synthetic agonist, anamorelin, represent a significant advancement by offering a dual mechanism that not only improves appetite but also directly promotes the synthesis of lean body mass. This stands in contrast to older agents like megestrol acetate, which primarily increases fat mass and carries a significant risk of thromboembolism, and corticosteroids, whose utility is limited to short-term appetite improvement due to severe long-term side effects.
While the lack of a corresponding improvement in muscle function remains a challenge for ghrelin agonists, their ability to reverse the catabolic state and increase lean body mass offers a distinct therapeutic advantage. For researchers and drug development professionals, the ghrelin pathway represents the most promising target to date for meaningfully altering the course of cachexia. Future research may focus on combination therapies that pair ghrelin agonists with physical rehabilitation or other agents to translate gains in muscle mass into functional improvements.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions | Anticancer Research [ar.iiarjournals.org]
- 3. jpt.com [jpt.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmakb.com [pharmakb.com]
- 8. researchgate.net [researchgate.net]
- 9. Anamorelin for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of anamorelin (ONO-7643) on cachexia in cancer patients: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Evidence for partial pharmaceutical reversal of the cancer anorexia–cachexia syndrome: the case of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of anamorelin in patients with cancer cachexia: Post-hoc subgroup analyses of a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mypcnow.org [mypcnow.org]
- 18. Megestrol acetate for treatment of anorexia‐cachexia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Megestrol acetate for cachexia–anorexia syndrome. A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Megestrol acetate for treatment of anorexia-cachexia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mypcnow.org [mypcnow.org]
- 22. Anorexia/cachexia | Right Decisions [rightdecisions.scot.nhs.uk]
- 23. The Latest Treatments for Cancer Cachexia: An Overview | Anticancer Research [ar.iiarjournals.org]
- 24. droracle.ai [droracle.ai]
- 25. Cancer care: the role of primary care in identifying and managing cachexia - bpacnz [bpac.org.nz]
- 26. The regulatory approval of anamorelin for treatment of cachexia in patients with non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer in Japan: facts and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The ASCO Post [ascopost.com]
- 28. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation Ghrelin Receptor Agonists
Ghrelin, a 28-amino acid peptide hormone primarily secreted by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a).[1][2] This interaction plays a crucial role in stimulating appetite, growth hormone (GH) release, and regulating energy balance.[3][4] The therapeutic potential of targeting this pathway has led to the development of ghrelin receptor agonists. These agents are broadly classified into two generations: the first generation, comprising peptidyl and peptidomimetic compounds, and the second generation, characterized by orally active, non-peptide small molecules. This guide provides an objective comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling
Both generations of agonists mimic the action of endogenous ghrelin by binding to and activating the GHS-R1a, a G-protein-coupled receptor (GPCR).[1][5] Activation of GHS-R1a primarily initiates a signaling cascade through the Gαq/11 protein, which activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC), culminating in the stimulation of GH release from the pituitary gland.[1][6] The released GH then promotes the production of insulin-like growth factor 1 (IGF-1) in the liver, a key mediator of anabolic processes like muscle protein synthesis.[1]
Beyond this canonical pathway, GHS-R1a signaling is complex and can occur through other pathways involving Gαi/o and Gα12/13, as well as through β-arrestin recruitment.[6][7] The ability of different ligands to preferentially activate certain pathways over others, a concept known as "biased agonism," may account for the varied physiological effects observed between different agonists.[8] Furthermore, GHS-R1a can form heterodimers with other GPCRs, such as dopamine (B1211576) receptors, which modulates the signaling properties of both receptors.[7][8]
Comparative Data
A key distinction between first and second-generation agonists lies in their pharmacokinetic profiles and oral bioavailability. First-generation agonists are typically peptide-based and require parenteral administration, with short half-lives.[4][9] In contrast, second-generation agonists are small, orally active molecules with longer half-lives, making them more suitable for chronic therapeutic use.[2][10]
Table 1: Comparative In Vitro Receptor Activity
| Agonist (Generation) | Binding Affinity (Ki) | Agonist Activity (EC50) | Cell Line | Reference |
| Ghrelin (Endogenous) | 0.58 nM | 0.67 nM | HEK293 | [2] |
| Anamorelin (B1277382) (2nd Gen) | 0.70 nM | 0.74 nM | HEK293 | [2] |
| Macimorelin (B1675889) (2nd Gen) | Similar to ghrelin | Potent Agonist | - | [11] |
| Capromorelin (B1582104) (2nd Gen) | Potent Agonist | Potent Agonist | - | [10] |
Table 2: Comparative Efficacy in Preclinical Animal Models
| Agonist | Animal Model | Dose | Route | Key Findings | Reference |
| Anamorelin | Rats | 3, 10, 30 mg/kg/day | Oral | Significant, dose-dependent increase in food intake and body weight. | [2] |
| Mice (A549 xenograft) | 10, 30 mg/kg/day | Oral | Significant increase in mean body weight gain vs. controls. | [2] | |
| Capromorelin | Beagle Dogs | 3.0 mg/kg (once or twice daily) | Oral | Significant mean increases in food intake (36-58%) and body weight (3.8-4.5%) over 7 days. | [10] |
| RM-131 (Relamorelin) | Rats (Tumor-bearing) | - | - | 45% increase in food intake. | [12] |
Table 3: Comparative Efficacy in Human Clinical Trials
| Agonist | Indication | Key Efficacy Outcomes (vs. Placebo) | Reference |
| Anamorelin | Cancer Cachexia (NSCLC) | Lean Body Mass: Significant increase.[13] Body Weight: Significant increase.[13] Handgrip Strength: No significant improvement.[1] | [1][13] |
| Macimorelin | Cancer Cachexia | Body Weight: Numerical improvement. Quality of Life: Numerical improvement. | [11] |
| Relamorelin | Anorexia Nervosa | Weight Gain: Trend towards an increase (0.86 kg vs 0.04 kg; p=0.07). Gastric Emptying: Significantly shorter time (58 min vs 85 min; p=0.03). | [14] |
| RM-131 (Relamorelin) | Diabetic Gastroparesis | Gastric Emptying: Significantly accelerated (t1/2 reduced by 66.1%).[15] Symptoms: Significantly improved overall symptoms.[16] | [15][16] |
| Pooled Agonists | Malnutrition | Lean Body Mass: Increased by 0.25 kg.[13][17] Fat Mass: Increased by 0.92 kg.[13][17] Grip Strength: Increased by 0.31 kg.[13][17] | [13][17] |
Experimental Protocols
The evaluation of ghrelin receptor agonists involves a series of standardized in vitro and in vivo experiments to determine their pharmacological profiles.
In Vitro Receptor Activity Assay
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of a test compound at the GHS-R1a.
Methodology:
-
Cell Culture: A stable cell line, such as human embryonic kidney (HEK293) or COS-7 cells, is transfected to express the human GHS-R1a.[2][18]
-
Binding Assay (for Ki): A competitive binding assay is performed using a radiolabeled ghrelin analog (e.g., ¹²⁵I-His-Ghrelin).[18] Cells are incubated with the radioligand and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Functional Assay (for EC50): To measure agonist activity, transfected cells are exposed to increasing concentrations of the test compound. The functional response is measured by quantifying the accumulation of a downstream second messenger, typically inositol phosphates (IP) or the release of intracellular calcium.[18][19] The EC50 is the concentration of the agonist that produces 50% of the maximal response.
Preclinical Animal Model of Cancer Cachexia
Objective: To evaluate the in vivo efficacy of a ghrelin agonist in mitigating cachexia symptoms.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used. A human tumor cell line known to induce cachexia, such as A549 (non-small cell lung cancer), is implanted subcutaneously.[2]
-
Treatment: Once tumors are established and weight loss is observed, animals are randomized into treatment groups (vehicle control vs. different doses of the ghrelin agonist). The drug is administered daily via the appropriate route (e.g., oral gavage for second-generation agonists).[2]
-
Endpoint Measurements:
-
Food and Water Intake: Measured daily.
-
Body Weight and Tumor Volume: Measured regularly (e.g., twice weekly).
-
Body Composition: At the end of the study, lean body mass and fat mass can be determined using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Biomarkers: Blood samples are collected at sacrifice to measure plasma levels of GH and IGF-1.[2]
-
-
Statistical Analysis: Data from the treatment groups are compared to the vehicle control group using appropriate statistical tests.
Human Clinical Trial Protocol (ROMANA Trials Example)
Objective: To assess the efficacy and safety of anamorelin for the treatment of cancer anorexia-cachexia syndrome in patients with non-small cell lung cancer (NSCLC).
Methodology:
-
Study Design: The ROMANA 1 and 2 trials were international, randomized, double-blind, placebo-controlled Phase III studies.[1][20]
-
Patient Population: Patients with unresectable Stage III/IV NSCLC and cachexia (defined as ≥5% weight loss within 6 months or BMI <20 kg/m ²).[1]
-
Randomization & Intervention: Patients were randomized to receive either 100 mg of anamorelin or a placebo, administered orally once daily for 12 weeks.[1]
-
Primary Endpoints: The co-primary endpoints were the change from baseline over 12 weeks in:
-
Lean Body Mass (LBM), measured by DEXA.
-
Muscle Strength, measured by handgrip strength.[1]
-
-
Secondary Endpoints: These included changes in body weight, and patient-reported symptoms of anorexia and cachexia, often assessed using quality-of-life questionnaires like the Functional Assessment of Anorexia/Cachexia Therapy (FAACT).[20]
-
Data Analysis: The efficacy of anamorelin was compared to placebo by analyzing the changes in the primary and secondary endpoints from baseline to the 12-week mark.
Conclusion
The development of ghrelin receptor agonists has evolved significantly from first-generation injectable peptides to second-generation orally active small molecules. While both generations effectively target the GHS-R1a to stimulate appetite and anabolic pathways, the improved pharmacokinetic properties of second-generation agents like anamorelin, macimorelin, and capromorelin represent a major advancement for clinical application.[2][10] Preclinical and clinical data consistently demonstrate their efficacy in increasing body weight and lean body mass.[13][17] However, translating these gains into functional improvements, such as muscle strength, remains a challenge, as evidenced by the anamorelin Phase III trials.[1] Future research will likely focus on understanding the nuances of biased agonism to develop agonists with more targeted and functionally beneficial profiles for treating conditions of malnutrition and cachexia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with a Ghrelin Agonist in Outpatient Women with Anorexia Nervosa: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized controlled phase Ib study of ghrelin agonist, RM-131, in type 2 diabetic women with delayed gastric emptying: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Assessing the relative potency of acylated vs. unacylated ghrelin (Lenomorelin)
For Researchers, Scientists, and Drug Development Professionals
Ghrelin, a 28-amino acid peptide hormone, is a key regulator of appetite, energy homeostasis, and growth hormone secretion. It exists in two primary forms: acylated ghrelin (AG), often referred to as Lenomorelin, and unacylated ghrelin (UAG). While structurally similar, the presence or absence of an n-octanoyl group on the serine-3 residue profoundly dictates their biological activity and potency. This guide provides an objective comparison of acylated and unacylated ghrelin, supported by experimental data and detailed methodologies, to aid researchers in understanding their distinct roles and therapeutic potential.
Executive Summary
Acylated ghrelin is the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHSR-1a), and its binding initiates a cascade of physiological effects, most notably the stimulation of appetite and growth hormone release.[1][2][3] Unacylated ghrelin, once considered an inactive byproduct, is now recognized to possess its own biological functions, often acting independently of or even in opposition to acylated ghrelin.[4] These effects are mediated through yet-to-be-fully-identified receptors and pathways.[2] The ratio of acylated to unacylated ghrelin in circulation is emerging as a critical physiological parameter in various metabolic states.[1][5]
Comparative Potency: A Quantitative Overview
The primary distinction in potency between acylated and unacylated ghrelin lies in their affinity for the GHSR-1a and their ability to trigger downstream signaling.
| Parameter | Acylated Ghrelin (this compound) | Unacylated Ghrelin | Reference |
| GHSR-1a Binding Affinity (Ki) | High (in the nanomolar range) | Very low to negligible | [6] |
| GHSR-1a Functional Agonism (EC50) | Potent (in the nanomolar range) | Inactive at physiological concentrations | [7] |
| Stimulation of Food Intake | Strong orexigenic effect | No direct stimulation; may modulate | [8][9] |
| Growth Hormone (GH) Release | Potent stimulator | No direct stimulation | [10][11] |
| Intracellular Calcium Mobilization | Induces robust calcium release | No significant effect via GHSR-1a | [12][13] |
| Insulin (B600854) Sensitivity | May induce insulin resistance | May improve insulin sensitivity | [2] |
| Skeletal Muscle Effects | Protects against atrophy | Protects against atrophy | [14] |
Signaling Pathways: A Tale of Two Hormones
The signaling mechanisms of acylated and unacylated ghrelin are fundamentally different, reflecting their distinct receptor interactions.
Acylated Ghrelin (this compound) Signaling Pathway
Acylated ghrelin exerts its effects by binding to the G-protein coupled receptor, GHSR-1a. This interaction primarily activates the Gαq/11 and Gαi/o pathways, leading to downstream cellular responses.
Figure 1. Acylated ghrelin signaling cascade via GHSR-1a.
Unacylated Ghrelin Signaling Pathway
The signaling pathway for unacylated ghrelin is less defined due to the lack of a definitively identified receptor. However, evidence suggests it may interact with cell surface proteins like heparan-sulfate proteoglycans and activate intracellular pathways such as PI3K/Akt and mTORC2, particularly in the context of skeletal muscle protection.
Figure 2. Postulated signaling pathways for unacylated ghrelin.
Key Experimental Protocols
Accurate assessment of ghrelin's potency requires robust and well-defined experimental protocols. Below are summaries of key methodologies.
GHSR-1a Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of acylated and unacylated ghrelin to the GHSR-1a.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR-1a (e.g., HEK293 or COS-7 cells).
-
Radioligand: A radiolabeled ligand with high affinity for GHSR-1a, such as [125I]-His-Ghrelin, is used.
-
Competition: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor (acylated ghrelin or unacylated ghrelin).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Detection and Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data is then used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.[6]
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of acylated and unacylated ghrelin in activating GHSR-1a-mediated signaling.
Methodology:
-
Cell Culture: Cells stably expressing GHSR-1a (e.g., CHO-K1 or HEK293 cells) are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Stimulation: The cells are then stimulated with varying concentrations of acylated or unacylated ghrelin.
-
Detection: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Analysis: The data is used to generate a dose-response curve, and the EC50 value (concentration that elicits a half-maximal response) is calculated.[13][15]
In Vivo Food Intake Assay in Mice
Objective: To assess the orexigenic effects of acylated and unacylated ghrelin.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Acclimation: Mice are individually housed and acclimated to the experimental conditions.
-
Administration: Acylated ghrelin, unacylated ghrelin, or a vehicle control is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
Measurement: Pre-weighed food is provided, and food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group.[8][9]
In Vivo Growth Hormone Release Assay
Objective: To evaluate the ability of acylated and unacylated ghrelin to stimulate GH secretion.
Methodology:
-
Animal Model or Human Subjects: The assay can be performed in animal models (e.g., rats, swine) or human volunteers.[10][16][17]
-
Catheterization: For serial blood sampling, an indwelling catheter is often placed.
-
Administration: A bolus or continuous infusion of acylated ghrelin, unacylated ghrelin, or placebo is administered intravenously.
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-administration.
-
Hormone Analysis: Plasma or serum GH concentrations are measured using a specific immunoassay (e.g., ELISA or RIA).
-
Analysis: The peak GH concentration and the area under the curve (AUC) of the GH response are calculated and compared between treatment groups.[10][17]
Figure 3. General experimental workflow for assessing ghrelin potency.
Conclusion
The distinction between acylated and unacylated ghrelin is critical for understanding the nuances of appetite regulation, metabolism, and growth hormone secretion. While acylated ghrelin (this compound) is a potent agonist of the GHSR-1a, unacylated ghrelin is emerging as a hormone with distinct and potentially beneficial metabolic effects. This guide provides a foundational understanding of their relative potencies and signaling mechanisms, which is essential for the design of future research and the development of novel therapeutics targeting the ghrelin system. Further investigation into the specific receptors and downstream pathways of unacylated ghrelin is a promising area for future discovery.
References
- 1. Acylated- and unacylated ghrelin during an oral glucose tolerance test in humans at risk for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of acylated ghrelin and unacylated ghrelin in the blood and hypothalamus and their interaction with nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics of Acyl, Desacyl and Total Ghrelin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin-induced growth hormone secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The appetite-inducing peptide, ghrelin, induces intracellular store-mediated rises in calcium in addiction and arousal-related laterodorsal tegmental neurons in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acylated Ghrelin Receptor Agonist HM01 Decreases Lean Body and Muscle Mass, but Unacylated Ghrelin Protects against Redox-Dependent Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pure.au.dk [pure.au.dk]
Safety Operating Guide
Navigating the Disposal of Lenomorelin: A Procedural Guide for Laboratory Professionals
Essential protocols for the safe and compliant disposal of the investigational ghrelin agonist, Lenomorelin, are critical for maintaining laboratory safety and environmental integrity. As a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following guidelines are based on established best practices for the disposal of investigational pharmaceutical compounds in a research environment.[1] Strict adherence to institutional, local, state, and federal regulations is paramount.[2][3] Researchers must consult their organization's Environmental Health & Safety (EHS) department for specific procedural requirements.[1]
Initial Assessment and Consultation
Before beginning any disposal process, it is crucial to engage with your institution's EHS department. They will provide guidance tailored to your specific location and the nature of the waste, ensuring full compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4]
Waste Segregation and Containerization
Proper segregation of waste is a foundational principle of laboratory safety.[5] Different types of waste generated during research with this compound must be collected in separate, clearly labeled containers to prevent hazardous reactions and ensure correct disposal pathways.[5][6]
| Waste Stream | Recommended Container | Disposal Pathway |
| Unused/Expired this compound | Designated hazardous or non-hazardous pharmaceutical waste container, as determined by EHS. | Incineration is the preferred method for destroying pharmaceutical compounds to ensure complete neutralization.[1][7] |
| Contaminated Labware (e.g., vials, pipettes) | Labeled "Trace Chemotherapy Waste" or as directed by EHS. | Collection by a licensed hazardous waste vendor for incineration.[7] |
| Contaminated Personal Protective Equipment (PPE) | Designated "non-hazardous" pharmaceutical waste container or a red biohazard-chemotoxic container.[1] | Disposal through the institution's regulated medical waste stream, often leading to incineration.[7] |
| Sharps (e.g., needles, syringes) | Puncture-resistant, leak-proof sharps container with a biohazard symbol.[3][5][8] | Collection by a specialized waste disposal service for treatment, typically autoclaving or incineration.[5] |
| Spill Cleanup Materials | Placed in a sealed bag and disposed of in a hazardous waste container.[9] | Managed as hazardous waste, with the specific procedure determined by the nature and size of the spill in consultation with EHS.[10] |
Step-by-Step Disposal Protocol
-
Consult EHS: Initiate contact with your institution's Environmental Health & Safety department to review the characteristics of this compound and establish a compliant disposal plan.
-
Segregate Waste at the Source: As waste is generated, immediately place it into the appropriate, clearly labeled container.[5] Do not mix different waste streams.[1]
-
Properly Label Containers: All waste containers must be accurately labeled with the contents, hazard information, and the date of initial waste accumulation.[5]
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic, ensuring they have tight-fitting lids.[6]
-
Schedule Pickup: Arrange for the collection of waste by your institution's approved hazardous waste vendor.
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]
- 9. peptide.co.jp [peptide.co.jp]
- 10. ph.health.mil [ph.health.mil]
Safeguarding Your Research: A Comprehensive Guide to Handling Lenomorelin
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCHERS
The responsible handling of novel therapeutic agents is paramount in a laboratory setting. This guide provides essential, step-by-step procedural information for the safe management of Lenomorelin, a ghrelin analogue, ensuring the safety of laboratory personnel and the integrity of your research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling peptide-based compounds and similar research chemicals.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times to prevent skin contact. For tasks with a higher risk of splashes, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against accidental splashes or aerosolization of the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or appropriate respirator | When handling the powdered form of this compound or creating solutions, work in a well-ventilated area such as a chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator may be necessary based on a risk assessment. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is critical for minimizing risk during the handling of this compound.
Preparation and Weighing:
-
Always handle the solid, powdered form of this compound within a chemical fume hood to prevent the generation of dust.
-
Use appropriate tools for weighing and transferring the powder, such as spatulas and weighing paper.
-
Ensure all equipment is clean and dry before use.
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Be aware of the solvents used and their specific hazards. For instance, some peptides may require organic solvents like DMSO or DMF for dissolution.[1]
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Administration (in vitro/in vivo):
-
When administering this compound in experimental settings, continue to wear all recommended PPE.
-
For in vivo studies involving injections, use appropriate sharps safety procedures.[1]
Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[1]
-
For solid spills, carefully cover the powder with a damp paper towel to avoid creating dust, then gently sweep the material into a designated waste container.[1]
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan: Waste Management of this compound
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[2] Never dispose of peptide waste down the drain.[1]
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and empty vials, should be collected in a clearly labeled, sealed plastic bag or container.[1]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.[1]
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects must be disposed of in a designated sharps container.[1]
Final Disposal:
-
All waste streams containing this compound should be treated as chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and EHS office for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
